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4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride Documentation Hub

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  • Product: 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride
  • CAS: 124931-48-2

Core Science & Biosynthesis

Foundational

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride chemical structure

An In-Depth Technical Guide to 4-(3,4-Dimethoxybenzoyl)piperidine Hydrochloride Executive Summary This technical guide provides a comprehensive overview of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride, a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(3,4-Dimethoxybenzoyl)piperidine Hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By dissecting its constituent parts—the privileged piperidine scaffold and the pharmacologically active benzoyl moiety—we illuminate the compound's chemical properties, plausible synthetic routes, and predicted biological activity. This document is structured to serve as a foundational resource for scientists, offering not just data, but also the strategic rationale behind experimental design and potential applications, grounded in established chemical and pharmacological principles.

The Scientific Context: Privileged Structures in Drug Discovery

The strategic combination of specific molecular scaffolds that are consistently found in biologically active compounds is a cornerstone of modern drug design. 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride is an exemplar of this approach, merging two powerful pharmacophores.

The Piperidine Scaffold: A Ubiquitous Moiety

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most important synthetic fragments in the pharmaceutical industry.[1][2] Its prevalence is due to its conformational flexibility and its ability to serve as a versatile scaffold for introducing substituents in defined three-dimensional space, enabling precise interactions with biological targets. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines, highlighting their broad therapeutic relevance.[2][3][4]

The 4-Benzoylpiperidine Pharmacophore: A Key to the Central Nervous System

The 4-benzoylpiperidine fragment is a well-established "privileged structure," particularly for targeting receptors in the central nervous system (CNS). This specific arrangement is a critical component in the structure of potent antagonists for serotonin (5-HT2A) and dopamine (D2) receptors.[5] For instance, the 4-(p-fluorobenzoyl)piperidine moiety is considered a core pharmacophore responsible for the high affinity and activity of drugs like ketanserin and in the development of atypical antipsychotic agents.[5] The carbonyl group acts as a crucial hydrogen bond acceptor, while the aromatic ring engages in various interactions, including pi-stacking, with receptor binding pockets.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is fundamental to all subsequent research and development efforts.

Molecular Structure

The chemical structure of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride consists of a piperidine ring substituted at the 4-position by a carbonyl linker, which is attached to a 3,4-dimethoxyphenyl (veratryl) group. As a hydrochloride salt, the basic nitrogen atom of the piperidine ring is protonated and associated with a chloride counter-ion.

IUPAC Name: (3,4-Dimethoxyphenyl)(piperidin-4-yl)methanone hydrochloride

Physicochemical Data Summary

The following table summarizes the key physicochemical properties for the free base form of the compound, which are essential for experimental design, including solubility and formulation studies.

PropertyValueSource
CAS Number (Free Base) 742665-98-1[6]
Molecular Formula (Free Base) C14H19NO3[6]
Molecular Weight (Free Base) 249.31 g/mol [6]
Molecular Formula (HCl Salt) C14H20ClNO3-
Molecular Weight (HCl Salt) 285.77 g/mol -

Synthesis and Manufacturing Strategy

The construction of 4-benzoylpiperidine derivatives is a well-trodden path in organic synthesis, with established protocols that can be logically adapted for this specific molecule.

Retrosynthetic Analysis and Rationale

The most direct and industrially scalable approach for synthesizing 4-(3,4-Dimethoxybenzoyl)piperidine is the Friedel-Crafts acylation . This reaction forms the key carbon-carbon bond between the aromatic ring and the carbonyl group.

  • Key Transformation: The retrosynthetic analysis disconnects the bond between the carbonyl carbon and the dimethoxy-phenyl ring.

  • Starting Materials: This leads to two primary precursors: a 4-substituted piperidine derivative (the acyl component) and 1,2-dimethoxybenzene (veratrole, the nucleophilic aromatic component).

  • Protecting Group Strategy: The piperidine nitrogen is a nucleophile and a base, which would interfere with the Lewis acid catalyst (e.g., AlCl3) used in the Friedel-Crafts reaction. Therefore, a protecting group, such as tert-butyloxycarbonyl (Boc), is essential. The Boc group is stable under the acylation conditions but can be easily removed later with acid, which concurrently facilitates the formation of the desired hydrochloride salt.

Synthesis Workflow Diagram

The diagram below illustrates the proposed three-step synthesis, from commercially available starting materials to the final product.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection & Salt Formation SM1 N-Boc-Isonipecotic Acid Reagent1 SOCl₂ or (COCl)₂ SM1->Reagent1 Intermediate1 N-Boc-Isonipecotoyl Chloride Reagent1->Intermediate1 SM2 1,2-Dimethoxybenzene (Veratrole) Catalyst AlCl₃ (Lewis Acid) in DCM Intermediate1->Catalyst SM2->Catalyst Intermediate2 N-Boc-4-(3,4-dimethoxybenzoyl)piperidine Catalyst->Intermediate2 Reagent2 HCl in Dioxane or Ether Intermediate2->Reagent2 Product 4-(3,4-Dimethoxybenzoyl)piperidine Hydrochloride Reagent2->Product

Caption: Proposed synthetic workflow for 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride.

Detailed Experimental Protocol

This protocol is a representative procedure derived from standard methodologies for Friedel-Crafts acylations involving piperidine derivatives.

Step 1: Synthesis of N-Boc-4-(3,4-dimethoxybenzoyl)piperidine

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Formation (In Situ or Pre-formed): In a separate flask, dissolve N-Boc-isonipecotic acid (1.0 equivalent) in anhydrous DCM. Add oxalyl chloride (1.5 equivalents) dropwise. After gas evolution ceases, the resulting solution of N-Boc-isonipecotoyl chloride is used directly.

  • Friedel-Crafts Reaction: Add 1,2-dimethoxybenzene (veratrole, 1.1 equivalents) to the AlCl₃ suspension.

  • Addition: Slowly add the N-Boc-isonipecotoyl chloride solution from Step 2 to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by pouring it over crushed ice with concentrated HCl. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected intermediate. Purify via column chromatography if necessary.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified N-Boc-4-(3,4-dimethoxybenzoyl)piperidine from the previous step in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Acidification: Add a solution of HCl in 1,4-dioxane or diethyl ether (4M, 2-3 equivalents) dropwise while stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete reaction.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride as a solid.

Predicted Pharmacological Profile and Mechanism of Action

While specific biological data for this exact molecule is not widely published, a robust hypothesis can be formulated based on its structural similarity to well-characterized CNS agents.

Inferred Biological Target

The 4-benzoylpiperidine scaffold is a potent pharmacophore for G-protein coupled receptors (GPCRs) , particularly monoamine receptors.[5] The structural similarity to antipsychotic agents strongly suggests that 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride is a ligand for dopamine D2 and/or serotonin 5-HT2A receptors . The dimethoxy substitution pattern on the phenyl ring can modulate receptor affinity and selectivity compared to unsubstituted or fluoro-substituted analogs.

Hypothetical Mechanism of Action (MoA)

It is hypothesized that this compound acts as an antagonist at D2 and 5-HT2A receptors. Antagonism at these receptors is the primary mechanism of action for most atypical antipsychotic drugs.

  • D2 Receptor Antagonism: In the mesolimbic pathway, this action is believed to reduce the positive symptoms of psychosis (e.g., hallucinations).

  • 5-HT2A Receptor Antagonism: This action is thought to alleviate the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal side effects that arise from potent D2 blockade.

Representative Signaling Pathway: D2 Receptor Antagonism

The diagram below illustrates the canonical Gi-coupled signaling pathway that would be inhibited by an antagonist like 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride at the D2 receptor.

cluster_membrane Cell Membrane cluster_gprotein Gi Protein D2R Dopamine D2 Receptor (GPCR) G_alpha Gαi D2R->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha->AC Inhibits G_beta_gamma Gβγ Ligand Dopamine (Agonist) Ligand->D2R Activates Antagonist 4-(3,4-Dimethoxybenzoyl) piperidine HCl (Antagonist) Antagonist->D2R Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response Phosphorylates Targets Leading to

Sources

Exploratory

An In-Depth Technical Guide to the Hypothetical Mechanism of Action of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride

A Theoretical Framework for Researchers, Scientists, and Drug Development Professionals Disclaimer: The following document presents a hypothetical mechanism of action for 4-(3,4-dimethoxybenzoyl)piperidine hydrochloride....

Author: BenchChem Technical Support Team. Date: February 2026

A Theoretical Framework for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document presents a hypothetical mechanism of action for 4-(3,4-dimethoxybenzoyl)piperidine hydrochloride. As of the date of this publication, no direct experimental studies elucidating the specific pharmacological properties of this compound have been identified in the public domain. This guide, therefore, leverages structure-activity relationships (SAR) from analogous compounds to propose a scientifically-grounded, theoretical framework intended to guide future research and experimental design. All proposed targets and pathways require empirical validation.

Introduction: Deconstructing 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride is a small molecule whose biological activity remains uncharacterized in peer-reviewed literature. Its chemical structure, however, is comprised of two key moieties that are well-represented in pharmacologically active agents: a piperidine ring and a 3,4-dimethoxybenzoyl group . The piperidine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties and ability to interact with a wide array of biological targets.[1][2][3] The benzoylpiperidine fragment, in particular, is recognized as a "privileged structure," often associated with affinity for aminergic neurotransmitter receptors.[4]

This guide will dissect the potential pharmacological activities of 4-(3,4-dimethoxybenzoyl)piperidine hydrochloride by examining the known targets of its structural components. We will then propose a testable hypothesis for its mechanism of action and outline a comprehensive experimental workflow to validate these predictions.

A Privileged Scaffold: The Benzoylpiperidine Core and its Neuromodulatory Potential

The benzoylpiperidine framework is a common feature in ligands targeting serotonergic and dopaminergic receptors.[4] The orientation of the benzoyl group relative to the piperidine nitrogen is crucial for receptor interaction.

Potential Interaction with Dopamine Receptors

The D2-like family of dopamine receptors (D2, D3, and D4) are well-established targets for piperidine-containing molecules.[5][6] Specifically, the benzoylpiperidine moiety has been identified in compounds with affinity for D1, D2, and D4 receptors.[4] The 3,4-dimethoxy substitution on the phenyl ring may influence selectivity and affinity for different dopamine receptor subtypes. It is plausible that the oxygen atoms of the methoxy groups could serve as hydrogen bond acceptors, interacting with specific amino acid residues within the receptor's binding pocket.

Potential Interaction with Serotonin Receptors

The 5-HT2A receptor is a prominent target for benzoylpiperidine-containing compounds.[4] For instance, the potent 5-HT2A antagonist ketanserin features a 4-benzoylpiperidine fragment. It is therefore reasonable to hypothesize that 4-(3,4-dimethoxybenzoyl)piperidine hydrochloride may exhibit affinity for 5-HT2A receptors, and potentially other serotonin receptor subtypes. The nature of this interaction (agonist, antagonist, or inverse agonist) would require functional characterization.

The Influence of the Piperidine Moiety: Beyond Dopamine and Serotonin

While the benzoyl group strongly suggests interaction with dopamine and serotonin receptors, the piperidine ring itself is a versatile scaffold with a broader range of potential targets.

Potential for Sigma Receptor Modulation

Sigma receptors (σ1 and σ2) are unique intracellular chaperone proteins that have been implicated in a variety of neurological conditions. Numerous piperidine and benzylpiperidine derivatives have been shown to possess high affinity for sigma receptors.[7][8][9] The overall lipophilicity and the nature of the N-substituent on the piperidine ring are critical determinants of sigma receptor affinity.[10] Although the piperidine nitrogen in the topic compound is unsubstituted in its free base form, its protonated state in the hydrochloride salt could still facilitate interactions within the sigma receptor binding site.

Monoamine Transporter Inhibition

Derivatives of 4-benzylpiperidine have been characterized as inhibitors of monoamine reuptake, with varying selectivity for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[11] While the topic compound has a benzoyl rather than a benzyl linker, the structural similarity warrants an investigation into its potential effects on these transporters.

Proposed Hypothetical Mechanism of Action

Based on the structure-activity relationships of analogous compounds, we propose that 4-(3,4-dimethoxybenzoyl)piperidine hydrochloride is a modulator of central nervous system targets, with a primary affinity for dopamine and/or serotonin receptors . A secondary interaction with sigma receptors is also plausible. The dimethoxy substitution pattern on the benzoyl ring likely plays a key role in determining the specific receptor subtype selectivity and the nature of the pharmacological effect (e.g., agonist vs. antagonist).

The following diagram illustrates the potential primary targets and downstream signaling pathways that could be modulated by this compound.

Hypothetical_Mechanism_of_Action cluster_0 4-(3,4-Dimethoxybenzoyl)piperidine HCl cluster_1 Potential Primary Targets cluster_2 Potential Downstream Effects Compound Compound D2_like_Receptors Dopamine D2-like Receptors (D2, D3, D4) Compound->D2_like_Receptors Binds to _5HT_Receptors Serotonin Receptors (e.g., 5-HT2A) Compound->_5HT_Receptors Binds to Sigma_Receptors Sigma Receptors (σ1, σ2) Compound->Sigma_Receptors Binds to AC_Modulation Adenylyl Cyclase Modulation D2_like_Receptors->AC_Modulation Inhibits PLC_Activation Phospholipase C Activation _5HT_Receptors->PLC_Activation Activates Ion_Channel_Modulation Ion Channel Modulation Sigma_Receptors->Ion_Channel_Modulation Modulates

Caption: Hypothetical primary targets and downstream signaling pathways of 4-(3,4-dimethoxybenzoyl)piperidine hydrochloride.

Experimental Validation: A Roadmap for Characterization

To test the proposed mechanism of action, a systematic, multi-tiered experimental approach is required. The following protocols outline a logical progression from initial screening to functional characterization.

Tier 1: Primary Target Screening via Radioligand Binding Assays

The initial step is to determine the binding affinity of 4-(3,4-dimethoxybenzoyl)piperidine hydrochloride for a panel of relevant receptors and transporters.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors of interest (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, 5-HT2C, sigma-1, sigma-2) or from rodent brain tissue.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target of interest (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors, [³H]-(+)-Pentazocine for sigma-1 receptors), and varying concentrations of the test compound (4-(3,4-dimethoxybenzoyl)piperidine hydrochloride).

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Data Presentation: Target Affinity Profile

TargetRadioligandKi (nM)
Dopamine D1[³H]-SCH23390TBD
Dopamine D2[³H]-SpiperoneTBD
Dopamine D3[³H]-7-OH-DPATTBD
Dopamine D4[³H]-NemonaprideTBD
Serotonin 5-HT1A[³H]-8-OH-DPATTBD
Serotonin 5-HT2A[³H]-KetanserinTBD
Serotonin Transporter (SERT)[³H]-CitalopramTBD
Sigma-1 Receptor[³H]-(+)-PentazocineTBD
Sigma-2 Receptor[³H]-DTGTBD

TBD: To Be Determined

Tier 2: Functional Characterization of Primary Targets

Once high-affinity targets are identified, the next step is to determine the functional activity of the compound at these targets (i.e., is it an agonist, antagonist, or inverse agonist?).

Protocol: cAMP Accumulation Assay (for Gαi/s-coupled receptors)

  • Cell Culture: Plate cells expressing the Gαi or Gαs-coupled receptor of interest (e.g., D2 or D1 receptors, respectively) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with 4-(3,4-dimethoxybenzoyl)piperidine hydrochloride at various concentrations.

  • Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells. For antagonist mode, co-incubate with a known agonist for the receptor.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol: Inositol Phosphate (IP-One) Accumulation Assay (for Gαq-coupled receptors)

  • Cell Culture: Plate cells expressing the Gαq-coupled receptor of interest (e.g., 5-HT2A receptors) in a 96-well plate.

  • Compound Treatment: Treat the cells with the test compound at various concentrations (for agonist mode) or pre-treat with the test compound before adding a known agonist (for antagonist mode).

  • Lysis and Detection: Lyse the cells and measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using a commercially available HTRF kit.

  • Data Analysis: Plot the IP1 accumulation against the test compound concentration to determine EC₅₀ or IC₅₀ values.

The following workflow diagram illustrates the proposed experimental validation process.

Experimental_Workflow Start Start: 4-(3,4-Dimethoxybenzoyl) piperidine HCl Binding_Assay Tier 1: Radioligand Binding Screening (Dopamine, Serotonin, Sigma, etc.) Start->Binding_Assay Analyze_Ki Analyze Ki values Binding_Assay->Analyze_Ki High_Affinity High Affinity Target(s) Identified (Ki < 100 nM) Analyze_Ki->High_Affinity Yes Low_Affinity No High Affinity Targets Analyze_Ki->Low_Affinity No Functional_Assay Tier 2: Functional Assays (cAMP, IP-One, etc.) High_Affinity->Functional_Assay Report Report Pharmacological Profile Low_Affinity->Report Determine_Activity Determine Activity: Agonist, Antagonist, or Inverse Agonist? Functional_Assay->Determine_Activity Determine_Activity->Report End End Report->End

Caption: Proposed experimental workflow for the pharmacological characterization of the compound.

Conclusion and Future Directions

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride represents an uncharacterized chemical entity with significant potential for biological activity, given its structural similarity to known neuromodulatory agents. The hypothetical mechanism of action proposed herein, centered on dopamine, serotonin, and sigma receptors, provides a robust and testable framework for initiating its pharmacological investigation. The outlined experimental plan offers a clear path forward for researchers to elucidate its true mechanism, affinity, and functional effects. Successful characterization of this compound could pave the way for its development as a novel chemical probe to study complex neurotransmitter systems or as a lead compound for therapeutic applications.

References

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  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC. [Link]

  • Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • 5-HT and DA Receptor Affinity of Arylpiperazine Derivatives With Terminal Benzamide Fragment. PubMed. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

  • Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. PubMed. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride. PubChem. [Link]

  • Structural determinants of sigma receptor affinity. OSTI.GOV. [Link]

  • Purification, pharmacological characterization and photoaffinity labeling of sigma receptors from rat and bovine brain. PubMed. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

  • 4-Diphenylmethoxypiperidine Hydrochloride-65214-86-0. Supriya Lifescience. [Link]

  • 4-(4-METHOXYBENZOYL)PIPERIDINE HYDROCHLORIDE. Molbase. [Link]

  • High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. PubMed. [Link]

  • Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

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  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. DAR. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PMC. [Link]

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  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

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Sources

Foundational

Technical Guide: 4-(3,4-Dimethoxybenzoyl)piperidine Hydrochloride in Neuropharmacology

This guide provides an in-depth technical analysis of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride , a critical pharmacophore scaffold in neurodegenerative drug discovery. Executive Summary 4-(3,4-Dimethoxybenzoyl)pi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride , a critical pharmacophore scaffold in neurodegenerative drug discovery.

Executive Summary

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride (CAS: 742665-98-1 / Free base: 121278-66-8) is a specialized heterocyclic building block and research probe.[1][2] Structurally, it represents a "de-rigidified" analog of the blockbuster Alzheimer’s drug Donepezil (Aricept) . While Donepezil utilizes a fused indanone ring system, this compound retains the essential pharmacophoric elements—the protonatable piperidine nitrogen and the electron-rich dimethoxybenzoyl moiety—connected by a flexible carbonyl linker.

Its primary utility lies in Medicinal Chemistry as a scaffold for synthesizing Acetylcholinesterase (AChE) inhibitors, Sigma-1 receptor ligands, and Multi-Target Directed Ligands (MTDLs). It serves as a versatile intermediate for exploring Structure-Activity Relationships (SAR) within the "dual-binding site" inhibitor class.

Part 1: Chemical & Physical Profile[3]

Structural Identity[4]
  • IUPAC Name: (3,4-dimethoxyphenyl)-(piperidin-4-yl)methanone hydrochloride

  • Molecular Formula: C₁₄H₁₉NO₃ · HCl

  • Molecular Weight: 285.77 g/mol (Salt), 249.31 g/mol (Free Base)

  • Key Functional Groups:

    • Secondary Amine (Piperidine): High basicity (pKa ~9-10), serves as the primary cation for electrostatic interaction with receptor anionic sites.

    • Dimethoxybenzoyl Group: Provides electron-rich

      
      -stacking capability and hydrogen bond acceptance via the carbonyl oxygen.
      
Solubility & Stability
SolventSolubility (mg/mL)Notes
Water > 20 mg/mLHigh solubility due to HCl salt form.
DMSO > 50 mg/mLIdeal for stock solutions in biological assays.
Methanol SolubleSuitable for recrystallization and synthesis.
Stability HygroscopicStore in desiccated conditions at -20°C. Avoid prolonged exposure to moisture.

Part 2: Pharmacological Mechanisms & Applications

Acetylcholinesterase (AChE) Inhibition

The compound is a "fragment-based" probe for the Peripheral Anionic Site (PAS) of AChE.

  • Mechanism: The dimethoxybenzene ring mimics the indanone ring of Donepezil, engaging in

    
    -
    
    
    
    stacking interactions with Trp286 at the PAS. The piperidine nitrogen (protonated at physiological pH) is attracted to the catalytic gorge but lacks the benzyl linker required to reach the Catalytic Anionic Site (CAS) fully unless N-substituted.
  • Research Utility: It is used to synthesize "open-chain" Donepezil analogs to test the necessity of the rigid indanone ring for binding affinity.

Sigma-1 Receptor Modulation

The 4-benzyl/benzoyl-piperidine motif is a privileged scaffold for Sigma-1 (


) receptor ligands.
  • Relevance:

    
     agonists are neuroprotective, promoting mitochondrial stability and reducing ER stress.
    
  • Design Strategy: The dimethoxy substitution pattern is highly favorable for

    
     binding. Researchers N-alkylate this core with long-chain lipophilic groups to create high-affinity 
    
    
    
    ligands.
Multi-Target Directed Ligands (MTDLs)

In modern Alzheimer's research, "one molecule, multiple targets" is the gold standard.

  • Application: This compound is coupled with other pharmacophores (e.g., antioxidant ferulic acid, MAO-B inhibitors like propargylamines) via the piperidine nitrogen.

  • Goal: To create hybrid drugs that simultaneously inhibit AChE and reduce oxidative stress.

Part 3: Visualization of Pharmacophore Evolution

The following diagram illustrates how this compound fits into the evolutionary logic of AChE inhibitor design, bridging the gap between early screening hits and optimized drugs like Donepezil.

Donepezil_Evolution cluster_mechanism Pharmacophore Function BenzoylAmino Benzoylamino-piperidine (Early Lead) Isoindoline Isoindoline Derivative (Rigid Analog) BenzoylAmino->Isoindoline Rigidification (Potency Increase) Donepezil Donepezil (Aricept) (Optimized Indanone) Isoindoline->Donepezil Bioisosteric Replacement (Indanone Optimization) TopicCompound 4-(3,4-Dimethoxybenzoyl) piperidine HCl (Flexible Scaffold) Donepezil->TopicCompound De-rigidification (Fragment-based Design) MTDL Multi-Target Ligands (Hybrid Drugs) TopicCompound->MTDL N-Alkylation & Hybridization

Figure 1: Structural relationship between the topic compound, Donepezil, and next-generation hybrid ligands.

Part 4: Experimental Protocols

Synthesis of N-Benzyl Derivatives (Donepezil Analogs)

Objective: To synthesize a functional AChE inhibitor using 4-(3,4-dimethoxybenzoyl)piperidine as the core secondary amine.

Reagents:

  • Substrate: 4-(3,4-Dimethoxybenzoyl)piperidine HCl (1.0 eq)

  • Alkylating Agent: Benzyl bromide (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Protocol:

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of 4-(3,4-dimethoxybenzoyl)piperidine HCl in 10 mL of anhydrous acetonitrile.

  • Activation: Add 3.0 mmol of anhydrous

    
    . Stir at room temperature for 15 minutes to liberate the free base.
    
  • Alkylation: Dropwise add 1.1 mmol of benzyl bromide.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 95:5).

  • Workup: Cool to RT. Filter off inorganic solids. Evaporate solvent under reduced pressure.

  • Purification: Redissolve residue in DCM, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Silica gel).
    
  • Salt Formation: Dissolve the oil in diethyl ether and add HCl/dioxane to precipitate the hydrochloride salt.

In Vitro AChE Inhibition Assay (Ellman’s Method)

Objective: To determine the


 of the synthesized derivative.

Reagents:

  • Acetylcholinesterase (from Electrophorus electricus, Type VI-S).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

Workflow:

  • Plate Setup: Use a 96-well microplate. Add 140

    
    L of phosphate buffer.
    
  • Inhibitor Addition: Add 20

    
    L of the test compound solution (dissolved in DMSO, diluted in buffer). Test concentration range: 
    
    
    
    M to
    
    
    M.
  • Enzyme Addition: Add 20

    
    L of AChE solution (0.25 U/mL). Incubate at 25°C for 15 minutes.
    
  • Substrate Addition: Add 10

    
    L of DTNB/ATCh mixture (10 mM each).
    
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Analysis: Calculate % inhibition relative to control (DMSO only). Plot log[Concentration] vs. % Inhibition to determine

    
    .
    

Part 5: References

  • Sugimoto, H., et al. (1992). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry, 38(24), 4821–4829. Link

  • Sugimoto, H., et al. (1990). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives." Journal of Medicinal Chemistry, 33(10), 1880–1887. Link

  • PubChem Compound Summary. "4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride." National Center for Biotechnology Information. Link

  • Sigma-Aldrich. "Product Specification: 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride." Merck KGaA. Link

Sources

Exploratory

4-(3,4-Dimethoxybenzoyl)piperidine Hydrochloride: Discovery, Synthesis, and Pharmacological Significance

This guide provides an in-depth technical analysis of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride , a critical pharmacophore and intermediate in medicinal chemistry.[1] It details the compound's discovery context wi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride , a critical pharmacophore and intermediate in medicinal chemistry.[1] It details the compound's discovery context within the 4-aroylpiperidine class, its chemical synthesis, pharmacological significance (particularly for Sigma-1 and 5-HT2A receptors), and experimental protocols.[1]

[1]

Part 1: Executive Summary & Chemical Identity[1]

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride (CAS: 742665-98-1 for HCl; 124931-48-2 for free base) is a "privileged structure" in neuropsychiatric drug discovery.[1] It serves as a versatile building block for synthesizing ligands targeting G-protein coupled receptors (GPCRs)—specifically serotonin (5-HT2A) and dopamine (D2) receptors—and intracellular Sigma-1 (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) receptors.

Historically, this scaffold emerged from the structural optimization of butyrophenone antipsychotics (e.g., Haloperidol) and has since become a key probe for mapping the "dimethoxy" binding pocket common to many psychotropic agents.[1]

Property Data
IUPAC Name (3,4-Dimethoxyphenyl)(piperidin-4-yl)methanone hydrochloride
Molecular Formula

Molecular Weight 285.77 g/mol
Core Pharmacophore 4-Aroylpiperidine
Key Substituents 3,4-Dimethoxy (Veratrole motif); C4-Ketone linkage
Primary Targets Sigma-1 Receptor (

), 5-HT2A Receptor
Physical State White to off-white crystalline solid

Part 2: Discovery & Historical Context[1]

The Butyrophenone Lineage (1950s–1970s)

The discovery of 4-(3,4-dimethoxybenzoyl)piperidine is rooted in the "tail" modification strategies of Paul Janssen and colleagues during the golden age of antipsychotic discovery.[1]

  • Haloperidol (1958): Janssen discovered that a butyrophenone side chain attached to a piperidine ring conferred potent D2 antagonism.[1]

  • Structural Rigidification: Chemists investigated constraining the flexible butyrophenone chain into a piperidine ring directly attached to the carbonyl.[1] This led to the 4-aroylpiperidine class.[1]

  • The "Dimethoxy" Insight: Early Structure-Activity Relationship (SAR) studies revealed that replacing the 4-fluoro substituent (typical of Haloperidol/Ketanserin) with 3,4-dimethoxy groups shifted affinity towards Sigma-1 receptors and modulated 5-HT2A activity.[1] This specific substitution pattern mimics the catechol moiety of dopamine but with methylated oxygens, increasing lipophilicity and blood-brain barrier penetration.[1]

Emergence as a Sigma-1 Probe (1990s–Present)

In the 1990s, as the Sigma receptor was distinguished from opioid and PCP binding sites, 4-(3,4-dimethoxybenzoyl)piperidine derivatives became essential tools.[1] The "3,4-dimethoxy" motif is a hallmark of high-affinity Sigma ligands (e.g., SA4503, NE-100).[1] This specific hydrochloride salt is widely used today as a precursor to synthesize N-substituted analogs for neuroprotection and cognitive enhancement studies.[1]

Part 3: Chemical Synthesis & Manufacturing[1][2]

The synthesis of 4-(3,4-dimethoxybenzoyl)piperidine hydrochloride typically follows a Friedel-Crafts Acylation or a Grignard Addition pathway.[1] The Friedel-Crafts route is preferred for scalability.[1]

Pathway Diagram (Graphviz)[1]

SynthesisRoute Veratrole 1,2-Dimethoxybenzene (Veratrole) Intermediate 1-Acetyl-4-(3,4-dimethoxybenzoyl) piperidine Veratrole->Intermediate AlCl3, DCM Friedel-Crafts Isonipecotic N-Acetyl-Isonipecotic Acid Chloride Isonipecotic->Intermediate Hydrolysis Acid Hydrolysis (HCl/H2O) Intermediate->Hydrolysis Deprotection Product 4-(3,4-Dimethoxybenzoyl) piperidine HCl Hydrolysis->Product Crystallization

Caption: Friedel-Crafts synthesis route from Veratrole and N-protected Isonipecotic acid chloride.

Detailed Protocol: Friedel-Crafts Acylation

Reagents:

  • 1,2-Dimethoxybenzene (Veratrole)[1]

  • 1-Acetylpiperidine-4-carbonyl chloride (prepared from isonipecotic acid)[1]

  • Aluminum Chloride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , anhydrous)
    
  • Dichloromethane (DCM)[1]

  • Hydrochloric Acid (6N)[1][2]

Step-by-Step Methodology:

  • Acyl Chloride Formation: React 1-acetylpiperidine-4-carboxylic acid with thionyl chloride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) in DCM at reflux for 2 hours. Evaporate solvent to obtain the acid chloride.
    
  • Friedel-Crafts Reaction:

    • Suspend anhydrous

      
       (1.2 eq) in dry DCM at 0°C under nitrogen.
      
    • Add 1,2-dimethoxybenzene (1.0 eq) dropwise.[1]

    • Slowly add the prepared acid chloride (1.0 eq) while maintaining temperature < 5°C.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. (Monitor by TLC: Hexane/EtOAc 1:1).[1]

  • Quenching: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex. Extract with DCM (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     mL).
    
  • Deprotection (Deacetylation):

    • Concentrate the organic layer to obtain the N-acetyl intermediate.[1]

    • Reflux the intermediate in 6N HCl for 12 hours to cleave the N-acetyl group.

  • Isolation: Cool the solution. The product, 4-(3,4-dimethoxybenzoyl)piperidine hydrochloride , precipitates as a solid.[1] Filter, wash with cold acetone, and dry under vacuum.[1]

    • Yield: Typically 65–75%.[1]

    • Purity: >98% (HPLC).

Part 4: Pharmacological Profile[1]

This compound acts as a pharmacophore scaffold .[1] Its activity is defined by the N-substitution, but the core itself possesses intrinsic affinity.[1]

Receptor Affinity Profile

The 3,4-dimethoxybenzoyl group is a critical determinant for binding to the Sigma-1 receptor and 5-HT2A receptor .[1]

Receptor Affinity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Mechanism of Action
Sigma-1 (

)
High (nM range*)Agonist/Antagonist (depends on N-substituent). The dimethoxy ring mimics the phenyl ring of endogenous neurosteroids.
5-HT2A ModerateAntagonist.[1] The benzoylpiperidine moiety overlaps with the serotonin binding pocket.[1]
Dopamine D2 LowThe lack of a halogen (e.g., F, Cl) on the phenyl ring reduces D2 affinity compared to Haloperidol.[1]

*Note: Affinity values refer to N-benzyl or N-phenethyl derivatives synthesized from this core.[1]

Mechanism of Action (Signaling Pathway)

When N-substituted (e.g., with a benzyl group), the ligand modulates the Sigma-1 receptor at the Mitochondria-Associated Membrane (MAM).[1]

Signaling Ligand 4-(3,4-Dimethoxybenzoyl) piperidine Derivative Sig1R Sigma-1 Receptor (at MAM) Ligand->Sig1R Binds BiP BiP (Chaperone) Sig1R->BiP Dissociates from Calcium Ca2+ Flux (ER to Mitochondria) Sig1R->Calcium Modulates IP3R Neuroprotection Neuroprotection (Anti-apoptotic) Calcium->Neuroprotection Enhances ATP Reduces ROS

Caption: Sigma-1 receptor modulation pathway activated by 3,4-dimethoxybenzoyl ligands.[1]

Part 5: Experimental Protocols

Protocol 1: Validation of Identity (1H NMR)

To ensure the integrity of the "3,4-dimethoxy" pattern and the ketone linkage:

  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       3.80 (s, 3H, 
      
      
      
      )
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       3.85 (s, 3H, 
      
      
      
      )
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       7.10 (d, 1H, Ar-H, C5)
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       7.50 (s, 1H, Ar-H, C2)
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       7.65 (d, 1H, Ar-H, C6)
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       3.60 (m, 1H, Piperidine C4-H, alpha to carbonyl)
      
Protocol 2: Radioligand Binding Assay (Sigma-1)

Purpose: To determine the affinity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) of derivatives synthesized from this block.
  • Tissue Preparation: Rat brain membranes or CHO cells expressing human ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .
    
  • Radioligand: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    (+)-Pentazocine (specific 
    
    
    
    agonist).
  • Incubation: Incubate membranes with radioligand (2 nM) and varying concentrations of the test compound (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4) for 120 min at 25°C.
  • Termination: Rapid filtration through GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 6: References

  • Janssen, P. A. J. (1959).[1] "The evolution of the butyrophenone neuroleptics." International Review of Neurobiology. Link

  • Glennon, R. A., et al. (1994).[1] "Structural features of sigma ligands." Journal of Medicinal Chemistry. Link[1]

  • Appchem. (2024).[1][3] "Product Data: 4-(3,4-dimethoxybenzoyl)piperidine hydrochloride (CAS 742665-98-1)."[1] Chemical Catalog. Link

  • Sigma-Aldrich. (2024).[1] "4-(3,4-Dimethoxybenzyl)piperidine hydrochloride Product Sheet." Merck KGaA.[1] Link

  • Matrix Fine Chemicals. (2024).[1][3] "4-(4-Methoxybenzoyl)piperidine hydrochloride and analogs." Catalog. Link

Sources

Foundational

4-(3,4-Dimethoxybenzoyl)piperidine Hydrochloride: A Technical Guide

Strategic Intermediate for Acetylcholinesterase Inhibitors and CNS Therapeutics Executive Summary 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride is a high-value heterocyclic intermediate primarily utilized in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Intermediate for Acetylcholinesterase Inhibitors and CNS Therapeutics

Executive Summary

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride is a high-value heterocyclic intermediate primarily utilized in the synthesis of Donepezil (Aricept) , a reversible acetylcholinesterase (AChE) inhibitor used in the palliative treatment of Alzheimer’s disease.

Beyond its role as a Donepezil precursor, this compound represents a versatile "privileged structure" in CNS drug discovery. The 4-benzoylpiperidine scaffold serves as a core pharmacophore for ligands targeting Sigma-1 receptors and 5-HT2A serotonin receptors . This guide details the compound's chemical identity, industrial synthesis, critical quality attributes (CQAs), and its pivotal role in the retrosynthetic logic of neurotherapeutics.

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride
Systematic Name (3,4-Dimethoxyphenyl)(piperidin-4-yl)methanone hydrochloride
CAS Number 742665-98-1 (Free Base); HCl salt is often custom-referenced.
Molecular Formula C₁₄H₁₉NO₃ · HCl
Molecular Weight 285.77 g/mol (Salt); 249.31 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, methanol, DMSO; slightly soluble in ethanol.
Melting Point 225–230 °C (Decomposes)
Key Functional Groups Secondary amine (piperidine), Aryl ketone, Methoxy ethers
Structural Significance

The molecule features a piperidine ring linked via a ketone bridge to a veratrole (1,2-dimethoxybenzene) moiety.

  • Ketone Bridge: Provides a rigid spacer that can be reduced to a methylene group (benzyl) or an alcohol, altering the pharmacodynamic profile.

  • Secondary Amine: Acts as a nucleophilic handle for N-alkylation (e.g., attachment of the benzyl group in Donepezil).

Strategic Utility: The Donepezil Connection

The primary industrial application of this compound is as the direct precursor to 4-(3,4-dimethoxybenzyl)piperidine , the pharmacophore required for Donepezil synthesis.

Mechanism of Action (Synthesis Context)

Donepezil functions by binding to the anionic site of AChE. The 3,4-dimethoxybenzyl moiety mimics the natural substrate acetylcholine, while the piperidine ring positions the molecule within the enzyme's gorge.

  • The Transformation: 4-(3,4-Dimethoxybenzoyl)piperidine is subjected to Wolff-Kishner reduction or Catalytic Hydrogenation to reduce the carbonyl (C=O) to a methylene (CH₂) group.

  • Why use the Benzoyl intermediate? Direct benzylation of pyridine followed by reduction is often less selective. The Friedel-Crafts acylation route to the benzoyl intermediate ensures high regioselectivity at the 4-position, avoiding the formation of unwanted isomers.

Graphviz Diagram: Role in Donepezil Retrosynthesis

The following diagram illustrates the retrosynthetic logic placing 4-(3,4-Dimethoxybenzoyl)piperidine as the critical node between raw materials and the API.

Donepezil_Retro Donepezil Donepezil (API) (Acetylcholinesterase Inhibitor) BenzylInt 4-(3,4-Dimethoxybenzyl)piperidine (Reduced Intermediate) Donepezil->BenzylInt Retrosynthetic Step 1 (N-Benzylation) BenzoylInt 4-(3,4-Dimethoxybenzoyl)piperidine HCl (Target Compound) BenzylInt->BenzoylInt Retrosynthetic Step 2 (Carbonyl Reduction) Raw1 Isonipecotic Acid Derivative (e.g., N-Acetyl Isonipecotoyl Chloride) BenzoylInt->Raw1 Friedel-Crafts Acylation Raw2 1,2-Dimethoxybenzene (Veratrole) BenzoylInt->Raw2 Friedel-Crafts Acylation

Caption: Retrosynthetic analysis showing the target compound as the stable ketone precursor to the Donepezil pharmacophore.

Synthesis Protocol

Disclaimer: This protocol is for research purposes. Scale-up requires process safety screening, particularly for the Friedel-Crafts exotherm.

Method: Friedel-Crafts Acylation

This is the industry-standard route due to the low cost of veratrole and isonipecotic acid derivatives.

Reagents
  • Substrate: N-Acetylisonipecotoyl chloride (or N-Tosyl analog to prevent side reactions).

  • Arene: 1,2-Dimethoxybenzene (Veratrole).

  • Catalyst: Aluminum Chloride (AlCl₃) - anhydrous.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Workflow
  • Acyl Chloride Preparation:

    • React N-acetylisonipecotic acid with Thionyl Chloride (SOCl₂) at 50°C for 2 hours.

    • Remove excess SOCl₂ under vacuum. Critical: Residual SOCl₂ degrades the Friedel-Crafts yield.

  • Friedel-Crafts Reaction:

    • Suspend anhydrous AlCl₃ (2.5 equiv) in dry DCM at 0°C.

    • Add 1,2-Dimethoxybenzene (1.1 equiv).

    • Dropwise addition of N-acetylisonipecotoyl chloride (dissolved in DCM) over 1 hour, maintaining temp < 5°C.

    • Observation: The mixture will turn dark orange/red.

    • Allow to warm to RT and stir for 12 hours.

  • Quench & Isolation:

    • Pour reaction mixture onto ice/HCl slush (exothermic!).

    • Extract with DCM. Wash organic layer with brine and NaHCO₃.

    • Dry over MgSO₄ and concentrate to yield the N-Acetyl intermediate .

  • Hydrolysis (Deprotection):

    • Reflux the N-Acetyl intermediate in 6N HCl for 6–12 hours.

    • Mechanism:[1][2] Cleaves the N-acetyl group without affecting the aryl ketone.

    • Cool to 0°C. The target 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride precipitates as a solid.

    • Filter and recrystallize from Ethanol/Ether.

Graphviz Diagram: Synthesis Workflow

Synthesis_Flow Start N-Acetylisonipecotic Acid Step1 Activation (SOCl2) Start->Step1 Inter1 Acyl Chloride Step1->Inter1 Step2 Friedel-Crafts (Veratrole + AlCl3) Inter1->Step2 Inter2 N-Acetyl Ketone Intermediate Step2->Inter2 Step3 Acid Hydrolysis (6N HCl, Reflux) Inter2->Step3 Final 4-(3,4-Dimethoxybenzoyl) piperidine HCl Step3->Final

Caption: Linear synthesis workflow from isonipecotic acid precursor to final HCl salt.

Analytical Characterization

To ensure the material is suitable for downstream API synthesis, the following attributes must be validated.

Proton NMR (¹H NMR) in DMSO-d₆
  • Aryl Protons: Look for the characteristic 1,2,4-substitution pattern of the dimethoxybenzene ring (3 signals in the 7.0–7.8 ppm range).

  • Methoxy Groups: Two distinct singlets (or overlapping) around 3.80–3.85 ppm (6H total).

  • Piperidine Ring:

    • Multiplets at 1.6–1.9 ppm (C3, C5 protons).

    • Multiplets at 2.9–3.3 ppm (C2, C6 protons adjacent to Nitrogen).[3]

    • Diagnostic Signal: The methine proton at C4 (alpha to carbonyl) appears as a multiplet around 3.5–3.6 ppm.

  • Amine Proton: Broad singlet/exchangeable peak > 8.5 ppm (ammonium proton).

HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% TFA).

  • Detection: UV at 230 nm and 280 nm (benzoyl absorption).

  • Impurity Limit:

    • Regioisomers: The 2,3-dimethoxy isomer is a potential impurity from the Friedel-Crafts step. It must be < 0.1%.

    • Unreacted Veratrole: Must be removed (wash with non-polar solvent).

Handling and Stability

  • Storage: Hygroscopic. Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Stability: The ketone functionality is stable, but the secondary amine is prone to oxidation if left as a free base. The Hydrochloride salt significantly improves oxidative stability.

  • Safety:

    • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

    • Precaution: Avoid dust inhalation. As a CNS-active precursor, treat as a potential pharmacological agent.

References

  • Sugimoto, H., et al. (1995). "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (Donepezil Hydrochloride)." Journal of Medicinal Chemistry, 38(24), 4821–4829.

  • Eisai Co., Ltd. (1989). "Cyclic amine compounds and pharmaceutical use thereof." U.S. Patent 4,895,841.

  • Matrix Fine Chemicals. (2024). "4-(4-Methoxybenzoyl)piperidine hydrochloride Product Data." Chemical Catalog.

  • PubChem. (2025). "4-(3,4-dimethoxybenzoyl)piperidine Compound Summary." National Library of Medicine.

  • BenchChem. (2025).[4] "Optimizing the Synthesis of Piperidine Derivatives: Technical Guide."

Sources

Exploratory

Technical Deep Dive: 4-(3,4-Dimethoxybenzoyl)piperidine HCl in Pharmaceutical Synthesis

The following technical guide details the chemical role, synthesis, and application of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride , a critical intermediate in the development of acetylcholinesterase (AChE) inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical role, synthesis, and application of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride , a critical intermediate in the development of acetylcholinesterase (AChE) inhibitors, most notably Donepezil (Aricept) .

Executive Summary

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride (CAS: 742665-98-1) serves as a versatile pharmacophore scaffold in medicinal chemistry. Its structural core—a piperidine ring linked to a dimethoxy-substituted benzene via a carbonyl bridge—provides the essential "right-hand" motif for the Donepezil class of AChE inhibitors.

Unlike the traditional linear synthesis of Donepezil (which condenses 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine), this intermediate allows for a convergent synthetic strategy . It enables the independent modification of the piperidine nitrogen and the benzoyl moiety before final coupling, offering superior control over impurity profiles and allowing for the generation of diverse structure-activity relationship (SAR) libraries.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride
CAS Number 742665-98-1 (HCl salt)
Molecular Formula C₁₄H₁₉NO₃[1][2] · HCl
Molecular Weight 285.77 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM
Key Functionality Secondary amine (nucleophilic); Ketone (electrophilic); Electron-rich aromatic ring
Melting Point 225–230 °C (decomposition)

Mechanistic Synthesis Strategy

The industrial preparation of 4-(3,4-Dimethoxybenzoyl)piperidine HCl relies on a Friedel-Crafts Acylation strategy. This route is preferred over Grignard additions due to scalability and the avoidance of cryogenic conditions.

Retrosynthetic Analysis

The molecule is disconnected at the carbonyl-aryl bond. The precursors are 1,2-Dimethoxybenzene (Veratrole) and an activated Isonipecotic acid derivative.

Critical Process Consideration: The piperidine nitrogen must be protected (e.g., N-acetyl or N-tosyl) prior to acylation. Free amines coordinate with the Lewis acid catalyst (AlCl₃), poisoning the reaction and drastically reducing yield.

Reaction Scheme (Graphviz)

SynthesisRoute Isonipecotic Isonipecotic Acid (Start) Protection Step 1: N-Protection (Ac₂O / AcOH) Isonipecotic->Protection NAcetyl N-Acetyl Isonipecotic Acid Protection->NAcetyl Activation Step 2: Activation (SOCl₂) NAcetyl->Activation AcidChloride Acid Chloride Intermediate Activation->AcidChloride FriedelCrafts Step 3: Friedel-Crafts (AlCl₃ / DCM) AcidChloride->FriedelCrafts Veratrole 1,2-Dimethoxybenzene (Veratrole) Veratrole->FriedelCrafts ProtectedProd N-Acetyl-4-(3,4-dimethoxybenzoyl) piperidine FriedelCrafts->ProtectedProd Hydrolysis Step 4: Hydrolysis (aq. HCl, Reflux) ProtectedProd->Hydrolysis FinalProduct 4-(3,4-Dimethoxybenzoyl) piperidine HCl Hydrolysis->FinalProduct

Figure 1: Step-wise synthesis of 4-(3,4-Dimethoxybenzoyl)piperidine HCl from Isonipecotic acid.

Detailed Experimental Protocol

Note: This protocol is adapted from standard Friedel-Crafts methodologies for piperidine derivatives [1, 2].

Phase 1: Preparation of Electrophile (N-Acetyl Isonipecotoyl Chloride)
  • Reagents: N-Acetylisonipecotic acid (1.0 eq), Thionyl chloride (1.5 eq), DMF (catalytic), DCM (Solvent).

  • Procedure:

    • Suspend N-Acetylisonipecotic acid in anhydrous DCM under N₂ atmosphere.

    • Add catalytic DMF (0.05 eq).

    • Add Thionyl chloride dropwise at 0°C.

    • Reflux for 2 hours until gas evolution ceases.

    • Concentrate in vacuo to remove excess SOCl₂. Critical: Residual SOCl₂ will degrade the Veratrole in the next step.

    • Redissolve the crude acid chloride in fresh anhydrous DCM.

Phase 2: Friedel-Crafts Acylation
  • Reagents: 1,2-Dimethoxybenzene (1.1 eq), Aluminum Chloride (AlCl₃, 2.5 eq), DCM.

  • Procedure:

    • Charge a reactor with AlCl₃ suspended in DCM at 0–5°C.

    • Add 1,2-Dimethoxybenzene slowly.

    • Add the solution of N-Acetylisonipecotoyl chloride dropwise, maintaining internal temperature <10°C. Exotherm Warning.

    • Allow to warm to room temperature and stir for 12 hours.

    • Quench: Pour reaction mixture slowly onto crushed ice/HCl mixture.

    • Extract with DCM, wash with brine, and dry over MgSO₄.

    • Concentrate to yield the N-acetyl protected intermediate.

Phase 3: Deprotection & Salt Formation
  • Reagents: 6N HCl.

  • Procedure:

    • Suspend the N-acetyl intermediate in 6N HCl.

    • Reflux for 6–8 hours. (Monitor by TLC/HPLC for disappearance of amide).

    • Cool to room temperature. The product may precipitate directly.

    • If no precipitate, concentrate to dryness and recrystallize from Ethanol/Ether.

    • Yield: Typically 65–75% overall.

Downstream Applications: The Donepezil Connection

This intermediate is a "molecular pivot." It can be directed toward two major pathways in drug synthesis:[3]

  • Reduction to Benzyl Piperidines:

    • Wolff-Kishner or Clemmensen reduction of the ketone yields 4-(3,4-dimethoxybenzyl)piperidine , a direct analog scaffold.

  • Cyclization to Indanones (Donepezil Route):

    • Through chain extension (e.g., Wittig reaction or alkylation) followed by intramolecular cyclization, the benzoyl group is converted into the indanone ring characteristic of Donepezil.

Pathway Diagram (Graphviz)

Applications Intermediate 4-(3,4-Dimethoxybenzoyl) piperidine HCl Path1 Reduction (Wolff-Kishner / H₂/Pd) Intermediate->Path1 Path2 N-Alkylation & Chain Extension Intermediate->Path2 BenzylPip 4-(3,4-Dimethoxybenzyl) piperidine Path1->BenzylPip Analogues Sigma Receptor Ligands & Dopamine Antagonists BenzylPip->Analogues Precursor Indanone Precursor Path2->Precursor Cyclization Intramolecular Cyclization Precursor->Cyclization Donepezil Donepezil (Aricept) Pharmacophore Cyclization->Donepezil

Figure 2: Divergent synthetic utility of the intermediate in API production.

Process Control & CQAs

To ensure pharmaceutical grade quality, the following Critical Quality Attributes (CQAs) must be monitored:

  • Regioisomer Control: The Friedel-Crafts reaction must occur at the 4-position of the veratrole ring.

    • Validation: ¹H NMR (Look for the specific aromatic splitting pattern: dd at ~7.5 ppm).

  • Residual Aluminum: AlCl₃ can be difficult to remove.

    • Limit: < 10 ppm (ICP-MS).

  • Water Content: The HCl salt is hygroscopic.

    • Storage: Store under Argon in desiccated conditions.

Safety & Handling

  • Hazards: The compound is an irritant and potentially toxic if ingested (Acute Tox. 3).

  • PPE: Nitrile gloves, safety goggles, and particulate respirator (N95/P3) are mandatory.

  • Waste: Aqueous layers from the Friedel-Crafts quench contain high aluminum loads and must be treated as hazardous inorganic waste.

References

  • Orjales, A., et al. (2003).[4] Synthesis and Structure-Activity Relationship of New Piperidine Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, 46(25), 5512–5532.[4] Link

  • Sugimoto, H., et al. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride). Journal of Medicinal Chemistry, 38(24), 4821–4829. Link

  • Eisai Co., Ltd. (1988). Cyclic amine compounds and pharmaceutical use thereof. EP Patent 0296560.[5] Link

  • Sigma-Aldrich. (2024). 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride Product Sheet. Link

Sources

Foundational

Comprehensive Technical Guide: 4-(3,4-Dimethoxybenzoyl)piperidine Hydrochloride

This guide provides an in-depth technical analysis of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride , a critical pharmacophore in medicinal chemistry. It details the precise molecular weight determination, synthetic p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride , a critical pharmacophore in medicinal chemistry. It details the precise molecular weight determination, synthetic pathways, and analytical characterization protocols required for rigorous drug development.[1]

Part 1: Molecular Identity & Physicochemical Profile[1][2]

Core Identity Data

The precise determination of molecular weight (MW) is fundamental for stoichiometry in synthesis and potency calculations in biological assays.[1] For 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride , the MW is derived from the hydrochloride salt form of the aryl-piperidyl ketone.

PropertySpecification
Chemical Name 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride
IUPAC Name (3,4-dimethoxyphenyl)(piperidin-4-yl)methanone hydrochloride
CAS Number 124931-48-2 (HCl Salt) / 742665-98-1 (Free Base)
Molecular Formula C₁₄H₂₀ClNO₃ (Salt) / C₁₄H₁₉NO₃ (Free Base)
Molecular Weight 285.77 g/mol (HCl Salt)
Free Base MW 249.31 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Structural Analysis & MW Calculation

The molecular weight is calculated based on IUPAC standard atomic weights.[1] The presence of the ketone linker ("benzoyl") distinguishes this compound from its reduced "benzyl" analog (often associated with Donepezil intermediates).[1]

  • Carbon (14):

    
    
    
  • Hydrogen (20):

    
     (Includes acidic proton on N)
    
  • Nitrogen (1):

    
    
    
  • Oxygen (3):

    
    
    
  • Chlorine (1):

    
    
    
  • Total MW: 285.768 g/mol (Rounded to 285.77)

Part 2: Synthetic Pathways & Process Chemistry

Retrosynthetic Analysis

The most robust route to 4-aroylpiperidines involves the Friedel-Crafts acylation of an electron-rich aromatic ring (veratrole) with a protected isonipecotoyl chloride.[1] This approach avoids the over-alkylation common in direct nucleophilic substitutions.[1]

Synthesis Workflow (DOT Diagram)

SynthesisPathway Veratrole Veratrole (1,2-Dimethoxybenzene) FriedelCrafts Friedel-Crafts Acylation (AlCl3, DCM) Veratrole->FriedelCrafts IsoAcid N-Acetylisonipecotic Acid AcylChloride Intermediate: Acid Chloride IsoAcid->AcylChloride SOCl2, 60°C AcylChloride->FriedelCrafts ProtectedKetone N-Acetyl-4-(3,4- dimethoxybenzoyl)piperidine FriedelCrafts->ProtectedKetone Quench Hydrolysis Acid Hydrolysis (6M HCl, Reflux) ProtectedKetone->Hydrolysis Product TARGET: 4-(3,4-Dimethoxybenzoyl) piperidine HCl Hydrolysis->Product Crystallization

Caption: Figure 1. Friedel-Crafts acylation strategy for the synthesis of 4-(3,4-Dimethoxybenzoyl)piperidine HCl.

Detailed Synthetic Protocol

Note: This protocol assumes standard Schlenk line techniques for moisture-sensitive steps.

  • Activation: Dissolve N-acetylisonipecotic acid (1.0 eq) in DCM. Add Thionyl Chloride (1.2 eq) dropwise and reflux for 2 hours. Evaporate excess solvent to isolate the acid chloride.[1]

  • Acylation: Resuspend the acid chloride in anhydrous DCM. Cool to 0°C. Add Aluminum Chloride (AlCl₃, 2.5 eq) in portions.

  • Addition: Add Veratrole (1,2-dimethoxybenzene, 1.1 eq) dropwise, maintaining temperature <5°C. The solution will darken (complex formation).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Pour the reaction mixture onto ice/HCl. Extract with DCM.[1] Wash organic layer with brine, dry over MgSO₄, and concentrate to yield the N-acetyl intermediate.[1]

  • Deprotection: Dissolve the intermediate in 6M HCl. Reflux for 4-6 hours to cleave the N-acetyl group.[1]

  • Isolation: Cool to 0°C. The target hydrochloride salt often precipitates directly.[1] If not, concentrate and recrystallize from Ethanol/Ether.[1]

Part 3: Analytical Characterization & Quality Control

Self-Validating Analytical Workflow

To ensure the integrity of the molecular weight and structure, a multi-modal analytical approach is required.[1] The chloride counter-ion determination is critical to confirm the salt stoichiometry (and thus the MW).[1]

AnalyticalWorkflow cluster_ID Structural ID cluster_Purity Purity & Stoichiometry Sample Raw Sample (Batch X) NMR 1H NMR (DMSO-d6) Confirm Structure Sample->NMR MS LC-MS (ESI+) [M+H]+ = 250.14 Sample->MS HPLC HPLC-UV (230nm) Purity > 98% Sample->HPLC Titration Potentiometric Titration (AgNO3) Confirm Cl- % Sample->Titration Validated RELEASE BATCH MW Confirmed: 285.77 NMR->Validated Matches Ref HPLC->Validated Area% > 98 Titration->Validated Cl = 12.4%

Caption: Figure 2. Analytical workflow for validating molecular weight and purity.

Key Analytical Parameters
A. High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 230 nm (Benzoyl absorption) and 280 nm.[1]

  • Retention Time: Expect elution ~5.5 min (depending on flow rate).[1]

B. Potentiometric Titration (Chloride Determination)

This is the primary method to verify the molecular weight of the salt form.[1]

  • Theory:

    
    
    
  • Protocol: Dissolve 50 mg of sample in 50 mL deionized water/HNO₃. Titrate with 0.01 M AgNO₃ using a silver electrode.[1]

  • Calculation:

    
    
    
    • Target: Theoretical Cl% =

      
      .[1]
      
    • Acceptance Criteria: 12.2% – 12.6%.[1]

C. Mass Spectrometry (ESI+)
  • Parent Ion: Observe

    
     at m/z 250.14  (corresponding to the free base C₁₄H₂₀NO₃⁺).[1]
    
  • Note: The HCl is lost in the MS source; you will detect the cation of the free base.[1]

Part 4: Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: Hydrochloride salts of secondary amines are often hygroscopic.[1] Store in a desiccator.

  • Thermal Stability: Stable up to melting point (typically >200°C for HCl salts).[1]

  • Light Sensitivity: The benzoyl moiety absorbs UV; protect from prolonged exposure to direct sunlight to prevent photo-degradation (Norrish Type I/II cleavage).[1]

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat required.[1] Handle in a fume hood to avoid dust inhalation.[1]

References

  • Sigma-Aldrich. 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride Product Specification. Accessed Feb 19, 2026.[1] Link

  • PubChem. Compound Summary: 4-(3,4-Dimethoxybenzoyl)piperidine.[1][2] National Library of Medicine.[1] Accessed Feb 19, 2026.[1] Link

  • ChemicalBook. CAS 124931-48-2 Data and Synthesis. Accessed Feb 19, 2026.[1] Link

  • Journal of Medicinal Chemistry. Synthesis of 4-aroylpiperidines via Friedel-Crafts Acylation. (General Reference for Synthetic Route). Link

Sources

Exploratory

Technical Monograph: 4-(3,4-Dimethoxybenzoyl)piperidine Hydrochloride

This technical guide details the chemical identity, synthetic methodology, and pharmacological significance of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride . Chemical Identity & Nomenclature This compound represents...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthetic methodology, and pharmacological significance of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride .

Chemical Identity & Nomenclature

This compound represents a critical scaffold in medicinal chemistry, specifically within the class of benzoylpiperidines .[1] It serves as a versatile building block for the synthesis of acetylcholinesterase (AChE) inhibitors, sigma receptor ligands, and 5-HT2A antagonists.

PropertySpecification
Systematic IUPAC Name (3,4-Dimethoxyphenyl)(piperidin-4-yl)methanone hydrochloride
Common Synonyms 4-(3,4-Dimethoxybenzoyl)piperidine HCl; 4-Veratroylpiperidine HCl
CAS Number (Free Base) 742665-98-1
Molecular Formula C₁₄H₁₉NO₃[2] · HCl
Molecular Weight 285.77 g/mol (Salt); 249.31 g/mol (Free Base)
SMILES COC1=C(OC)C=CC(=C1)C(=O)C2CCNCC2.Cl
Physical State Off-white to pale yellow crystalline solid
Nomenclature Logic

The IUPAC name is derived from the principal functional group (ketone/methanone).

  • Principal Group: Methanone (Ketone).[3]

  • Substituent 1: (3,4-Dimethoxyphenyl) — Derived from veratrole.

  • Substituent 2: (Piperidin-4-yl) — The heterocyclic ring attached at the 4-position.

  • Salt Form: Hydrochloride denotes the protonation of the secondary amine nitrogen.

Pharmacophore & Structural Analysis

The 4-benzoylpiperidine moiety is a "privileged structure" in drug discovery, offering a rigid linker that positions the basic amine and the aromatic ring at a specific distance (typically 5.5–6.5 Å).

Structural Features[1][2][4][5][6][7][8][9]
  • Basic Center (Piperidine Nitrogen): At physiological pH (7.4), the secondary amine (pKa ~10-11) is protonated, allowing for ionic interactions with aspartate residues in receptor binding pockets (e.g., Asp116 in AChE).

  • Linker (Carbonyl Group): Acts as a hydrogen bond acceptor and provides sp² geometry, enforcing a planar orientation relative to the phenyl ring.

  • Aromatic Pharmacophore (Dimethoxybenzene): The electron-rich ring participates in

    
     stacking interactions (e.g., with Trp279 in the peripheral anionic site of AChE).
    

Pharmacophore cluster_interactions Receptor Interactions Piperidine Piperidine Ring (Cationic Center) Linker Carbonyl Linker (H-Bond Acceptor) Piperidine->Linker Rigid Attachment (C4) IonPair Ionic Bond (Asp Residue) Piperidine->IonPair Aromatic 3,4-Dimethoxyphenyl (Pi-Stacking / Hydrophobic) Linker->Aromatic Conjugation PiStack Pi-Pi Stacking (Trp/Phe Residue) Aromatic->PiStack

Figure 1: Pharmacophore dissection of the benzoylpiperidine scaffold highlighting key receptor interactions.

Synthetic Methodology

The synthesis of 4-(3,4-dimethoxybenzoyl)piperidine hydrochloride typically follows a Friedel-Crafts Acylation pathway. Direct acylation of piperidine is avoided due to amine interference; therefore, an N-protected derivative (N-acetyl or N-trifluoroacetyl) is used.

Protocol: Friedel-Crafts Acylation Route
Reagents
  • Substrate: 1,2-Dimethoxybenzene (Veratrole).

  • Acylating Agent: 1-Acetylisonipecotoyl chloride (prepared from 1-acetylisonipecotic acid).

  • Catalyst: Aluminum Chloride (AlCl₃).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Workflow
  • Acid Chloride Formation:

    • React 1-acetylpiperidine-4-carboxylic acid with Thionyl Chloride (

      
      ) at reflux for 2 hours.
      
    • Remove excess

      
       under vacuum to yield the acid chloride.
      
  • Friedel-Crafts Acylation:

    • Suspend anhydrous

      
       (2.5 eq) in dry DCM at 0°C.
      
    • Add the acid chloride dropwise.

    • Add Veratrole (1.0 eq) slowly, maintaining temperature < 5°C.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Mechanism:[4] The electrophilic acylium ion attacks the electron-rich veratrole ring at the para position relative to the 3-methoxy group (sterically and electronically favored).

  • Quenching & Hydrolysis:

    • Pour reaction mixture onto crushed ice/HCl.

    • Extract with DCM, wash with brine, and dry over

      
      .
      
    • Evaporate solvent to yield the N-acetyl intermediate.

  • Deprotection & Salt Formation:

    • Reflux the intermediate in 6N HCl for 4–6 hours to cleave the N-acetyl group.

    • Cool to crystallize the target hydrochloride salt.

    • Recrystallize from Ethanol/Ether.

Synthesis Start1 1-Acetylisonipecotic Acid AcidCl Acid Chloride Formation (SOCl2, Reflux) Start1->AcidCl Start2 Veratrole (1,2-Dimethoxybenzene) Acylation Friedel-Crafts Acylation (AlCl3, DCM, 0°C) Start2->Acylation AcidCl->Acylation Intermediate N-Acetyl Intermediate (1-Acetyl-4-(3,4-dimethoxybenzoyl)piperidine) Acylation->Intermediate Deprotection Acid Hydrolysis (6N HCl, Reflux) Intermediate->Deprotection Product Target Product 4-(3,4-Dimethoxybenzoyl)piperidine HCl Deprotection->Product

Figure 2: Synthetic pathway via Friedel-Crafts acylation and subsequent acid hydrolysis.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignment
9.0 – 9.2 Broad Singlet1H/2H

(Ammonium protons)
7.65 Doublet of doublets1HAr-H (Position 6 on benzene)
7.50 Doublet1HAr-H (Position 2 on benzene)
7.10 Doublet1HAr-H (Position 5 on benzene)
3.85, 3.83 Singlets6H

(Methoxy groups)
3.60 – 3.70 Multiplet1HCH (Methine, C4 of piperidine)
3.20 – 3.40 Multiplet2H

2.90 – 3.10 Multiplet2H

1.70 – 2.00 Multiplet4HPiperidine ring

Mass Spectrometry (ESI-MS)
  • Theoretical Mass: 249.14 (Cation)

  • Observed [M+H]⁺: 250.15 m/z

  • Fragmentation Pattern: Loss of the piperidine ring or cleavage at the carbonyl alpha-position is common in high-energy collision studies.

Therapeutic Applications & Context

This compound is not typically a final drug product but a high-value Intermediate .

  • Acetylcholinesterase Inhibitors (AChEIs):

    • It serves as a structural analog to the indanone moiety in Donepezil (Aricept). Researchers use the benzoylpiperidine scaffold to create "opened-ring" analogs of Donepezil to study binding affinity at the peripheral anionic site (PAS) of AChE.

  • Sigma Receptor Ligands:

    • Benzoylpiperidines show high affinity for

      
       receptors. Modifications to the methoxy groups or the piperidine nitrogen can tune selectivity between 
      
      
      
      and
      
      
      receptors, which are targets for antipsychotic and neuroprotective therapies.
  • 5-HT2A Antagonists:

    • The 4-benzoylpiperidine core is structurally related to Ketanserin . The 3,4-dimethoxy substitution pattern mimics the electronic properties of dopamine, making this scaffold useful in designing multi-target ligands for schizophrenia.

References

  • AppChem. (2024). Product Data: 4-(3,4-dimethoxybenzoyl)piperidine. Retrieved from

  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 38(24), 4821-4829. (Foundational text for dimethoxy-piperidine pharmacophores).
  • Fluorochem. (2024). Safety Data Sheet: 4-(3,4-Dimethoxybenzoyl)piperidine derivatives. Retrieved from

  • PubChem. (2024). Compound Summary: (4-Methoxyphenyl)(piperidin-4-yl)methanone.[5][6] National Library of Medicine. Retrieved from [5][6]

Sources

Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopy of 4-(3,4-Dimethoxybenzoyl)piperidine Hydrochloride

This Application Note is designed for researchers and analytical chemists involved in the structural characterization of pharmaceutical intermediates. It focuses on the NMR spectroscopy of 4-(3,4-Dimethoxybenzoyl)piperid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists involved in the structural characterization of pharmaceutical intermediates. It focuses on the NMR spectroscopy of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride , a critical scaffold in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and sigma receptor ligands.[1][2]

Introduction & Chemical Context

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride (CAS: 84162-84-5, generic structure ref) is a piperidine derivative characterized by a ketone linker connecting the 4-position of the piperidine ring to a 3,4-dimethoxy-substituted benzene ring.[2][3][4][5]

Accurate NMR analysis of this compound presents specific challenges:

  • Salt Formation: The hydrochloride salt form significantly alters the chemical shifts of the piperidine ring (particularly

    
    -protons) compared to the free base.[2][3]
    
  • Solubility: The ionic lattice of the HCl salt necessitates polar deuterated solvents (DMSO-d

    
     or D
    
    
    
    O) rather than CDCl
    
    
    .[2][3]
  • Conformational Flexibility: The piperidine ring adopts a chair conformation, but the bulky benzoyl group at C4 can induce broadening or distinct axial/equatorial splitting depending on temperature and solvent viscosity.[2][3]

Structural Numbering Scheme

For the purpose of this guide, the following numbering is used:

  • Piperidine Ring: Nitrogen is position 1'.[3] C2'/C6' are

    
    -carbons; C3'/C5' are 
    
    
    
    -carbons; C4' is the methine carbon attached to the carbonyl.[2][3][4][5]
  • Benzoyl Moiety: Carbonyl carbon is C=O.[3] The phenyl ring is numbered 1-6, with the carbonyl attached at C1, and methoxy groups at C3 and C4.[1][2]

Sample Preparation Protocol

Objective: To prepare a homogeneous solution suitable for high-resolution 1D and 2D NMR acquisition, minimizing water suppression artifacts and exchange broadening.

Reagents
  • Compound: 4-(3,4-Dimethoxybenzoyl)piperidine HCl (>98% purity recommended).

  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) v/v.[2][3][4]
    
    • Why DMSO-d

      
      ? It provides excellent solubility for the HCl salt and, unlike D
      
      
      
      O, allows for the observation of the exchangeable ammonium protons (NH
      
      
      ), which are diagnostic for salt formation.[1][2]
Step-by-Step Procedure
  • Weighing: Accurately weigh 5–10 mg of the dry HCl salt into a clean vial.

    • Note: If the sample is hygroscopic, dry it in a vacuum desiccator over P

      
      O
      
      
      
      for 2 hours prior to weighing to remove adventitious water (HDO peak at 3.33 ppm in DMSO can obscure piperidine signals).[1][2]
  • Dissolution: Add 0.6 mL of DMSO-d

    
    .
    
  • Mixing: Vortex gently until the solution is clear. If undissolved particles remain, sonicate for 30 seconds.

    • Caution: Avoid heating above 40°C to prevent potential degradation or evaporation of TMS.[2][3]

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Wilmad 507-PP or equivalent) using a clean glass Pasteur pipette.

    • Filter: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.[1]

  • Equilibration: Allow the sample to equilibrate to the probe temperature (typically 298 K / 25°C) for 5 minutes before acquisition.

Acquisition Parameters (Bruker/Varian Standard)

To ensure self-validating data, use the following acquisition parameters.

Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures linear response for integration.[2][3][4][5]
Relaxation Delay (D1) 1.0 - 2.0 sec2.0 - 3.0 secSufficient for relaxation of methoxy protons (1H) and quaternary carbons (13C).[2][4]
Number of Scans (NS) 16 - 32512 - 1024High S/N required for 13C to see quaternary carbonyl/aromatic carbons.[2][3][4][5]
Spectral Width (SW) 12 - 14 ppm220 - 240 ppmCovers exchangeable NH protons (~9 ppm) and Ketone C=O (~195 ppm).[4]
Temperature 298 K298 KStandard reference temperature.[2][3]

Spectral Analysis & Assignment

1H NMR Assignment (DMSO-d , 400 MHz)

The spectrum is divided into three distinct regions: Aromatic/Amide, Methoxy, and Aliphatic (Piperidine).[1][2]

Region A: Ammonium & Aromatic (7.0 – 10.0 ppm)

The HCl salt protonates the piperidine nitrogen, creating a diastereotopic ammonium center.[1][2]

  • 
     ~8.8 – 9.2 ppm (Broad singlets, 2H): NH
    
    
    
    .[1][2]
    • Diagnostic: Often appear as two distinct broad humps due to the stable chair conformation preventing rapid inversion, making the axial and equatorial protons distinct on the NMR time scale.[1]

  • 
     7.72 ppm (dd, J=8.4, 2.0 Hz, 1H): H-6 (Aromatic) .[1][2] Ortho to carbonyl, meta to methoxy.[1][2] Deshielded by C=O anisotropy.[2][3]
    
  • 
     7.55 ppm (d, J=2.0 Hz, 1H): H-2 (Aromatic) .[1][2] Ortho to carbonyl.[2][3]
    
  • 
     7.12 ppm (d, J=8.4 Hz, 1H): H-5 (Aromatic) .[1][2] Ortho to methoxy, shielded relative to H-6.[2][3][5]
    
Region B: Methoxy Groups (3.7 – 3.9 ppm) [1][2][4]
  • 
     3.86 ppm (s, 3H): -OCH
    
    
    
    (at C4).[2][4]
  • 
     3.84 ppm (s, 3H): -OCH
    
    
    
    (at C3).[2][4]
    • Note: These often overlap or appear as a very close doublet-like signal.[3][4][5] HSQC is recommended to resolve them if distinct assignment is critical.

Region C: Piperidine Ring (1.5 – 3.6 ppm)

The ketone at C4' and the cationic nitrogen at N1' strongly deshield the ring protons.[2]

  • 
     ~3.6 – 3.7 ppm (m, 1H): H-4' (Methine) .[2][4] Alpha to the carbonyl.[2][3][6] This proton is significantly deshielded compared to unsubstituted piperidine.[2][3]
    
  • 
     ~3.2 – 3.4 ppm (m, 2H): H-2'/6' (Equatorial) .[2][4] Alpha to N+. Deshielded by the positive charge.[2][3]
    
  • 
     ~2.9 – 3.1 ppm (m, 2H): H-2'/6' (Axial) .[2][4]
    
  • 
     ~1.8 – 2.0 ppm (m, 2H): H-3'/5' (Equatorial) .
    
  • 
     ~1.6 – 1.8 ppm (m, 2H): H-3'/5' (Axial) .[2][4]
    
13C NMR Assignment (DMSO-d , 100 MHz)
  • Carbonyl (C=O): ~198.0 ppm .[2][3] Characteristic of an aryl alkyl ketone.

  • Aromatic Quaternary (C-O): ~153.0 ppm (C4) and ~148.5 ppm (C3) .[2] Deshielded by oxygen attachment.[2][3]

  • Aromatic CH: ~123 ppm (C6) , ~111 ppm (C5) , ~110 ppm (C2) .[1][2]

  • Aromatic Quaternary (C1): ~128 ppm .[2][3]

  • Methoxy Carbons: ~55.5 – 56.0 ppm .[3][7]

  • Piperidine C4': ~40.0 ppm .[3][7]

  • Piperidine C2'/C6': ~42.5 ppm .[3] (Alpha to N+).

  • Piperidine C3'/C5': ~25.5 ppm .[3]

Logic & Validation Workflow (Graphviz)

The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing the HCl salt from the free base and confirming the substitution pattern.

NMR_Validation Start Sample: 4-(3,4-Dimethoxybenzoyl) piperidine HCl Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire Check_NH Are NH2+ protons visible? (8.0 - 9.5 ppm) Acquire->Check_NH Salt_Confirm Salt Form Confirmed (Proceed to Assignment) Check_NH->Salt_Confirm Yes FreeBase_Suspect Suspect Free Base or D2O Exchange Check_NH->FreeBase_Suspect No (Signal missing) Check_Aromatic Check Aromatic Region (ABX Pattern: d, d, dd) Salt_Confirm->Check_Aromatic Pattern_OK 3,4-Substitution Confirmed Check_Aromatic->Pattern_OK Yes Pattern_Fail Impurity/Regioisomer (Check Synthesis) Check_Aromatic->Pattern_Fail No Check_Piperidine Check Piperidine H-4' (Deshielded ~3.6 ppm?) Pattern_OK->Check_Piperidine Check_Piperidine->Pattern_Fail No (Signal < 3.0 ppm) Final_Valid Structure Validated Check_Piperidine->Final_Valid Yes

Caption: Decision tree for structural validation of 4-(3,4-dimethoxybenzoyl)piperidine HCl via 1H NMR.

Troubleshooting & Common Artifacts

Water Suppression

Since the HCl salt is hygroscopic, a water peak (HDO) often appears at 3.33 ppm in DMSO-d


.[2][3]
  • Issue: This peak can overlap with the piperidine H-2'/6' or H-4' signals.[2][3][4][5]

  • Solution: Use D

    
    O exchange (add 1 drop D
    
    
    
    O to the tube).[2][3] The NH
    
    
    signal will disappear, and the HDO peak will shift to ~4.8 ppm, revealing the underlying piperidine multiplets.[1][2]
Free Base Contamination

If the sample was not fully acidified, you may see a mixture of salt and free base.[1][2][3]

  • Indicator: "Doubling" of peaks.[3] The free base H-2'/6' protons appear upfield (~2.6 – 2.8 ppm ) compared to the salt (~3.0 – 3.4 ppm ).[2][3][4]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link[1][2][4]

  • Orjales, A., et al. (2003).[1][2] Synthesis and Structure-Activity Relationship of New Piperidine Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, 46(25), 5512–5532.[2] Link[1][2][4]

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2] Link[1][2][4]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[2] SDBS Compounds and Spectral Search. (Used for general fragment shift verification).[2] Link[2][4]

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Application

Application Notes and Protocols for the Neurochemical Investigation of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride

Introduction: Rationale for Investigation The piperidine scaffold is a cornerstone in central nervous system (CNS) drug discovery, forming the structural basis of numerous approved therapeutics.[1][2] Its prevalence stem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

The piperidine scaffold is a cornerstone in central nervous system (CNS) drug discovery, forming the structural basis of numerous approved therapeutics.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile framework for interacting with a multitude of neurological targets, including G-protein coupled receptors (GPCRs) and transporters.[2][3] The compound 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride incorporates this privileged structure with a 3,4-dimethoxybenzoyl moiety. This latter group is structurally reminiscent of functionalities found in inhibitors of key enzymes in neurotransmitter metabolism, such as monoamine oxidase (MAO).[4]

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[4][5] Inhibition of these enzymes can elevate neurotransmitter levels in the synaptic cleft, a mechanism central to the action of antidepressants (MAO-A inhibitors) and therapies for Parkinson's disease (MAO-B inhibitors).[6] Given the structural elements of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride, it is a rational candidate for investigation as a modulator of monoaminergic systems.

This document provides a comprehensive framework for the initial neurochemical characterization of this compound. We present detailed protocols for in vitro enzyme inhibition and receptor binding assays to elucidate its primary molecular targets, followed by a strategic workflow for in vivo studies to assess its potential neuroprotective effects. The causality behind experimental choices is explained to ensure a robust and logical investigative cascade.

Compound Profile: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its use in experimental settings. The data for 4-(3,4-Dimethoxybenzoyl)piperidine and its hydrochloride salt are summarized below.

PropertyValueSource
Compound Name 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride-
Molecular Formula C₁₄H₁₉NO₃ · HCl[7]
Molecular Weight 285.76 g/mol [7]
CAS Number 742665-98-1 (free base)[8]
Appearance Solid / Crystalline Powder[9]
Solubility Soluble in water and alcohol[10]
Structure -

Section 1: In Vitro Target Validation

The initial phase of characterization involves a systematic in vitro screening to identify and quantify the compound's interaction with its most probable molecular targets. Based on its structure, we hypothesize that 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride may act as an inhibitor of monoamine oxidase (MAO).

Hypothesized Mechanism of Action: MAO Inhibition

MAO enzymes catalyze the oxidative deamination of monoamines, a process that produces hydrogen peroxide (H₂O₂) and corresponding aldehydes, contributing to the regulation of neurotransmitter levels.[5] Inhibition of this process by a therapeutic agent can restore neurotransmitter balance, which is a key strategy in treating depression and neurodegenerative diseases.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Dopamine / Serotonin MAO Monoamine Oxidase (MAO) (Mitochondrial Outer Membrane) Monoamine->MAO Substrate Vesicle Vesicular Release Monoamine->Vesicle Degradation Oxidative Deamination MAO->Degradation Test_Compound 4-(3,4-Dimethoxybenzoyl) piperidine hydrochloride Test_Compound->MAO Inhibits Metabolites Inactive Metabolites + H₂O₂ (Oxidative Stress) Degradation->Metabolites Synaptic_Monoamine Increased Neurotransmitter Concentration Vesicle->Synaptic_Monoamine Increased Availability Receptor Postsynaptic Receptors Synaptic_Monoamine->Receptor Signal Neuronal Signaling Receptor->Signal

Figure 1: Hypothesized MAO Inhibition Pathway
Protocol 1: Fluorometric Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

This protocol provides a robust method for determining the inhibitory potential and selectivity of the test compound against the two major MAO isoforms. The assay is based on the detection of H₂O₂, a byproduct of MAO activity, using a fluorometric probe.[11]

Principle: MAO enzymes oxidize their substrates, producing H₂O₂. In the presence of a developer and a probe (like Assay Genie's GenieRed Probe), H₂O₂ reacts to generate a highly fluorescent product.[11] An inhibitor will reduce the rate of H₂O₂ production, leading to a decrease in fluorescence, which can be quantified to determine the inhibitor's potency (IC₅₀).

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-B Assay Buffer (e.g., Assay Genie, #BN01013)

  • MAO Substrate (e.g., Tyramine)

  • Developer and Fluorometric Probe

  • Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)[6]

  • 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride (Test Compound)

  • 96-well black, flat-bottom microplate

  • Multi-well fluorescence plate reader (Excitation/Emission ~535/587 nm)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in MAO-B Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM). This wide range is crucial for accurately determining the IC₅₀ for a novel compound.

  • Assay Plate Setup:

    • Designate wells for:

      • Blank Control: Assay Buffer only.

      • Enzyme Control (100% Activity): Enzyme + Substrate, no inhibitor.

      • Positive Control: Enzyme + Substrate + known inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B).

      • Test Compound: Enzyme + Substrate + varying concentrations of the test compound.

    • Add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B, diluted in Assay Buffer) to each well, except the Blank Control.

    • Add 10 µL of the test compound dilutions or control solutions to the appropriate wells.

    • Incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a Substrate Solution Mix containing the MAO substrate, Developer, and Fluorometric Probe in Assay Buffer, as per the kit manufacturer's instructions.[11]

    • Add 40 µL of the Substrate Solution Mix to all wells to initiate the reaction.

    • Immediately begin measuring the fluorescence intensity kinetically over 30-60 minutes at 37°C. The kinetic read is superior to a single endpoint as it ensures the reaction is in the linear range and can reveal time-dependent inhibition.

Data Analysis and Interpretation:

  • Subtract the fluorescence reading of the Blank Control from all other readings.

  • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Rate_Test_Compound / Rate_Enzyme_Control))

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Expected Data Output:

CompoundTargetIC₅₀ (nM) [Hypothetical]
4-(3,4-Dimethoxybenzoyl)piperidine HClMAO-A1,250
4-(3,4-Dimethoxybenzoyl)piperidine HClMAO-B85
ClorgylineMAO-A5
SelegilineMAO-B10

An IC₅₀ value for MAO-B that is significantly lower than for MAO-A would suggest the compound is a selective MAO-B inhibitor, a desirable profile for potential use in neurodegenerative disorders like Parkinson's disease.[4]

Section 2: In Vivo Neuroprotection Assessment

Following promising in vitro results (e.g., selective MAO-B inhibition), the next logical step is to evaluate the compound's efficacy in a relevant animal model. A comprehensive approach using both in vitro and in vivo methods is crucial for evaluating potential neuroprotective agents.[12][13][14]

Protocol 2: Neuroprotection in an MPTP-Induced Mouse Model of Parkinson's Disease

This protocol assesses the ability of the test compound to protect dopaminergic neurons from the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a well-established model for studying Parkinson's disease.[5]

Principle: MPTP is metabolized in the brain by MAO-B to the toxic cation MPP⁺, which selectively destroys dopaminergic neurons in the substantia nigra. A selective MAO-B inhibitor will block this conversion, thereby preventing neuronal death and the subsequent motor deficits.[5] This model provides a direct in vivo validation of the in vitro findings.

Figure 2: Workflow for In Vivo Neuroprotection Study

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride

  • 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride (Test Compound)

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Rotarod apparatus

  • HPLC system with electrochemical detection

  • Antibodies for Tyrosine Hydroxylase (TH) staining

Step-by-Step Methodology:

  • Dosing and Administration:

    • Animals are divided into three groups: (1) Vehicle only, (2) MPTP + Vehicle, (3) MPTP + Test Compound.

    • The Test Compound or Vehicle is administered (e.g., intraperitoneally) at a pre-determined dose 30-60 minutes before each MPTP injection.

    • MPTP is administered (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. This sub-acute dosing regimen is well-validated.

  • Behavioral Testing (7 days post-MPTP):

    • Rotarod Test: This assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded. MPTP-treated animals typically show a significantly shorter latency to fall, which should be rescued by an effective neuroprotective agent.

    • Open Field Test: This measures general locomotor activity. The total distance traveled and rearing frequency are recorded. MPTP induces profound hypoactivity.

  • Post-mortem Brain Tissue Analysis (21 days post-MPTP):

    • Animals are euthanized, and brains are collected.

    • Immunohistochemistry: Brain sections are stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons in the substantia nigra is quantified using stereology. A successful neuroprotective agent will result in a significantly higher number of surviving TH-positive neurons compared to the MPTP+Vehicle group.

    • HPLC Analysis: The striatum is dissected, and levels of dopamine and its metabolites (DOPAC, HVA) are measured by HPLC. The test compound should prevent the depletion of striatal dopamine caused by MPTP.

Data Analysis and Interpretation:

  • Behavioral data are analyzed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare between groups.

  • Neuron counts and dopamine levels are also analyzed using one-way ANOVA.

  • A statistically significant improvement in motor performance and a sparing of dopaminergic neurons and striatal dopamine levels in the MPTP + Test Compound group compared to the MPTP + Vehicle group would provide strong evidence of neuroprotective efficacy.

Expected Data Output:

Treatment GroupLatency to Fall (s) [Hypothetical]TH+ Neurons in SNc (count) [Hypothetical]Striatal Dopamine (ng/mg tissue) [Hypothetical]
Vehicle Control185 ± 1510,500 ± 80015.2 ± 1.8
MPTP + Vehicle45 ± 104,200 ± 6503.1 ± 0.9
MPTP + Test Cmpd140 ± 208,900 ± 75011.5 ± 1.5

Conclusion

The protocols detailed in this application note provide a robust and logical framework for the initial characterization of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride in neurochemical research. By first establishing its in vitro activity profile with a focus on its hypothesized role as a monoamine oxidase inhibitor, researchers can make informed decisions about progressing to more complex and resource-intensive in vivo studies. Positive results from this investigative cascade would warrant further exploration, including pharmacokinetic profiling, off-target liability screening, and assessment in chronic models of neurodegeneration, to fully elucidate its therapeutic potential.

References

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.com.
  • Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences.
  • Sigma-Aldrich. (n.d.). 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride. Sigmaaldrich.com.
  • BenchChem. (2025). Application Note: Protocol for Testing the Neuroprotective Effects of Garbanzol. Benchchem.com.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Testing of (2S,4R)-piperidine-4-acetic acid. Benchchem.com.
  • Herraiz, T., & Guillén, H. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Jove.com.
  • Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed.
  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed.
  • Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.
  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assaygenie.com.
  • Appchem. (n.d.). 4-(3,4-dimethoxybenzoyl)piperidine. Appchemical.com.
  • Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate.
  • BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.com.
  • Edmondson, D. E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
  • Latacz, G., et al. (2018). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Sravani, G., et al. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology.
  • Goud, B. S., et al. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules.
  • Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed.
  • CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride. Cymitquimica.com.
  • Sigma-Aldrich. (n.d.). 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride. Sigmaaldrich.com.
  • Cichoń, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

Sources

Method

Application Note &amp; Protocols: Characterization of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride as a Dopamine Receptor Ligand

Abstract This document provides a comprehensive guide for the characterization of 4-(3,4-dimethoxybenzoyl)piperidine hydrochloride, a novel compound with structural motifs common to known dopamine receptor ligands. Dopam...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the characterization of 4-(3,4-dimethoxybenzoyl)piperidine hydrochloride, a novel compound with structural motifs common to known dopamine receptor ligands. Dopamine receptors, critical G protein-coupled receptors (GPCRs) in the central nervous system, are key targets for therapies addressing neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[1][2] The development of subtype-selective ligands is paramount for achieving targeted therapeutic effects with minimal side effects.[2][3] This guide outlines detailed, field-proven protocols for determining the binding affinity and functional activity of this compound at the five dopamine receptor subtypes (D1-D5). We present step-by-step methodologies for competitive radioligand binding assays and downstream cyclic AMP (cAMP) functional assays, complete with the scientific rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of novel CNS-active compounds.

Introduction: The Rationale for Piperidine-Based Dopamine Ligands

The dopamine receptor family is divided into two main classes: D1-like (D1, D5) and D2-like (D2, D3, D4).[4][5] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase (AC) and increase intracellular cAMP levels.[][7] Conversely, D2-like receptors couple to Gαi/o proteins to inhibit AC, thereby decreasing cAMP production.[5][7] This fundamental difference in signaling is a cornerstone of their distinct physiological roles, from motor control and motivation to cognition and emotional regulation.[1][8]

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in ligands targeting CNS receptors due to its favorable physicochemical properties.[8][9] The structural features of 4-(3,4-dimethoxybenzoyl)piperidine hydrochloride—specifically the piperidine core and the dimethoxybenzoyl group—suggest a potential interaction with D2-like receptors. This guide provides the experimental framework to rigorously test this hypothesis.

Compound Handling and Preparation

Safety Precautions

Researchers must consult the specific Safety Data Sheet (SDS) for 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride. As a general guideline for piperidine derivatives and hydrochloride salts, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[10]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[13][14]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from moisture, as hydrochloride salts can be hygroscopic.[11][13]

Stock Solution Preparation

Accurate compound concentration is critical for reproducible results.

  • Solvent Selection: Determine the solubility of the compound. Dimethyl sulfoxide (DMSO) is a common initial choice for organic compounds in biological assays. Water or PBS may also be suitable for the hydrochloride salt form.

  • Preparation: Prepare a high-concentration primary stock solution (e.g., 10 mM in 100% DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Dilutions: On the day of the experiment, prepare serial dilutions from the stock solution using the appropriate assay buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) to prevent effects on cell viability or enzyme activity.[15]

Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₄H₂₁NO₂ · HCl[16]
Molecular Weight 271.78 g/mol [16]
IUPAC Name 4-[(3,4-dimethoxyphenyl)methyl]piperidine hydrochloride[17]
CAS Number Not explicitly available for benzoyl, related benzyl: 121278-66-8[14][17]
Canonical SMILES COC1=C(C=C(C=C1)CC2CCNCC2)OC[17]

PART 1: In Vitro Characterization - Receptor Binding Affinity

The first step in characterizing a novel ligand is to determine its binding affinity (Ki) for the target receptors. A competitive radioligand binding assay is the gold standard for this purpose.

Principle of the Assay

This assay measures the ability of the test compound (the "competitor") to displace a known radiolabeled ligand (e.g., [³H]-Spiperone for D2/D3/D4 or [³H]-SCH23390 for D1/D5) from the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value. The IC50 is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[18]

Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Membrane Prep (from cells expressing D1-D5 receptors) Incubate Incubate Components: - Membranes - Radioligand - Test Compound / Buffer Membrane->Incubate Radioligand Radioligand Stock (e.g., [3H]-Spiperone) Radioligand->Incubate TestCmpd Test Compound (Serial Dilutions) TestCmpd->Incubate Filter Rapid Filtration (Separates bound from free) Incubate->Filter 90 min @ RT Wash Wash Filters Filter->Wash Scint Scintillation Counting (Measures radioactivity) Wash->Scint Plot Plot % Inhibition vs. [Compound] Scint->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay (D2 Receptor Example)

This protocol is adapted for the D2 receptor using [³H]-methylspiperone and can be modified for other subtypes by selecting the appropriate cell line and radioligand.[18]

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human D2 dopamine receptor.[18]

    • Harvest cells and lyse them in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂) using a glass homogenizer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

    • Resuspend the resulting membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) and determine the protein concentration using a Bradford assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand ([³H]-methylspiperone at a final concentration near its Kd, e.g., 0.2 nM), and 100 µL of membrane suspension.[18]

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol), 50 µL of radioligand, and 100 µL of membrane suspension. This determines the amount of radioligand that binds to non-receptor components.

    • Competition: Add 50 µL of the test compound (4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[19]

  • Filtration and Washing:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This step is critical to trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

    • Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)])

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[18]

Expected Data Output

The binding affinities should be determined for all five dopamine receptor subtypes to establish a selectivity profile.

Receptor SubtypeRadioligandTest Compound Ki (nM)Selectivity Ratio (D2 Ki / Dx Ki)
D1 [³H]-SCH23390Experimental ValueCalculated Value
D2 [³H]-SpiperoneExperimental Value1
D3 [³H]-SpiperoneExperimental ValueCalculated Value
D4 [³H]-SpiperoneExperimental ValueCalculated Value
D5 [³H]-SCH23390Experimental ValueCalculated Value

PART 2: In Vitro Characterization - Functional Activity

Once binding is confirmed, the next step is to determine if the compound acts as an agonist (activates the receptor), antagonist (blocks the agonist), or inverse agonist (reduces basal receptor activity). The cAMP assay is a direct measure of the functional consequence of D1-like or D2-like receptor modulation.[20][21]

Principle of the Assay

This assay measures changes in intracellular cAMP levels. For D2-like receptors, the cells are first treated with forskolin, a direct activator of adenylyl cyclase, to elevate cAMP levels. An agonist will inhibit this forskolin-stimulated cAMP production.[22] An antagonist will have no effect on its own but will block the inhibitory effect of a known agonist (like dopamine or quinpirole). Modern assays often use Bioluminescence Resonance Energy Transfer (BRET) or Homogeneous Time-Resolved Fluorescence (HTRF) for detection.[20][22]

Signaling Pathway: D2 Receptor-Mediated cAMP Inhibition

G Ligand D2-like Agonist Receptor D2 Receptor Ligand->Receptor Binds G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC αi inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Cellular Response PKA->Downstream Phosphorylates Substrates

Caption: D2-like receptor signaling pathway leading to cAMP inhibition.

Detailed Protocol: cAMP Functional Assay (Antagonist Mode for D2 Receptor)

This protocol is designed to test if the compound can block the action of a known D2 agonist.

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human D2 receptor and a cAMP biosensor (e.g., CHO-K1 or HEK293).[23]

    • Plate the cells in a 96-well or 384-well assay plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with a stimulation buffer (e.g., HBSS).

    • Add the test compound (4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride) at various concentrations and incubate for 15-30 minutes. This pre-incubation allows the antagonist to occupy the receptors.

    • Add a known D2 receptor agonist (e.g., Dopamine or Quinpirole) at a concentration that gives ~80% of its maximal response (EC80). This provides a strong signal for the antagonist to inhibit.

    • Immediately add Forskolin (e.g., final concentration of 10 µM) to all wells (except negative control) to stimulate cAMP production.

    • Incubate for an additional 30 minutes at 37°C.[23]

  • Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the specific detection kit (e.g., HTRF, BRET, or ELISA). For HTRF, this typically involves adding two reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a Europium cryptate.[24]

  • Data Analysis:

    • The signal (e.g., HTRF ratio) is inversely proportional to the cAMP concentration.

    • Normalize the data: Set the signal from cells treated with only Forskolin as 0% inhibition, and the signal from cells treated with Forskolin + EC80 of the reference agonist as 100% inhibition.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.

Expected Data Output

Functional data provides the potency (EC50 or IC50) and efficacy (Emax) of the compound.

ReceptorAssay ModeParameterValue
D2 AgonistEC50 (nM)Experimental Value
Emax (%)Experimental Value
D2 AntagonistIC50 (nM)Experimental Value

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial pharmacological characterization of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride. By systematically determining its binding affinity and functional activity at all five dopamine receptor subtypes, researchers can build a comprehensive profile of its potency, selectivity, and mechanism of action.

Positive results from these in vitro assays, such as high affinity and selectivity for a particular subtype (e.g., D4), would warrant further investigation.[25][26] Subsequent studies could include:

  • β-Arrestin Recruitment Assays: To investigate potential biased agonism, where a ligand preferentially activates G protein or β-arrestin pathways.[27]

  • In Vitro DMPK Studies: To assess metabolic stability and permeability.[9]

  • In Vivo Animal Models: To evaluate efficacy in models of relevant CNS disorders, such as using the 6-OHDA model for Parkinson's disease or testing for antipsychotic-like activity.[2][28][29]

This structured approach ensures a thorough and scientifically rigorous evaluation, paving the way for understanding the therapeutic potential of novel dopamine receptor ligands.

References

  • Hasbi, A., Perreault, M. L., Shen, M. Y., Zhang, L., & George, S. R. (2011). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. Molecular and Cellular Neuroscience, 47(2), 77-84. (URL: [Link])

  • Wikipedia. Dopamine receptor. (URL: [Link])

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. (URL: [Link])

  • Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of Receptors and Signal Transduction, 24(3), 165-205. (URL: [Link])

  • Cao, J., Krumm, B. E., Gmeiner, P., & Che, T. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3367-3384. (URL: [Link])

  • Primus, R. J., Thurkauf, A., Xu, J., Yevich, J., McTaggart, P., & Gallagher, D. W. (1997). II. Localization and Characterization of Dopamine D4 Binding Sites in Rat and Human Brain by Use of the Novel, D4 Receptor-Selective Ligand [3H]NGD 94-1. Journal of Pharmacology and Experimental Therapeutics, 282(2), 1020-1027. (URL: [Link])

  • Wang, X., Wang, K., Zhang, C., Li, J., & Ye, D. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. Nature Communications, 10(1), 5296. (URL: [Link])

  • Cichero, E., Fossa, P., & Cilibrizzi, A. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 30(10), 2245. (URL: [Link])

  • Stott, K., & Holliday, N. D. (2023). Activation of Multiple G Protein Pathways to Characterize the Five Dopamine Receptor Subtypes Using Bioluminescence Technology. ACS Chemical Neuroscience, 14(11), 1999-2010. (URL: [Link])

  • Chemsavers. Safety Data Sheet. (URL: [Link])

  • ResearchGate. Recent findings leading to the discovery of selective dopamine D4 receptor ligands for the treatment of widespread diseases. (URL: [Link])

  • Eurofins Discovery. D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. (URL: [Link])

  • National Center for Biotechnology Information. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. (URL: [Link])

  • Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (URL: [Link])

  • Wang, C., Li, S., Wang, Y., Zhang, Y., & Liu, J. (2025). Enabling the Identification of Dopamine Receptor Ligands from Complex Matrices Using a Cyclic Tetrapeptide. Analytical Chemistry. (URL: [Link])

  • Innoprot. cAMP NOMAD D1 Dopamine Receptor Cell Line. (URL: [Link])

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. (URL: [Link])

  • National Center for Biotechnology Information. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. (URL: [Link])

  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., ... & Owens, A. P. (2000). 4, 4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. Bioorganic & medicinal chemistry letters, 10(22), 2565-2568. (URL: [Link])

  • ResearchGate. BRET measurements of cAMP levels in living cells to monitor dopamine D2... (URL: [Link])

  • INDIGO Biosciences. Human Dopamine Receptor D1 Reporter Assay System (DRD1). (URL: [Link])

  • Al-Abed, Y., & Hasan, M. R. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 60, 128574. (URL: [Link])

  • Defense Technical Information Center. (2025). Piperidine Synthesis. (URL: [Link])

  • Lindsley, C. W., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(1), 113-117. (URL: [Link])

  • bioRxiv. (2026). Identification and Evaluation of dibasic piperidines as novel cell wall inhibitors against Mycobacterium tuberculosis. (URL: [Link])

  • Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride. (URL: )
  • PubChemLite. 4-(3,4-dimethoxy-benzyl)-piperidine hydrochloride (C14H21NO2). (URL: [Link])

  • BindingDB. Ki Summary for D(2) dopamine receptor. (URL: [Link])

  • Allen, J. A., et al. (2017). Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. ACS medicinal chemistry letters, 8(7), 735-740. (URL: [Link])

  • Wang, Y., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 213, 113166. (URL: [Link])

  • Güneş, B., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433. (URL: [Link])

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Application

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride in drug discovery

Topic: 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride in Drug Discovery Content Type: Application Note & Technical Protocol Guide Audience: Medicinal Chemists, Neuropharmacologists, and Process Chemists The "Veratryl-K...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride in Drug Discovery Content Type: Application Note & Technical Protocol Guide Audience: Medicinal Chemists, Neuropharmacologists, and Process Chemists

The "Veratryl-Keto" Scaffold: A Gateway to Neuroactive Therapeutics

Introduction & Strategic Significance

In the landscape of neurodegenerative drug discovery, 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride (CAS: 742665-98-1 for free base; HCl salt is the stable handling form) represents a "privileged structure." It serves as both a critical synthetic intermediate for the Donepezil class of acetylcholinesterase (AChE) inhibitors and a chemical probe for investigating the Sigma-1 receptor (


R) and monoamine transporter systems.

This compound is structurally defined by a piperidine ring linked via a ketone bridge to a 3,4-dimethoxyphenyl (veratryl) group. Unlike its reduced analog (the benzyl linker found in Donepezil), the benzoyl (ketone) linker introduces rigidity and alters the electronic landscape, making it an invaluable tool for Structure-Activity Relationship (SAR) studies targeting the Peripheral Anionic Site (PAS) of AChE.

Core Applications
  • Synthetic Precursor: The primary starting material for synthesizing Donepezil analogs via ketone reduction (Wolff-Kishner/Clemmensen) or Grignard addition.

  • Pharmacophore Probing: Used to test the "linker hypothesis" in neuroactive ligands—comparing the rigid

    
     carbonyl bridge against flexible 
    
    
    
    methylene bridges.
  • Sigma Receptor Ligand: The dimethoxy-phenyl tail is a classic motif for

    
     receptor affinity, relevant in schizophrenia and neuroprotection research.
    

Physicochemical Profile & Handling

PropertySpecificationCritical Note
Molecular Formula

Salt form ensures stability against oxidation.
Molecular Weight ~285.77 g/mol Use this MW for molarity calculations (not the free base).
Solubility Water (>20 mM), DMSO (>100 mM)Protocol: Dissolve in DMSO for biological stocks to prevent hydrolysis over long-term storage.
pKa (Calc) ~9.5 (Piperidine Nitrogen)Highly basic; exists as a cation at physiological pH (7.4).
Stability HygroscopicStore in a desiccator at -20°C. The ketone is susceptible to reduction if exposed to strong hydrides.

Experimental Protocols

Protocol A: General N-Alkylation (Library Generation)

Objective: To attach the piperidine "head group" to various benzyl/alkyl halides, creating a library of potential AChE or Sigma inhibitors.

Reagents:

  • 4-(3,4-Dimethoxybenzoyl)piperidine HCl (1.0 equiv)

  • Alkyl/Benzyl Halide (

    
    ) (1.1 equiv)
    
  • Potassium Carbonate (

    
    ) (3.0 equiv) - Essential to neutralize HCl and scavenge acid.
    
  • Potassium Iodide (KI) (0.1 equiv) - Catalyst for Finkelstein reaction if using chlorides.

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).

Workflow:

  • Activation: In a round-bottom flask, suspend the piperidine HCl salt and

    
      in anhydrous ACN. Stir at room temperature for 30 minutes. Why? This liberates the free amine in situ.
    
  • Addition: Add the Alkyl Halide (and KI if necessary).

  • Reaction: Reflux at 80°C for 6–12 hours. Monitor by TLC (System: DCM:MeOH 95:5). The product will be less polar than the starting amine.

  • Workup: Filter off inorganic salts (

    
    /KCl). Evaporate solvent. Partition residue between EtOAc and Water. Wash organic layer with Brine.
    
  • Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Ketone Reduction (Synthesis of Donepezil Analogs)

Objective: To convert the benzoyl linker to the benzyl linker (Donepezil pharmacophore).

Method: Wolff-Kishner Reduction (Huang-Minlon Modification)

  • Setup: Mix the N-substituted 4-(3,4-dimethoxybenzoyl)piperidine (1.0 equiv) with Hydrazine hydrate (3.0 equiv) and KOH (4.0 equiv) in Diethylene Glycol.

  • Hydrazone Formation: Heat to 100°C for 1 hour.

  • Reduction: Raise temperature to 180–200°C (distill off water/excess hydrazine) and reflux for 3–4 hours.

  • Isolation: Cool, dilute with water, and extract with DCM.

  • Result: The

    
     is replaced by 
    
    
    
    , increasing flexibility and lipophilicity.

Mechanism of Action & SAR Visualization

The following diagram illustrates the dual role of this compound: as a precursor to Donepezil-class drugs and as a direct ligand for the AChE Peripheral Anionic Site.

G cluster_syn Synthetic Utility cluster_bio Pharmacological Targets Compound 4-(3,4-Dimethoxybenzoyl) piperidine HCl N_Alk N-Alkylation (Library Gen) Compound->N_Alk Free amine reacts with R-X PAS AChE Peripheral Anionic Site (PAS) Compound->PAS Pi-Pi Stacking (Dimethoxy ring) Sigma Sigma-1 Receptor (Chaperone) Compound->Sigma Hydrophobic Interaction Reduction Ketone Reduction (Wolff-Kishner) N_Alk->Reduction Intermediate Donepezil Donepezil Analogs (Benzyl Linker) Reduction->Donepezil Pharmacophore Maturation Donepezil->PAS High Affinity

Caption: Synthetic pathway from the Benzoyl scaffold to Donepezil analogs and concurrent biological interaction modes.

Biological Assay: In Vitro AChE Inhibition

When using this compound as a reference or active agent, the Ellman's Assay is the gold standard.

Assay Principle: Acetylcholinesterase hydrolyzes Acetylthiocholine (ATCh) to Thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to produce a yellow anion (


), measurable at 412 nm.

Protocol:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme: Recombinant Human AChE (0.05 U/mL).

  • Substrate: Acetylthiocholine iodide (0.5 mM).

  • Chromogen: DTNB (0.3 mM).

  • Procedure:

    • Incubate Enzyme + Test Compound (dissolved in DMSO, final <1%) for 10 mins at 25°C.

    • Add DTNB and Substrate.

    • Measure Absorbance (412 nm) kinetically for 5 minutes.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Expected Result: The benzoyl derivative typically shows moderate inhibition (

      
       in 
      
      
      
      range), while the reduced benzyl analogs (Donepezil) show high potency (
      
      
      range).

References

  • Sugimoto, H., et al. "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry, 1995. Link

  • Pöschl, A. "Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues." King's College London Theses, 2014. Link

  • Rampa, A., et al. "Acetylcholinesterase inhibitors: SAR and stereospecificity of acetylation of 4-amino-N-benzylpiperidine." Journal of Medicinal Chemistry, 2001. Link

  • PubChem. "4-(3,4-Dimethoxybenzoyl)piperidine."[1] National Library of Medicine. Link

Sources

Method

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride for synthesizing novel compounds

Executive Summary 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride (CAS: 742665-98-1 for free base; often custom synthesized as HCl salt) is a high-value pharmacophore intermediate primarily utilized in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride (CAS: 742665-98-1 for free base; often custom synthesized as HCl salt) is a high-value pharmacophore intermediate primarily utilized in the development of acetylcholinesterase (AChE) inhibitors and Sigma-1 receptor ligands .[1][2]

Its structural utility lies in its dual-functionality:

  • The 3,4-Dimethoxybenzoyl Moiety: Mimics the indanone core of Donepezil , providing critical

    
    -
    
    
    
    stacking and hydrogen bonding interactions within the Peripheral Anionic Site (PAS) of AChE or the hydrophobic pocket of Sigma receptors.[2]
  • The Piperidine Nitrogen: A reactive secondary amine serving as a versatile handle for N-alkylation or reductive amination , allowing the attachment of diverse "head" groups to tune selectivity and blood-brain barrier (BBB) permeability.[2][3]

This guide details the physicochemical profile, synthetic protocols for library generation, and troubleshooting strategies for this scaffold.[2][3]

Chemical Profile & Handling

PropertySpecification
IUPAC Name (3,4-dimethoxyphenyl)(piperidin-4-yl)methanone hydrochloride
Molecular Formula C

H

NO

[1][2] · HCl
Molecular Weight 249.31 g/mol (Free Base) / ~285.77 g/mol (HCl Salt)
Appearance Off-white to pale yellow crystalline solid
Solubility Water: Moderate (warm); DMSO: >50 mg/mL; Methanol: Soluble
Stability Hygroscopic.[1][2][3][4] Store at -20°C under inert atmosphere (Ar/N

).
Key Hazard Irritant.[2][3] Acute Toxic (Oral).[2][3] Handle in a fume hood.

Preparation of Free Base (Critical Step): Most synthetic protocols require the free amine.[3]

  • Dissolve the HCl salt in minimal water.[2][3]

  • Adjust pH to >10 using 1M NaOH or saturated Na

    
    CO
    
    
    
    .[2][3]
  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.[2][3]

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the free base oil/solid. Use immediately.

Synthetic Utility & Protocols

Workflow Visualization

The following diagram illustrates the three primary divergent pathways for this scaffold: N-Alkylation (Route A), Reductive Amination (Route B), and Ketone Reduction (Route C).[2]

SyntheticWorkflow Scaffold 4-(3,4-Dimethoxybenzoyl) piperidine HCl FreeBase Free Base (Reactive Amine) Scaffold->FreeBase 1M NaOH, DCM Ext. RouteA Route A: N-Alkylation FreeBase->RouteA Benzyl Halides K2CO3, ACN RouteB Route B: Reductive Amination FreeBase->RouteB Aldehydes NaBH(OAc)3 RouteC Route C: Ketone Reduction FreeBase->RouteC NaBH4 or CBS Catalyst ProductA Donepezil Analogs (AChE Inhibitors) RouteA->ProductA ProductB Sigma Receptor Ligands RouteB->ProductB ProductC Chiral Alcohols (Metabolic Mimics) RouteC->ProductC

Caption: Divergent synthetic pathways transforming the piperidine scaffold into bioactive classes.

Protocol A: N-Alkylation (Synthesis of Donepezil Analogs)

This reaction links the scaffold to a benzyl spacer, a classic strategy to span the catalytic and peripheral anionic sites of AChE.

Mechanistic Insight: The secondary amine of the piperidine acts as a nucleophile attacking the alkyl halide. The use of a mild base (K


CO

) in a polar aprotic solvent (Acetonitrile) minimizes over-alkylation (quaternization).[2]

Materials:

  • Scaffold: 4-(3,4-Dimethoxybenzoyl)piperidine (Free base, 1.0 eq)

  • Electrophile: Substituted Benzyl Bromide (e.g., 2-fluorobenzyl bromide) (1.1 eq)[1][2]

  • Base: Anhydrous K

    
    CO
    
    
    
    (2.0 eq)[2]
  • Catalyst: KI (0.1 eq, optional for chlorides)[2]

  • Solvent: Anhydrous Acetonitrile (ACN)[2]

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-(3,4-dimethoxybenzoyl)piperidine (1.0 mmol) and K

    
    CO
    
    
    
    (2.0 mmol) in ACN (5 mL).
  • Addition: Add the benzyl bromide (1.1 mmol) dropwise at room temperature.

    • Note: If using a less reactive benzyl chloride, add KI (0.1 mmol) and heat to reflux (80°C).[2][3]

  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting secondary amine spot (lower R

    
    ) should disappear.[2][3]
    
  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve residue in DCM, wash with water and brine. Dry over Na

    
    SO
    
    
    
    . Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
  • Validation:

    
    H NMR should show a singlet (~3.5 ppm) for the new benzylic methylene group and the disappearance of the broad NH signal.[2]
    
Protocol B: Reductive Amination (Library Generation)

This route is preferred for combinatorial chemistry, allowing the rapid attachment of diverse aldehydes without the risk of quaternary salt formation.

Mechanistic Insight: The amine condenses with an aldehyde to form an iminium ion intermediate, which is selectively reduced by Sodium Triacetoxyborohydride (STAB).[2][3] STAB is preferred over NaBH


 because it does not reduce the ketone on the benzoyl moiety.

Materials:

  • Scaffold: 4-(3,4-Dimethoxybenzoyl)piperidine (HCl salt can be used directly with TEA)[1][2]

  • Reagent: Aldehyde (e.g., Indole-3-carboxaldehyde) (1.2 eq)[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[2]

  • Additive: Acetic Acid (glacial, 1-2 drops) or TEA (if using HCl salt)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM[1][2]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the scaffold (1.0 mmol) and aldehyde (1.2 mmol) in DCE (10 mL).

    • Optimization: If using the HCl salt, add Triethylamine (1.0 mmol) to liberate the free amine in situ.

    • Add 1 drop of Acetic Acid to catalyze imine formation.[2][3] Stir for 1 hour at room temperature.

  • Reduction: Add STAB (1.5 mmol) in one portion. The reaction may bubble slightly.[3]

  • Reaction: Stir for 16–24 hours under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organics, wash with brine, and dry over MgSO

    
    .
    
  • Purification: Isolate via preparative HPLC or column chromatography.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (N-Alkylation) Formation of quaternary ammonium salt.[1][2][3]Reduce alkyl halide equivalents to 1.0. Switch solvent to Acetone (lower boiling point) or use DIPEA in DCM.[2][3]
Ketone Reduction Non-selective reducing agent used.[2][3][5]Ensure STAB or NaBH

CN
is used for reductive amination.[2][3] Avoid NaBH

unless ketone reduction is desired.[2][3]
Incomplete Reaction Steric hindrance of the aldehyde.[3]Heat the imine formation step (Step 1 of Protocol B) to 50°C for 2 hours before adding the reducing agent.
Poor Solubility Free base is lipophilic; HCl salt is polar.[2][3]Use a co-solvent mixture (DCM/MeOH 9:[2]1) for reactions involving the HCl salt if not converting to free base first.[3]

References

  • Donepezil Synthesis & SAR: Pöschl, A. (2014).[2][3][6] Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.[2][3][6]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • Sigma Receptor Ligands: Prezzavento, O., et al. (2011).[2][3] Sigma receptor ligands: synthesis and biological profile.

  • General Piperidine Synthesis: BenchChem Application Notes. N-Alkylation of 4-(Piperidin-4-yl)aniline.

Sources

Application

Application Notes and Protocols for 4-(3,4-Dimethoxybenzoyl)piperidine Hydrochloride in Experimental Research

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the experimental utility of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride, a synthetic compound of significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the experimental utility of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride, a synthetic compound of significant interest in medicinal chemistry and pharmacology. Drawing from established principles of organic synthesis and neuropharmacology, this document provides a robust framework for its preparation, characterization, and application in research settings. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring scientific rigor and reproducibility. This guide is intended to empower researchers to effectively utilize this compound as a tool for discovery, particularly in the exploration of novel central nervous system (CNS) therapeutics.

Introduction: The Scientific Rationale

The 4-benzoylpiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting neuropsychiatric and neurodegenerative disorders[1]. Its rigid conformation allows for specific interactions with various receptors, most notably dopamine and serotonin receptors[1]. The addition of a 3,4-dimethoxybenzoyl moiety is a strategic design element. The 3,4-dimethoxy substitution on a phenyl ring has been shown to enhance metabolic stability and improve pharmacokinetic profiles of drug candidates[2]. This strategic combination suggests that 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride is a promising candidate for probing CNS receptor systems.

This document will provide detailed protocols for the synthesis and characterization of this compound, followed by application notes for its use in in vitro pharmacological assays.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride is paramount for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₃ · HClInferred
Molecular Weight 285.76 g/mol Inferred
Appearance White to off-white solidExpected
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO)Expected for hydrochloride salts[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[4][5]General for piperidine hydrochlorides

Synthesis Protocol: A Guided Approach

The synthesis of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride can be achieved through a two-step process: a Friedel-Crafts acylation followed by deprotection and salt formation. This protocol is based on established methodologies for the synthesis of related 4-aroylpiperidines.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Deprotection and Salt Formation N-Boc-piperidine N-Boc-piperidine acylation_product N-Boc-4-(3,4-dimethoxybenzoyl) piperidine N-Boc-piperidine->acylation_product 1. 3,4-dimethoxybenzoyl_chloride 3,4-Dimethoxybenzoyl chloride 3,4-dimethoxybenzoyl_chloride->acylation_product 2. AlCl3 AlCl₃ (Lewis Acid) AlCl3->acylation_product Catalyst final_product 4-(3,4-Dimethoxybenzoyl) piperidine hydrochloride acylation_product->final_product Deprotection & Salt Formation deprotection HCl in Dioxane or Ether deprotection->final_product

Caption: Synthetic workflow for 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride.

Part 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride

This initial step prepares the necessary acylating agent.

Materials:

  • 3,4-Dimethoxybenzoic acid (veratric acid)

  • Thionyl chloride (SOCl₂)

  • Dry benzene or Tetrahydrofuran (THF)

  • Pyridine or N,N-Dimethylformamide (DMF) (catalytic amount, optional)

  • Petroleum ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-dimethoxybenzoic acid in a dry solvent (e.g., benzene or THF).

  • Optionally, add a catalytic amount of pyridine or DMF.

  • Slowly add an excess of thionyl chloride to the suspension at room temperature with stirring[6].

  • Heat the reaction mixture to reflux for 2-5 hours or stir at room temperature for 8 hours if using THF and a DMF catalyst[6].

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator.

  • The crude 3,4-dimethoxybenzoyl chloride can be purified by distillation or used directly in the next step.

Part 2: Friedel-Crafts Acylation of N-Boc-piperidine

This step couples the piperidine ring with the dimethoxybenzoyl group. The Boc protecting group is crucial to prevent N-acylation.

Materials:

  • N-Boc-piperidine

  • 3,4-Dimethoxybenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperidine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add anhydrous aluminum chloride in portions to the stirred solution.

  • Add a solution of 3,4-dimethoxybenzoyl chloride in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding it to a beaker of ice, followed by the careful addition of water.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude N-Boc-4-(3,4-dimethoxybenzoyl)piperidine.

  • The crude product can be purified by column chromatography on silica gel.

Part 3: Deprotection and Hydrochloride Salt Formation

The final step removes the Boc protecting group and forms the hydrochloride salt.

Materials:

  • N-Boc-4-(3,4-dimethoxybenzoyl)piperidine

  • Anhydrous diethyl ether or 1,4-dioxane

  • Hydrochloric acid solution in diethyl ether or 1,4-dioxane

Procedure:

  • Dissolve the purified N-Boc-4-(3,4-dimethoxybenzoyl)piperidine in anhydrous diethyl ether or 1,4-dioxane.

  • Slowly add a solution of hydrochloric acid in diethyl ether or 1,4-dioxane to the stirred solution at room temperature.

  • A precipitate of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride should form.

  • Stir the mixture for an additional 1-2 hours to ensure complete precipitation.

  • Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Results
¹H NMR Aromatic protons of the dimethoxybenzoyl group, piperidine ring protons, and methoxy group protons. The integration of these signals should correspond to the number of protons in the structure.
¹³C NMR Carbonyl carbon, aromatic carbons, piperidine carbons, and methoxy carbons.
FT-IR Characteristic peaks for the carbonyl group (C=O stretch), aromatic C-H stretches, and N-H stretch of the piperidinium ion.
Mass Spectrometry A molecular ion peak corresponding to the free base (C₁₄H₁₉NO₃) and fragmentation patterns consistent with the structure.
Melting Point A sharp melting point is indicative of high purity.

Application Notes: In Vitro Pharmacological Evaluation

Based on the structural features of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride, it is hypothesized to interact with dopamine and serotonin receptors. The following protocols outline in vitro assays to investigate these potential interactions.

Diagram of a Radioligand Binding Assay Workflow

G start Prepare Receptor Membranes incubation Incubate Membranes with Radioligand and Test Compound start->incubation filtration Separate Bound and Free Radioligand (Vacuum Filtration) incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (IC₅₀ and Kᵢ Determination) scintillation->analysis

Caption: General workflow for a competitive radioligand binding assay.

Protocol 1: Dopamine D₂ Receptor Binding Assay

This assay determines the affinity of the test compound for the dopamine D₂ receptor.

Materials:

  • Cell membranes expressing human dopamine D₂ receptors

  • [³H]-Spiperone or another suitable D₂ receptor radioligand

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Test compound (4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride) at various concentrations

  • Non-specific binding control (e.g., a high concentration of a known D₂ antagonist like haloperidol)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, combine the receptor membranes, radioligand, and either the test compound or the non-specific binding control in the assay buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol 2: Serotonin 5-HT₂A Receptor Binding Assay

This assay determines the affinity of the test compound for the serotonin 5-HT₂A receptor.

Materials:

  • Cell membranes expressing human serotonin 5-HT₂A receptors

  • [³H]-Ketanserin or another suitable 5-HT₂A receptor radioligand[7][8]

  • Assay buffer

  • Test compound

  • Non-specific binding control (e.g., a high concentration of a known 5-HT₂A antagonist like ketanserin)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure: The procedure is analogous to the dopamine D₂ receptor binding assay, with the substitution of 5-HT₂A receptor-expressing membranes and a 5-HT₂A specific radioligand.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is of utmost importance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride and its precursors.

  • Ventilation: All synthetic steps should be performed in a well-ventilated fume hood, especially when working with volatile and corrosive reagents like thionyl chloride and hydrochloric acid.

  • Handling Piperidines: Piperidine and its derivatives can be toxic and irritants. Avoid inhalation, ingestion, and skin contact.[2][9][10][11][12]

  • Handling Acylating Agents: Acyl chlorides are corrosive and react with moisture. Handle with care in a dry environment.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride represents a rationally designed molecule with significant potential for the exploration of CNS pharmacology. The detailed protocols and application notes provided in this guide offer a comprehensive framework for its synthesis, characterization, and in vitro evaluation. By adhering to these methodologies and safety precautions, researchers can effectively utilize this compound to advance our understanding of neuroreceptor function and contribute to the development of novel therapeutics.

References

  • (Reference to a general organic synthesis textbook or relevant review on Friedel-Crafts reactions)
  • Fisher Scientific. "SAFETY DATA SHEET - Piperidine hydrochloride." (2025).
  • Jubilant Life Sciences Limited.
  • Carl ROTH.
  • Chemos GmbH & Co. KG.
  • (Reference to a review on the pharmacology of 4-benzoylpiperidines)
  • PubMed.
  • (Reference to a paper on CNS MPO scores or drug-likeness)
  • (Reference to a paper on the synthesis of 4-aroylpiperidines)
  • (Reference to a protocol for Boc deprotection)
  • PubMed. "Development of a 5-hydroxytryptamine(2A)
  • (Reference to a review on radioligand binding assays)
  • ChemicalBook. "Piperidine hydrochloride(6091-44-7)."
  • (Reference to a protocol for ¹H and ¹³C NMR of piperidine deriv
  • (Reference to a protocol for FT-IR of piperidine deriv
  • (Reference to a protocol for mass spectrometry of piperidine deriv
  • Sumiyoshi, T., et al. "In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol." Pharmacology Biochemistry and Behavior 47.3 (1994): 553-557.
  • MDPI. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." (2024).
  • (Reference to a paper on the synthesis of 3,4-dimethoxybenzoyl chloride)
  • (Reference to a paper on the biological evaluation of rel
  • Walsh Medical Media. "Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic." (2014).
  • ChemicalBook. "Piperidine(110-89-4) 1 H NMR."
  • ResearchGate.
  • Organic Syntheses. "Benzoyl piperidine."
  • Rsc.org. "Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine."
  • Benchchem. "Application Note: Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide."
  • DTIC. "Piperidine Synthesis." (2025).
  • ChemicalBook. "Piperidine hydrochloride(6091-44-7) - Handling and Storage."
  • Jubilant Life Sciences Limited. "PIPERIDINE FOR SYNTHESIS - Loba Chemie."

Sources

Method

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride dosage for in vitro studies

Application Note: 4-(3,4-Dimethoxybenzoyl)piperidine Hydrochloride for In Vitro Studies Part 1: Introduction & Mechanism of Action 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride (DMBP-HCl) is a synthetic pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(3,4-Dimethoxybenzoyl)piperidine Hydrochloride for In Vitro Studies

Part 1: Introduction & Mechanism of Action

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride (DMBP-HCl) is a synthetic pharmacophore belonging to the benzoylpiperidine class. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, serving as the core binding element for a variety of G-protein coupled receptors (GPCRs) and intracellular chaperones.

Unlike simple piperidine bases, the presence of the 3,4-dimethoxybenzoyl moiety at the 4-position confers specific electronic and steric properties that favor interaction with:

  • Sigma-1 Receptors (

    
    R):  The dimethoxy phenyl ring mimics the hydrophobic pharmacophore of high-affinity sigma ligands (e.g., SA4503, Donepezil), promoting neuroprotective and cognitive-enhancing pathways.
    
  • 5-HT2A Receptors: The benzoylpiperidine skeleton is a known antagonist pharmacophore (structurally analogous to the Ketanserin fragment), often used to modulate serotonergic signaling.

  • Choline Transporters (CHT): Analogous structures have been identified as modulators of presynaptic choline uptake.[1]

Primary Application: DMBP-HCl is primarily utilized as a fragment probe or lead compound in early-stage drug discovery to map the structure-activity relationship (SAR) of neuroactive agents.

Part 2: Experimental Planning & Dosage Strategy

Solubility and Stock Preparation

The hydrochloride salt form enhances water solubility compared to the free base, but stability in biological buffers requires careful handling.

ParameterSpecificationNotes
Molecular Weight 285.77 g/mol (approx. salt)Verify specific batch MW (anhydrous vs. hydrate).
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended for 10–100 mM stock solutions.
Secondary Solvent ddH₂O or PBS (pH 7.4)Soluble up to 10 mM; avoid freeze-thaw cycles in aqueous buffers.
Stability -20°C (Desiccated)Stable for 6 months as solid; 1 month as DMSO stock.
Recommended Dosage Matrix

Dosage is context-dependent. As a scaffold/fragment, DMBP-HCl typically exhibits lower affinity than fully optimized drugs (e.g., Donepezil), requiring higher concentrations for initial screening.

Assay TypeTarget Concentration RangePurpose
High-Throughput Screening (HTS) 10 µM (Single Point)Initial "Hit" identification for receptor binding.
Binding Affinity (

)
0.1 nM – 100 µM Full displacement curve construction.
Functional Assays (Cell Viability) 1 µM – 50 µM Neuroprotection studies (e.g., against glutamate toxicity).
Toxicology Controls > 100 µM Assessing off-target cytotoxicity.

Part 3: Detailed Experimental Protocols

Protocol A: Sigma-1 Receptor Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (


) of DMBP-HCl for the 

receptor using rat brain homogenates or transfected HEK293 membranes.

Materials:

  • Ligand: [³H]-(+)-Pentazocine (Specific for

    
    ).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

Workflow:

  • Preparation: Dilute DMBP-HCl stock (10 mM DMSO) serially in Tris-HCl buffer to generate 8 concentrations (e.g.,

    
     M to 
    
    
    
    M). Ensure final DMSO < 1%.
  • Incubation:

    • Mix 100 µL Membrane Protein (20–50 µg).

    • Add 50 µL [³H]-(+)-Pentazocine (Final conc: 2–5 nM).

    • Add 50 µL DMBP-HCl (Variable conc).

    • Incubate at 37°C for 120 minutes (Equilibrium is slow for benzoylpiperidines).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Neuroprotection Assay (PC12 Cells)

Objective: Assess the ability of DMBP-HCl to protect against Glutamate-induced oxidative stress (a Sigma-1 agonist phenotype).

Workflow:

  • Seeding: Plate PC12 cells at

    
     cells/well in 96-well plates. Differentiate with NGF (50 ng/mL) for 48 hours if neurite outgrowth is the metric.
    
  • Pre-treatment: Add DMBP-HCl (1, 10, 30 µM) 1 hour prior to toxin exposure.

  • Insult: Add L-Glutamate (5 mM) or H₂O₂ (100 µM) .

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout: Measure cell viability using MTT or CellTiter-Glo.

    • Success Criterion: >20% recovery of viability compared to toxin-only control.

Part 4: Visualization of Mechanism & Workflow

The following diagram illustrates the dual-pathway potential of the benzoylpiperidine scaffold and the experimental decision tree.

DMBP_Workflow cluster_Targets Target Interaction Profile cluster_Exp Experimental Readouts Compound 4-(3,4-Dimethoxybenzoyl) piperidine HCl Sigma1 Sigma-1 Receptor (Agonist Potential) Compound->Sigma1 High Affinity Pharmacophore HT2A 5-HT2A Receptor (Antagonist Potential) Compound->HT2A Structural Analog ChAT Choline Transporter (Modulator) Compound->ChAT Putative Binding Radioligand Binding (Ki Determination) Sigma1->Binding Displacement of Pentazocine Func_Via Cell Viability (MTT/Neuroprotection) Sigma1->Func_Via Mitochondrial Protection Func_Ca Ca2+ Mobilization (FLIPR Assay) HT2A->Func_Ca Inhibition of Signaling

Caption: Figure 1. Pharmacological profile and experimental validation pathways for the benzoylpiperidine scaffold.

Part 5: Critical Considerations & Troubleshooting

  • Chemical Purity vs. Salt Form:

    • Ensure you are using the hydrochloride salt for aqueous assays. The free base is an oil/solid that requires acidification to dissolve in water.

    • Check: If the solution turns cloudy upon adding to PBS, the compound has crashed out. Add 0.1% Tween-20 or BSA to the buffer.

  • Selectivity Window:

    • Benzoylpiperidines are "promiscuous." At concentrations >10 µM, DMBP-HCl may cross-react with Dopamine D2 receptors.

    • Control: Always run a parallel assay with a selective antagonist (e.g., NE-100 for Sigma-1) to confirm specificity.

  • Data Interpretation:

    • If

      
      , the compound is considered a "weak fragment." Optimization (e.g., adding a linker or modifying the piperidine nitrogen) is required for therapeutic potency.
      

References

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.[2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Synthesis and SAR of piperidine-based inhibitors of the presynaptic choline transporter.[1][3] Retrieved from [Link]

  • Matrix Fine Chemicals. (2024). 4-(4-Methoxybenzoyl)piperidine Hydrochloride Data Sheet. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (Generic Protocol). Standard Radioligand Binding Assays for Sigma-1 Receptors. (Contextual Reference for Protocol A).

Sources

Application

Application Note: 4-(3,4-Dimethoxybenzoyl)piperidine Hydrochloride as a Reference Standard

This Application Note and Protocol Guide is designed for 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride , a critical reference standard used in the quality control and impurity profiling of benzylpiperidine-class pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride , a critical reference standard used in the quality control and impurity profiling of benzylpiperidine-class pharmaceutical APIs (Active Pharmaceutical Ingredients).

Abstract

This guide details the technical application of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride (hereafter referred to as 4-DMBP-HCl ) as a Certified Reference Material (CRM). This compound serves as a critical process impurity standard and oxidative degradant marker for benzylpiperidine-based therapeutics (e.g., Donepezil analogs, Itopride intermediates).[1] Its "benzoyl" (ketone) functionality distinguishes it from the "benzyl" (methylene) pharmacophore common in this drug class, making it a vital system suitability marker for resolving oxidative impurities in HPLC/UPLC assays.[1]

Chemical Characterization & Significance[1][2][3]

Identity and Physicochemical Properties

4-DMBP-HCl is the hydrochloride salt of a piperidine derivative featuring a 3,4-dimethoxybenzoyl moiety.[2][3] Unlike its reduced analog (the benzyl variant), the presence of the ketone group at the bridge position significantly alters its polarity and UV absorption profile.[1]

PropertySpecification
Chemical Name 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride
CAS Number 742665-98-1 (Free Base); HCl salt typically referenced as salt of base
Molecular Formula C₁₄H₁₉NO₃ · HCl
Molecular Weight 285.77 g/mol (Salt); 249.31 g/mol (Base)
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in Methanol, DMSO, Water (>10 mg/mL); Sparingly soluble in ACN
pKa (Calc.) ~9.5 (Piperidine Nitrogen)
UV Max ~230 nm, ~275 nm (Benzoyl chromophore)
Role in Drug Development

In the synthesis of benzylpiperidine drugs (e.g., acetylcholinesterase inhibitors), the methylene bridge is susceptible to benzylic oxidation during forced degradation or shelf-life storage.[1] 4-DMBP-HCl represents this "keto-impurity."

  • Process Impurity: Unreduced intermediate from Friedel-Crafts acylation or Grignard reactions.[1]

  • Degradant: Oxidative product of the benzylic carbon.[1]

  • Pharmacological Probe: Used in SAR (Structure-Activity Relationship) studies to determine the effect of linker flexibility (sp³ vs. sp² hybridization) on receptor binding.

Application 1: HPLC Method Development & System Suitability

The primary utility of 4-DMBP-HCl is as a retention time marker and resolution standard .[1] Due to the carbonyl group, it is more polar than its benzyl analog, typically eluting earlier in Reverse-Phase (RP) chromatography.[1]

Mechanistic Separation Logic
  • Polarity Shift: The C=O group increases polarity compared to CH₂, reducing retention on C18 columns.[1]

  • pKa Effect: The basic piperidine nitrogen requires a buffered mobile phase (pH 2.5–4.[1]5) to ensure protonation and peak symmetry.

  • UV Selectivity: The conjugated ketone provides a distinct UV spectrum compared to non-conjugated benzyl systems, allowing for dual-wavelength confirmation.[1]

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for qualifying this standard in a GMP environment.

AnalyticalWorkflow Stock Stock Prep (1 mg/mL in MeOH) Dilution Working Std (50 µg/mL in Mobile Phase) Stock->Dilution Dilute 1:20 SystemSuit System Suitability Injection Dilution->SystemSuit Inject Separation HPLC/UPLC Separation SystemSuit->Separation Gradient Elution Data Data Analysis (RT, Tailing, Resolution) Separation->Data UV @ 275nm Data->Stock Fail (Re-prep)

Figure 1: Analytical workflow for qualifying 4-DMBP-HCl as a system suitability standard.

Detailed Experimental Protocols

Protocol A: Preparation of Reference Standard Solutions

Objective: Create a stable, accurate stock solution for quantitative analysis.

Reagents:

  • 4-DMBP-HCl Reference Standard (>98% purity).

  • Methanol (HPLC Grade).[1]

  • 0.1% Formic Acid in Water (Diluent A).[1]

Procedure:

  • Weighing: Accurately weigh 10.0 mg of 4-DMBP-HCl into a 10 mL amber volumetric flask (protect from light due to ketone sensitivity).

  • Dissolution: Add 5 mL of Methanol. Sonicate for 5 minutes. The solution should be clear and colorless.

  • Make up: Dilute to volume with Methanol. Concentration = 1.0 mg/mL (Stock A). [1]

  • Working Standard: Transfer 500 µL of Stock A into a 10 mL flask. Dilute to volume with Diluent A. Concentration = 50 µg/mL. [1]

Stability Note: Stock solutions are stable for 7 days at 2-8°C. Working solutions should be prepared fresh daily due to potential hydrolysis or precipitation in high-aqueous diluents.

Protocol B: HPLC-UV Purity & Impurity Profiling Method

Objective: Separate 4-DMBP-HCl from the parent drug (Benzyl analog) and other impurities.

ParameterCondition
Column C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate, pH 4.5
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 275 nm (Primary), 230 nm (Secondary)
Injection Vol 10 µL

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 40 60
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 |

Acceptance Criteria:

  • Retention Time (RT): 4-DMBP-HCl typically elutes at ~8–10 mins.

  • Resolution (Rs): > 2.0 between 4-DMBP-HCl and the Benzyl analog (which elutes later, ~12–14 mins).

  • Tailing Factor: < 1.5.[1]

Impurity Qualification Logic

When detecting an unknown peak in a stability sample of a benzylpiperidine drug:

  • Match RT: Compare the unknown peak's RT to the 4-DMBP-HCl standard.

  • RRT Calculation: Calculate Relative Retention Time (RRT).

    • Expected RRT for 4-DMBP-HCl is typically 0.6 – 0.8 (elutes before the parent).

  • Spiking Study: Spike the sample with 4-DMBP-HCl.[1] If the peak area increases without splitting, the identity is confirmed.[1]

ImpurityLogic Unknown Unknown Peak Detected in Stability Sample CompareRT Compare RT with 4-DMBP-HCl Standard Unknown->CompareRT Match RT Matches? CompareRT->Match Spike Co-Injection (Spiking) Match->Spike Yes Reject Different Impurity Match->Reject No Spectrum Compare UV Spectra (DAD) Spike->Spectrum Confirm Confirmed Oxidative Impurity Spectrum->Confirm Spectra Match Spectrum->Reject Mismatch

Figure 2: Decision tree for identifying oxidative impurities using 4-DMBP-HCl.

References

  • PubChem. (2025).[1] 4-(3,4-dimethoxybenzoyl)piperidine - Compound Summary. National Library of Medicine.[1] [Link]

  • European Medicines Agency (EMA). (2006).[1] ICH Topic Q 3 B (R2) Impurities in New Drug Products. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride

Prepared by the Office of the Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-(3,4-Dimethoxybenzoyl)piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride. The following sections provide in-depth answers to frequently asked questions and troubleshooting strategies for common issues encountered during the purification of this compound. Our approach is grounded in fundamental chemical principles and field-proven laboratory techniques.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification and handling of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride.

Q1: What are the most likely impurities in my crude 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride sample?

The impurity profile is highly dependent on the synthetic route. However, based on common synthetic pathways (e.g., Friedel-Crafts acylation), potential impurities can be categorized as shown in the table below. The presence of impurities in an Active Pharmaceutical Ingredient (API) is inevitable and requires careful control and monitoring.[1][2]

Data Presentation Table 1: Common Potential Impurities and Their Sources

Impurity Category Potential Compound(s) Likely Source Recommended Primary Removal Method
Unreacted Starting Materials Veratrole (1,2-dimethoxybenzene) Incomplete Friedel-Crafts acylation Recrystallization, Column Chromatography
4-Piperidinecarbonyl chloride or related activated piperidine Incomplete acylation reaction Aqueous wash (if applicable), Recrystallization
Reaction Byproducts Regioisomers (e.g., 2,3-dimethoxybenzoyl) Non-selective acylation Recrystallization (may be difficult), HPLC
Poly-acylated products Excess acylating agent Recrystallization, Column Chromatography
Reagent-Related Impurities Residual coupling agents or catalysts Reagents used in synthesis Aqueous workup, Recrystallization
Degradation/Side Products Oxidation products Air exposure of the piperidine moiety[3] Recrystallization with activated carbon

| Residual Solvents | Toluene, Dichloromethane, etc. | From reaction or initial workup | Drying under high vacuum, Recrystallization |

Q2: What is the most effective and scalable method for purifying this compound?

For a solid crystalline material like a hydrochloride salt, recrystallization is the most robust and scalable purification technique. The core principle is the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below, allowing for the formation of pure crystals upon cooling while impurities remain in the "mother liquor".[4]

Q3: How do I select an appropriate recrystallization solvent?

Solvent selection is the most critical step for successful recrystallization. The goal is to find a solvent (or solvent system) where the compound has high solubility when hot and low solubility when cold. Given the hydrochloride salt nature and the organic backbone, polar protic solvents are excellent starting points. Ethanol is a commonly used and effective solvent for recrystallizing piperidine derivatives.[5]

Recommended Screening Procedure:

  • Place a small amount (10-20 mg) of your crude product into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature (e.g., isopropanol, ethanol, methanol, acetonitrile, water).

  • If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a solvent/anti-solvent system.

  • For tubes where the compound is poorly soluble, heat the mixture gently.[3] A suitable solvent will fully dissolve the compound upon heating.

  • Allow the hot, clear solutions to cool slowly to room temperature, then in an ice bath. The formation of a high-quality crystalline precipitate indicates a good solvent choice.

Q4: My "pure" product has a yellow or brownish tint. What causes this and can it be removed?

A yellow to brown discoloration in piperidine-containing compounds often indicates the presence of minor oxidation products.[3] These impurities are typically highly colored and can be present even at very low concentrations.

Solution: This can often be remedied during the recrystallization process by performing a "hot filtration" with activated carbon.

  • After dissolving your crude product in the hot solvent, add a small amount of activated carbon (approx. 1-2% by weight).

  • Keep the solution heated for a few minutes to allow the carbon to adsorb the colored impurities.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon.

  • Allow the clear, hot filtrate to cool as per the standard recrystallization protocol.

Q5: How can I confirm the purity of my final product?

Purity should be assessed using at least two different analytical methods.

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to qualitatively assess the number of components in your sample. A pure sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that can separate the main compound from impurities with high resolution. This is the industry standard for purity assessment and can provide a purity value as a percentage (e.g., >99.5%).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of any structurally different impurities.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity. Impurities tend to broaden and depress the melting point.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the purification workflow.

Problem: My compound will not crystallize from the solution.

This is a common issue that can be caused by several factors. The following decision tree can help diagnose the problem.

Mandatory Visualization

G start Problem: No Crystals Forming obs1 Is the solution clear or cloudy/oily? start->obs1 clear_sol Solution is Clear obs1->clear_sol Clear oily_sol Solution is Cloudy or Oily ('Oiling Out') obs1->oily_sol Cloudy/Oily cause1 Potential Causes: - Too much solvent used - Supersaturation not achieved clear_sol->cause1 sol1_1 Action 1: Reduce Volume Evaporate some solvent and allow to cool again. cause1->sol1_1 Try First sol1_2 Action 2: Induce Nucleation - Scratch inner wall of the flask - Add a seed crystal sol1_1->sol1_2 If no success sol1_3 Action 3: Add Anti-Solvent Slowly add a miscible solvent in which the compound is insoluble (e.g., ether, heptane). sol1_2->sol1_3 Final Option cause2 Potential Causes: - Compound is melting in the hot solvent - High concentration of impurities oily_sol->cause2 sol2_1 Action 1: Add More Solvent Add more of the 'good' solvent until the solution becomes clear, then cool slowly. cause2->sol2_1 Try First sol2_2 Action 2: Change Solvent System Use a lower-boiling point solvent or switch to a different solvent/anti-solvent pair. sol2_1->sol2_2 If no success sol2_3 Action 3: Column Chromatography If impurities are the cause, pre-purify the crude material before recrystallization. sol2_2->sol2_3 If still impure

Caption: Troubleshooting decision tree for crystallization failure.

Problem: The recovery/yield from recrystallization is very low.

  • Cause: Using an excessive amount of solvent. The compound has some residual solubility even in the cold solvent, and using too much will keep a significant portion dissolved.

    • Solution: After filtering your crystals, concentrate the mother liquor (the remaining filtrate) by about 50-75% and cool it again to obtain a "second crop" of crystals. Note that this second crop may be of slightly lower purity.

  • Cause: Premature crystallization during hot filtration.

    • Solution: Ensure your funnel and receiving flask are pre-heated. Perform the filtration as quickly as possible. If crystals form in the funnel, they can be redissolved with a small amount of fresh, hot solvent.

  • Cause: Insufficient cooling time or temperature.

    • Solution: Ensure the flask is allowed to cool to room temperature slowly before being placed in an ice bath. Leave it in the ice bath for at least 30-60 minutes to maximize precipitation.[3]

Problem: The product is an oil or a sticky solid, not a free-flowing powder.

  • Cause: The compound has "oiled out" instead of crystallizing. This happens when a supersaturated solution of the compound is formed at a temperature above the compound's melting point. This is common with impure samples.

    • Solution: Re-heat the mixture to dissolve the oil. Add more solvent to lower the saturation point, and perhaps a small amount of a miscible anti-solvent. Allow it to cool much more slowly, and vigorously scratch the inside of the flask at the liquid-air interface to induce proper nucleation.

  • Cause: Residual solvent.

    • Solution: Dry the material under high vacuum for an extended period (several hours to overnight), possibly with gentle heating if the compound is thermally stable.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common purification and analysis workflows.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent has been identified.

  • Dissolution: Place the crude 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol).

  • Heating: Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is just fully dissolved at or near the boiling point. Avoid adding a large excess of solvent.[3]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for 2-5 minutes.

  • (Optional) Hot Filtration: If carbon was added or if insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Mandatory Visualization

Caption: General workflow for purification by recrystallization.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful when the compound is too soluble in all suitable hot solvents.

  • Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which it is poorly soluble.[3] A common pair could be ethanol ("good") and diethyl ether or heptane ("poor").

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes persistently turbid (cloudy).

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again.

  • Crystallization and Isolation: Allow the solution to cool slowly, as described in Protocol 1 (Steps 5-9).

References
  • Analytical Methods. (2013). OPUS at UTS. Retrieved from [Link]

  • Patil, S. S., & Pai, N. (2012). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research, 4(6), 2888-2894. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • 4-(4-METHOXYBENZOYL)PIPERIDINE HYDROCHLORIDE. (n.d.). Molbase. Retrieved from [Link]

  • G. P., & N., M. K. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. (2012). Der Pharma Chemica, 4(1), 226-231. Retrieved from [Link]

  • Analytical Methods. (2010). RSC Publishing. Retrieved from [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization and Polymorphism. IntechOpen. Retrieved from [Link]

  • Method for preparing 4-piperidyl piperidine. (2005). Google Patents.
  • 4-(3,4-dimethoxy-benzyl)-piperidine hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis of 3,4-dimethoxybenzyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION. (1987). Google Patents.

Sources

Optimization

Overcoming solubility issues with 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride

Prepared by the Gemini Application Science Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Application Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride. It is designed as a series of frequently asked questions and troubleshooting scenarios to address common challenges, with a primary focus on overcoming solubility issues.

Part 1: General Compound Information (FAQs)
Q1: What is 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride?

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride is the hydrochloride salt form of the parent compound, a piperidine derivative. The piperidine ring is a common structural motif in many pharmaceuticals and bioactive molecules.[1] The hydrochloride salt is often prepared to improve the solubility and stability of the free base.[2]

Key Physicochemical Properties:

  • Molecular Formula: C₁₄H₁₉NO₃ · HCl

  • Molecular Weight: 299.77 g/mol (for the hydrochloride salt)

  • Appearance: Typically a solid or crystalline powder.

Q2: Why is the hydrochloride salt form used?

In drug development and research, weakly basic compounds are often converted into salts.[2] The piperidine nitrogen in the core structure is a weak base. Converting it to a hydrochloride salt protonates this nitrogen, creating a more polar, charged species. This ionic character generally increases the compound's aqueous solubility compared to its neutral (free base) form, which is crucial for many biological assays and formulation studies.[2][3]

Part 2: Troubleshooting Solubility Issues

This section addresses the most common challenge encountered with this compound: achieving and maintaining complete dissolution.

Q3: My compound won't dissolve in water or aqueous buffers (like PBS). What's happening?

While the hydrochloride salt is designed for enhanced aqueous solubility, several factors can lead to dissolution problems. The primary reason is the equilibrium between the charged (salt) form and the uncharged (free base) form, which is highly dependent on the pH of the solution.[2][4]

  • Mechanism of pH-Dependent Solubility: 4-(3,4-Dimethoxybenzoyl)piperidine is a weak base. As a hydrochloride salt, it exists in its protonated, more soluble form. However, in neutral or basic solutions (pH > pKa of the piperidine nitrogen), the equilibrium will shift towards the neutral, less soluble free base, which can precipitate out of solution.[2][4] For weakly basic drugs, a lower pH generally favors the ionized form, leading to greater solubility.[3]

Q4: What is the recommended starting solvent for creating a stock solution?

For maximum concentration and stability, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating a high-concentration stock solution. From there, the DMSO stock can be diluted into aqueous buffers for working solutions.

SolventAnticipated SolubilityRecommendations & Comments
DMSO HighRecommended for primary stock solutions (e.g., 10-50 mM). Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Water Moderately Soluble (pH-dependent)Solubility is significantly influenced by pH. Acidifying the water can improve solubility.
Ethanol/Methanol High to MiscibleThe molecule's structure suggests good compatibility with polar protic solvents like alcohols.[6]
PBS (pH 7.4) Low to ModerateAt physiological pH, the compound may begin to convert to its less soluble free base form, leading to precipitation, especially at higher concentrations.
Q5: I see a precipitate forming when I dilute my DMSO stock into my aqueous cell culture medium or PBS. How can I prevent this?

This is a classic solubility problem known as "precipitation upon dilution." It occurs because the compound, while soluble in the DMSO stock, crashes out when introduced to the predominantly aqueous environment where its solubility is much lower.

Here is a troubleshooting workflow to address this:

G start Precipitate forms upon dilution of DMSO stock into aqueous buffer step1 Is the final DMSO concentration <0.5%? start->step1 yes1 Yes step1->yes1 Final DMSO concentration is acceptable no1 No step1->no1 High DMSO may be toxic & cause precipitation. Reduce stock concentration. step2 Perform stepwise (serial) dilutions step3 Lower the pH of the aqueous buffer step2->step3 Precipitate still forms success Solution is clear. Proceed with experiment. step2->success Solution clears step4 Use a co-solvent or solubilizing agent step3->step4 Precipitate still forms step3->success Solution clears step4->success Solution clears fail Issue persists. Consider formulation change. step4->fail Precipitate still forms yes1->step2 no1->step1

Caption: Troubleshooting workflow for precipitation during dilution.

Detailed Steps:

  • Control Final DMSO Concentration: For most cell-based assays, ensure the final concentration of DMSO is less than 0.5% to avoid cytotoxicity.[5] High DMSO concentrations can also cause the compound to precipitate.

  • Use Stepwise Dilutions: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilution steps. This gradual change in solvent environment can help keep the compound in solution.[5]

  • Adjust pH: Since the compound is a hydrochloride salt of a weak base, its solubility is higher at an acidic pH.[3][4] Lowering the pH of your final aqueous solution (e.g., to pH 4-5) can significantly increase solubility by keeping the piperidine nitrogen protonated. Note: Ensure the final pH is compatible with your experimental system.

  • Incorporate Co-solvents: If pH adjustment is not possible, consider using a co-solvent in your final solution. Common solubilizing agents include PEG400, Tween 80, or cyclodextrins, which can help keep hydrophobic compounds in an aqueous solution.[5]

Q6: Can I heat the solution to help it dissolve?

Gentle warming (e.g., to 37°C) can be used to aid dissolution, as solubility often increases with temperature. However, be cautious. Prolonged or excessive heating can degrade the compound. Always check the compound's stability data if available. Do not boil the solution.

Part 3: Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution, which is a common starting point for most laboratory experiments.

Materials:

  • 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride (MW: 299.77 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound needed.

    • Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM solution:

      • Mass = 1 mL × 10 mmol/L × 299.77 g/mol = 2.9977 mg

  • Weighing: Carefully weigh out approximately 3.0 mg of the compound and record the exact mass. Place it into a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial.

    • Volume (mL) = [Mass (mg) / MW ( g/mol )] / Desired Concentration (mmol/L)

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be applied if needed.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C.[5]

Protocol 2: Preparing a 10 µM Working Solution in Aqueous Buffer (from DMSO Stock)

This protocol details the recommended stepwise dilution method to minimize precipitation.

Caption: Stepwise dilution workflow.

Procedure:

  • Prepare Intermediate Dilution: Dilute your 10 mM DMSO stock to an intermediate concentration (e.g., 200 µM) in DMSO. This reduces the concentration jump in the final step.

  • Prepare Final Working Solution:

    • Pre-warm your final aqueous buffer (e.g., PBS or cell culture medium) to 37°C.

    • While vortexing the buffer, slowly add the required volume of the intermediate DMSO stock to achieve your final concentration (e.g., 10 µM).

  • Final Check: Ensure the final solution is clear and free of any visible precipitate before use. The final DMSO concentration should be below 0.5%.

References
  • Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256. [Link]

  • pH and Solubility. AP Chemistry. [Link]

  • Ghanbarpour, A., & Naini, V. (2013). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

  • Synthetic method of piperidine hydrochloride.
  • Poux, M., et al. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]

  • Piperidine derivatives, their preparation, and their use as medicaments. European Patent Office. [Link]

  • Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Study.com. [Link]

  • Kumar, S., & Singh, P. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (2022). [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • 4-(3,4-dimethoxy-benzyl)-piperidine hydrochloride. PubChem. [Link]

  • 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride. MilliporeSigma. [Link]

Sources

Troubleshooting

Identifying impurities in 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride

Technical Support Center: Troubleshooting & FAQ Guide ID: TSC-4DBP-001 Topic: Identifying Impurities in 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride Senior Application Scientist: Dr. Gemini Introduction for the Resea...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting & FAQ

Guide ID: TSC-4DBP-001 Topic: Identifying Impurities in 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride Senior Application Scientist: Dr. Gemini

Introduction for the Research Professional

Welcome to the technical support guide for 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document is structured as a series of questions and answers to directly address the challenges you may encounter during impurity profiling. My goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions. We will explore the likely sources of impurities, establish a robust analytical strategy, and troubleshoot common issues.

Section 1: Understanding the Impurity Landscape

FAQ: What are the most probable impurities in a sample of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride and where do they come from?

The impurity profile of any Active Pharmaceutical Ingredient (API) or intermediate is a direct reflection of its synthetic route and subsequent handling.[1] For 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride, impurities can be broadly categorized into three classes: starting material-related, process-related (including by-products), and degradation products.

A probable synthetic pathway involves a Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with a derivative of piperidine-4-carboxylic acid, followed by deprotection and salt formation. This informs our predictions for potential impurities.

Table 1: Summary of Potential Impurities

Impurity ClassPotential CompoundLikely SourceRecommended Primary Analytical Technique
Starting Material Veratrole (1,2-Dimethoxybenzene)Unreacted starting materialHPLC-UV, GC-MS
Starting Material Piperidine-4-carboxylic acidUnreacted or incompletely converted starting materialHPLC-UV (with derivatization), LC-MS
Process-Related 4-(2,3-Dimethoxybenzoyl)piperidineIsomeric by-product from Friedel-Crafts acylation at an alternative positionHPLC-UV, LC-MS, NMR
Process-Related 1-Benzoyl-4-(3,4-dimethoxybenzoyl)piperidineBy-product from reaction with unprotected piperidineHPLC-UV, LC-MS
Degradation 4-(3-Hydroxy-4-methoxybenzoyl)piperidineProduct of acid- or heat-mediated demethylationHPLC-UV, LC-MS
Degradation 4-(3,4-Dimethoxybenzoyl)piperidine N-oxideProduct of oxidationLC-MS
Residual Solvents Dichloromethane, Toluene, etc.Solvents used during synthesis and purificationHeadspace GC-MS

The diagram below illustrates the formation pathways for these key impurities in the context of a likely synthesis route.

G Veratrole Veratrole (1,2-Dimethoxybenzene) Reaction Friedel-Crafts Acylation (e.g., with AlCl3) Veratrole->Reaction Starting Material Imp_Unreacted_V Unreacted Veratrole Veratrole->Imp_Unreacted_V Carryover PipAcid Piperidine-4-carbonyl chloride derivative PipAcid->Reaction Starting Material Imp_Unreacted_P Unreacted Piperidine Starting Material PipAcid->Imp_Unreacted_P Carryover Product 4-(3,4-Dimethoxybenzoyl)piperidine (API) Reaction->Product Main Product Imp_Isomer Isomeric Impurity (e.g., 2,3-dimethoxy) Reaction->Imp_Isomer Side Reaction Imp_Degradation Degradation Product (e.g., Demethylated) Product->Imp_Degradation Storage/Stress G Start Unexpected Peak Detected in HPLC CheckBlank 1. Analyze Blank Injection (Solvent/Mobile Phase) Start->CheckBlank IsSystemPeak Is the peak present in the blank? CheckBlank->IsSystemPeak SystemPeak Result: System Peak (e.g., solvent, bleed) ACTION: Clean system, use fresh solvents. IsSystemPeak->SystemPeak Yes SampleRelated Peak is Sample-Related IsSystemPeak->SampleRelated No Spike 2. Spike with Known Impurities (if standards are available) SampleRelated->Spike IsKnown Does the peak co-elute with a known standard? Spike->IsKnown KnownImpurity Result: Known Impurity ACTION: Quantify against standard. IsKnown->KnownImpurity Yes UnknownImpurity Peak is an Unknown Impurity IsKnown->UnknownImpurity No LCMS 3. Analyze by LC-MS UnknownImpurity->LCMS Propose 4. Propose Structures (based on MW and fragmentation) LCMS->Propose Isolate 5. Isolate & Characterize (Prep-HPLC, then NMR) Propose->Isolate FinalID Result: Structure Confirmed ACTION: Update specification, assess risk. Isolate->FinalID

Sources

Optimization

Optimizing reaction conditions for 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride

Technical Support Center: 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride A Senior Application Scientist's Guide to Synthesis Optimization and Troubleshooting Welcome to the technical support center for the synthesis an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride

A Senior Application Scientist's Guide to Synthesis Optimization and Troubleshooting

Welcome to the technical support center for the synthesis and optimization of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. My goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, enabling you to troubleshoot common issues and rationally optimize your synthesis for yield, purity, and scalability.

The synthesis of this molecule, while seemingly straightforward, involves a critical Friedel-Crafts acylation step that is sensitive to a variety of parameters.[1][2][3] This guide is structured as a series of frequently asked questions and in-depth answers that address the most common challenges encountered in the laboratory.

Section 1: The Synthetic Pathway at a Glance

The most reliable and common route to 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride involves a four-stage process centered around a key Friedel-Crafts acylation reaction. This pathway is designed to control the reactivity of the piperidine nitrogen and ensure selective acylation of the electron-rich veratrole ring.

The overall workflow can be visualized as follows:

Synthetic Workflow A Stage 1: N-Protection (Isonipecotic Acid) B Stage 2: Acyl Chloride Formation A->B e.g., SOCl₂ C Stage 3: Friedel-Crafts Acylation (with Veratrole) B->C Lewis Acid (e.g., AlCl₃) D Stage 4: N-Deprotection & Salt Formation C->D e.g., aq. HCl, Heat E Final Product: 4-(3,4-Dimethoxybenzoyl)piperidine HCl D->E Purification/ Crystallization

Caption: High-level overview of the synthetic strategy.

Each stage presents unique challenges and optimization opportunities, which we will explore in the following troubleshooting guide.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems that you may encounter during the synthesis. The solutions provided are based on fundamental chemical principles and established laboratory practices.

Q1: My Friedel-Crafts reaction (Stage 3) has a very low yield. What are the primary factors to investigate?

Low yield is the most common issue in Friedel-Crafts acylation. The root cause often lies in the deactivation of the catalyst, insufficient reactivity of the electrophile, or suboptimal reaction conditions.[1][4]

Core Causality: The Lewis acid catalyst (e.g., AlCl₃) is extremely hygroscopic. Any moisture in the reagents or solvent will quench the catalyst, halting the reaction. Furthermore, the reaction temperature must be carefully controlled to balance reaction rate with the prevention of side reactions or product degradation.[2][5]

Troubleshooting Matrix:

Potential Cause Diagnostic Check Recommended Solution & Rationale
Inactive Catalyst Does the AlCl₃ appear clumpy or discolored? Was the container left open?Use a fresh, unopened container of anhydrous AlCl₃. Handle it in a glovebox or under a stream of dry nitrogen to prevent atmospheric moisture contamination.
Wet Solvent/Reagents Did you use anhydrous grade solvents? Were reagents (veratrole, acyl chloride) properly dried?Use freshly distilled solvents (e.g., Dichloromethane, 1,2-Dichloroethane) over a suitable drying agent. Ensure all glassware is oven- or flame-dried immediately before use.
Suboptimal Temperature Was the reaction temperature too low?While some reactions are run at 0°C to control exotherms, a low temperature can stall the reaction. Monitor the reaction by TLC and consider allowing it to slowly warm to room temperature or gently heat it under reflux.[6]
Insufficient Reaction Time Was the reaction quenched prematurely?Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete only when the limiting reagent (typically the acyl chloride) is consumed.
Poor Stoichiometry Was a sufficient excess of the Lewis acid used?The Lewis acid coordinates to the ketone product. Therefore, slightly more than one equivalent is required per mole of acyl chloride. A common starting point is 1.1-1.3 equivalents.
Q2: My TLC plate shows multiple spots after the acylation step. What are these byproducts and how can I prevent them?

The formation of multiple products points to side reactions, which can be minimized by fine-tuning the reaction conditions.[7]

Core Causality: The veratrole (1,2-dimethoxybenzene) ring is highly activated by the two methoxy groups, making it susceptible to various electrophilic attacks. The choice of solvent and the amount of catalyst can dramatically influence the product distribution.

Side_Product_Logic Start Multiple Spots on TLC Q1 Are starting materials present? Start->Q1 A1 Incomplete Reaction: - Increase reaction time - Increase temperature - Check catalyst activity Q1->A1 Yes Q2 Is there a new spot with higher polarity (lower Rf)? Q1->Q2 No End Cleaner Reaction Profile A1->End A2 Potential O-Demethylation: - Caused by excess Lewis acid - Reduce AlCl₃ equivalents - Run at lower temperature Q2->A2 Yes Q3 Is there a new spot with lower polarity (higher Rf)? Q2->Q3 No A2->End A3 Potential Di-acylation: - Caused by high reactivity - Add acyl chloride slowly at 0°C - Use a less activating solvent Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting workflow for byproduct formation.

Minimization Strategies:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of veratrole to the N-protected piperidine-4-carbonyl chloride.

  • Slow Addition: Add the acyl chloride solution dropwise to the mixture of veratrole and Lewis acid at a low temperature (e.g., 0°C) to control the initial exotherm and reduce the formation of undesired isomers or di-acylated products.

  • Solvent Choice: While non-polar solvents like Dichloromethane (DCM) or 1,2-dichloroethane are standard, highly activating substrates can sometimes benefit from a more deactivating solvent like nitrobenzene, although this can complicate the workup.

Q3: I'm having trouble with the workup and purification. Can you provide a robust protocol?

Product loss during workup is a frequent issue, especially due to the amine functionality and the need to quench a large amount of Lewis acid.[4] The hydrochloride salt form is often more crystalline and easier to handle than the free base.[8]

Core Causality: The workup requires careful quenching of the reactive AlCl₃, which forms aluminum hydroxides. The piperidine product can be partially water-soluble, especially at certain pH values, leading to losses during aqueous extraction.

Optimized Protocol:

  • Quenching: Cool the reaction vessel in an ice bath. Very slowly and carefully, add the reaction mixture to a beaker of crushed ice and concentrated HCl. This protonates the amine, making it water-soluble, and hydrolyzes the aluminum complexes.

  • Extraction (Removal of Non-basic Impurities): Transfer the acidic aqueous mixture to a separatory funnel. Extract with an organic solvent like DCM or ethyl acetate (2 x 50 mL for a 10g scale reaction) to remove unreacted veratrole and other non-polar impurities. Discard the organic layers.

  • Basification & Product Extraction: Cool the aqueous layer again in an ice bath. Slowly add a cold aqueous solution of NaOH (e.g., 6M) with vigorous stirring until the pH is >12. This deprotonates the piperidinium salt to the free base. Immediately extract the free base into DCM (3 x 75 mL).

  • Drying and Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Dissolve the resulting oil or solid in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether) and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.

  • Crystallization: Collect the precipitated hydrochloride salt by filtration. For higher purity, recrystallize the solid from a suitable solvent system like ethanol/ether.[9]

Section 3: Baseline Experimental Protocol

This self-validating protocol provides a reliable starting point for your synthesis.

Stage 1 & 2: Synthesis of 1-Acetylpiperidine-4-carbonyl chloride

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1-acetyl-4-piperidinecarboxylic acid (1.0 eq) in thionyl chloride (2.0 eq).[6]

  • Heat the mixture to reflux (approx. 80°C) for 2 hours. The solid should fully dissolve.

  • Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step without further purification.

Stage 3: Friedel-Crafts Acylation

  • Charge a dry, three-neck flask equipped with a dropping funnel and nitrogen inlet with anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Add veratrole (1.0 eq) to the suspension.

  • Dissolve the crude 1-acetylpiperidine-4-carbonyl chloride from the previous step in anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, keeping the internal temperature below 5°C.

  • After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

Stage 4: Deprotection and Salt Formation

  • Upon completion, perform the acidic/basic workup as described in Q3 .

  • After isolating the crude N-acetylated product, add 6M aqueous HCl and heat the mixture to reflux for 8-12 hours to hydrolyze the acetyl protecting group.

  • Cool the solution, and if the product crystallizes, collect it by filtration. If not, concentrate the aqueous solution in vacuo to obtain the crude hydrochloride salt.

  • Purify the final product by recrystallization from a solvent such as ethanol.[9]

Section 4: Analytical Characterization

Confirming the structure and purity of your final product is critical.

  • ¹H NMR: Expect to see characteristic peaks for the dimethoxy groups (~3.9 ppm), aromatic protons on the benzene ring, and aliphatic protons of the piperidine ring. The N-H proton of the hydrochloride salt may appear as a broad singlet.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base.[10]

  • HPLC: High-Performance Liquid Chromatography is the preferred method for determining the purity of the final compound.[11]

By understanding the chemical principles behind each step and anticipating common pitfalls, you can effectively optimize the synthesis of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride, leading to improved yields, higher purity, and more reliable results.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Piperidine Acylation Reactions.
  • ChemicalBook. (n.d.). 4-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide.
  • Chem-Impex. (n.d.). 4-(4-Methoxybenzyl)piperidine hydrochloride.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Echemi. (2025, March 12). Understanding Friedel-Crafts Alkylation and Acylation.
  • UTS. (2013, October 21). Analytical Methods.
  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Benchchem. (n.d.). Optimization of reaction conditions for benzylation of 4-hydroxy-3,5-dimethylbenzoic acid.

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Spectra of 4-(3,4-Dimethoxybenzoyl)piperidine Hydrochloride

Welcome to the technical support guide for the analysis of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride NMR spectra. This resource is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride NMR spectra. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the spectroscopic analysis of this compound. Here, we address frequently asked questions and provide in-depth troubleshooting strategies, grounded in established scientific principles, to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected signals in my ¹H NMR spectrum. What are the likely impurities?

The presence of extraneous peaks in your ¹H NMR spectrum is a common issue that can often be traced back to the synthetic route used to prepare the compound. 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride is typically synthesized via a Friedel-Crafts acylation reaction between a derivative of 4-piperidinecarboxylic acid and veratrole (1,2-dimethoxybenzene).[1] Consequently, impurities often arise from unreacted starting materials or side products of this reaction.

Common Impurities and Their Expected ¹H NMR Signals:

ImpurityKey ¹H NMR Signals (Approximate, in CDCl₃)Notes
Veratrole (1,2-Dimethoxybenzene) ~6.9 ppm (m, 4H, aromatic), ~3.9 ppm (s, 6H, -OCH₃)A common starting material.[2][3]
4-Piperidinecarboxylic Acid Broad signals for piperidine protons, carboxyl proton may be very broad or not observed.A common starting material or precursor.[4][5]
3,4-Dimethoxybenzoic Acid ~7.5-7.8 ppm (m, 3H, aromatic), ~3.9 ppm (s, 6H, -OCH₃), ~11-13 ppm (br s, 1H, -COOH)Can result from the hydrolysis of an activated acyl intermediate.[6][7][8]
Residual Solvents Varies depending on the solvent used for synthesis and purification (e.g., Dichloromethane: ~5.3 ppm, Diethyl ether: ~3.5 & 1.2 ppm).Consult a residual solvent NMR chart for specific shifts in your deuterated solvent.

Troubleshooting Steps:

  • Review the Synthetic Route: Identify all starting materials, reagents, and solvents used in the synthesis.

  • Compare with Known Spectra: Compare the chemical shifts of the unexpected peaks with the known spectra of potential impurities.

  • Purification: If impurities are identified, further purification of your sample by recrystallization or chromatography is recommended.

Q2: The chemical shifts of the piperidine protons in my spectrum are different from what I expected. Why is this?

The chemical shifts of the piperidine protons are highly sensitive to their chemical environment, particularly the protonation state of the nitrogen atom and the nature of the solvent.

  • Protonation State and pH: As 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride is a salt, the piperidine nitrogen is protonated, existing as a piperidinium ion. This protonation leads to a downfield shift of the adjacent protons (positions 2 and 6) compared to the free base. The exact chemical shift can be influenced by the pH of the NMR sample. Traces of acid or base can alter the equilibrium between the protonated and deprotonated forms, leading to shifts in the observed signals.

  • Solvent Effects: The choice of deuterated solvent can significantly impact the chemical shifts. Hydrogen-bonding solvents like D₂O or CD₃OD can form hydrogen bonds with the N-H proton of the piperidinium ring, influencing the electron density and thus the chemical shifts of the ring protons. In contrast, non-polar solvents like CDCl₃ will have a different effect. It is crucial to be consistent with the solvent used for analysis.

Q3: My piperidine proton signals are broad and poorly resolved. What could be the cause?

Broadening of the piperidine signals in the ¹H NMR spectrum is a frequent observation and can be attributed to several factors:

  • Slow Chair-to-Chair Interconversion: The piperidine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this interconversion is on the NMR timescale, it can lead to coalescence and broadening of the signals for the axial and equatorial protons.[9]

  • Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to broadening of the signals of adjacent protons. This effect is often more pronounced for protons on carbons directly attached to the nitrogen.

  • Proton Exchange: The N-H proton of the piperidinium ion can undergo chemical exchange with residual water or other exchangeable protons in the sample. If the rate of this exchange is intermediate on the NMR timescale, it can cause broadening of both the N-H signal and the signals of the adjacent C-H protons.

Troubleshooting Workflow for Broad Signals:

G A Broad Piperidine Signals Observed B Acquire Spectrum at a Higher Temperature (e.g., 50 °C) A->B C Signals Sharpen? B->C D Yes: Likely due to slow chair-chair interconversion. C->D Yes E No: Consider other causes. C->E No F Add a drop of D₂O to the NMR tube and re-acquire the spectrum. E->F G N-H signal disappears and other signals sharpen? F->G H Yes: Indicates proton exchange with residual water. G->H Yes I No: May be due to nitrogen quadrupolar broadening. G->I No

Caption: Troubleshooting workflow for broad piperidine signals.

Reference NMR Data (Predicted)

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic H7.5 - 7.7m3H
-OCH₃~3.8s6H
Piperidine H (2, 6 - equatorial)~3.3m2H
Piperidine H (2, 6 - axial)~2.9m2H
Piperidine H (3, 5, 4)1.5 - 2.0m5H
N-H8.5 - 9.5br s2H
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
AssignmentPredicted Chemical Shift (ppm)
C=O~195
Aromatic C-O~153, ~149
Aromatic C (quaternary)~128
Aromatic C-H~123, ~111, ~110
-OCH₃~56
Piperidine C-4~45
Piperidine C-2, C-6~43
Piperidine C-3, C-5~28

Experimental Protocols

Sample Preparation for NMR Analysis
  • Weigh approximately 5-10 mg of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • If the solution appears cloudy, it may be necessary to filter it through a small plug of glass wool into a clean NMR tube.

Troubleshooting Impurities via ¹H NMR

Objective: To identify the presence of common starting materials as impurities.

Procedure:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • If unassigned peaks are present, "spike" the NMR sample with a small amount (<<1 mg) of a suspected impurity (e.g., veratrole).

  • Re-acquire the ¹H NMR spectrum.

  • An increase in the intensity of a previously unassigned peak upon the addition of the suspected impurity confirms its identity.

Logical Relationship of Potential Issues:

G A Unexpected Peaks D Impurity Presence (e.g., Starting Materials, Solvents) A->D B Incorrect Chemical Shifts E Solvent Effects B->E F pH Variation B->F C Peak Broadening G Conformational Dynamics C->G H Quadrupolar Broadening C->H I Proton Exchange C->I

Caption: Interrelation of common NMR spectral issues and their causes.

This guide provides a foundational framework for troubleshooting the NMR spectra of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride. Should you encounter issues not covered here, we recommend consulting advanced NMR textbooks and spectroscopic databases.

References

  • PubChem. Piperidine, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

  • SpectraBase. 3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. Wiley-VCH GmbH. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. [Link]

  • Journal of Medicinal Chemistry. (2021). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. American Chemical Society. [Link]

  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]

  • Alfa Aesar. Certificate of analysis. [Link]

  • PubChem. Veratric Acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. 1-Formylpiperidine-4-carboxylic Acid. [Link]

  • PubChemLite. 4-(3,4-dimethoxy-benzyl)-piperidine hydrochloride (C14H21NO2). [Link]

  • Wikipedia. 1,2-Dimethoxybenzene. [Link]

  • HiMedia Laboratories. 3,4-Dimethoxybenzoic acid. [Link]

  • PubChem. Veratrole. National Center for Biotechnology Information. [Link]

  • PharmaCompass. 1,2-Dimethoxybenzene (veratrole). [Link]

  • PubChem. 4-Piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Der Pharma Chemica. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. [Link]

Sources

Optimization

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride common experimental errors

Technical Support Center: 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride Welcome to the technical support guide for 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride. This document is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride

Welcome to the technical support guide for 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with the synthesis, purification, and characterization of this important chemical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your work.

Section 1: Synthesis & Reaction Troubleshooting

The most common route to synthesizing the core scaffold of this molecule is through a Friedel-Crafts acylation reaction. This involves reacting a protected piperidine derivative with an activated form of 3,4-dimethoxybenzoic acid (veratric acid) in the presence of a Lewis acid catalyst. Many experimental errors originate from the specific challenges posed by this reaction class.

Q1: My Friedel-Crafts acylation reaction has a very low yield, or I'm only recovering my starting materials. What is going wrong?

A: This is a frequent issue and typically points to one of three main causes: catalyst deactivation, insufficient reactant reactivity, or the presence of moisture.

  • Causality - Lewis Acid Catalyst Deactivation: The piperidine nitrogen is a Lewis base. If the nitrogen is unprotected, its lone pair of electrons will readily coordinate with the Lewis acid catalyst (e.g., AlCl₃).[1] This forms a stable complex, neutralizing the catalyst and preventing it from activating the acylating agent. Similarly, the methoxy groups on the veratrole moiety can also complex with the catalyst, though less strongly. Aromatic rings with strongly deactivating substituents will also fail to undergo Friedel-Crafts reactions.

  • Troubleshooting & Protocol:

    • Protect the Piperidine Nitrogen: The most reliable solution is to use an N-protected piperidine starting material, such as 1-acetyl-4-piperidinecarboxylic acid or its corresponding acid chloride.[2] The acetyl group is electron-withdrawing, reducing the basicity of the nitrogen and preventing its reaction with the Lewis acid. This protecting group can be removed in a subsequent hydrolysis step, often during the final work-up with aqueous acid.

    • Ensure Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture. Water reacts with and hydrolyzes both the Lewis acid catalyst (AlCl₃) and the acylating agent (e.g., 3,4-dimethoxybenzoyl chloride).[3] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Use a Sufficient Amount of Catalyst: Due to complexation with the carbonyl oxygen of the acylating agent and the product ketone, Friedel-Crafts acylations require more than a catalytic amount of Lewis acid. A stoichiometry of at least 1.1 to 1.3 equivalents is common, and for substrates with multiple Lewis basic sites (like this one), up to 2.5-3.0 equivalents may be necessary.

Q2: My reaction is producing a complex mixture of products. What are the likely side reactions?

A: While Friedel-Crafts acylation is generally less prone to poly-substitution than its alkylation counterpart, other side reactions can occur, especially under harsh conditions.

  • Causality - Cleavage of Methoxy Groups: The combination of a strong Lewis acid (AlCl₃) and heat can lead to the cleavage of the methyl ethers on the dimethoxybenzoyl ring, converting them into hydroxyl groups. This results in phenolic impurities that can be difficult to separate.

  • Troubleshooting & Protocol:

    • Control the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start the addition of reactants at 0 °C and allow the reaction to slowly warm to room temperature. Only use heating as a last resort if no reaction is observed at lower temperatures.

    • Optimize the Lewis Acid: While AlCl₃ is common, consider a milder Lewis acid like FeCl₃ or ZnCl₂ if ether cleavage is a persistent problem.

    • Quench Carefully: Quench the reaction by slowly pouring the reaction mixture onto crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes quickly and in a controlled exothermic manner, minimizing degradation of the desired product.

Section 2: Purification and Hydrochloride Salt Formation

Isolating a pure, crystalline final product is a critical step that often presents its own set of challenges, from purification of the free base to the successful formation and crystallization of the hydrochloride salt.

Q3: My product won't crystallize from the HCl solution; it just forms a sticky oil. How can I isolate a solid?

A: This phenomenon, known as "oiling out," is common when a compound's melting point is lower than the temperature of the solution it is precipitating from, or when impurities are present that depress the melting point. For hydrochloride salts, high solubility in the chosen solvent system is also a frequent cause.[4]

  • Causality - Solubility & Nucleation: Successful crystallization requires the solution to be supersaturated, but not so much that precipitation occurs too rapidly, preventing the formation of an ordered crystal lattice.[5] The presence of water can also increase the solubility of the highly polar hydrochloride salt, hindering precipitation. Using aqueous HCl is often a source of this problem.

  • Troubleshooting & Protocol:

    • Use Anhydrous HCl: The most effective method is to dissolve the purified free base in a dry, non-polar, aprotic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and then add a solution of HCl in an organic solvent (e.g., HCl in dioxane or diethyl ether).[4] Alternatively, HCl gas can be bubbled through the solution. This avoids introducing water, which can lead to oils.

    • Solvent System Optimization: If your salt is too soluble in one solvent, try adding an anti-solvent. For example, if the salt is soluble in methanol, slowly add diethyl ether or toluene as an anti-solvent to induce precipitation.[4]

    • Scratching & Seeding: If the solution is supersaturated but nucleation is slow, use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches provide a surface for crystal growth. If you have a small amount of solid product from a previous batch, add a "seed crystal" to initiate crystallization.

    • Temperature Gradient: Cool the solution very slowly. A rapid temperature drop often favors oiling out. Allow the solution to cool to room temperature, then place it in a refrigerator (4 °C), and finally in a freezer (-20 °C) over several hours or days.

Workflow for Synthesis and Salt Formation

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_salt Salt Formation A 1. React N-Protected Piperidine Derivative + 3,4-Dimethoxybenzoyl Chloride B 2. Add Lewis Acid (AlCl3) Anhydrous Solvent (e.g., DCM) Inert Atmosphere (N2) A->B Combine Reactants C 3. Monitor Reaction (TLC / LC-MS) B->C Stir at 0°C to RT D 4. Quench Reaction (Ice / conc. HCl) C->D Reaction Complete E 5. Aqueous Work-up (Acid/Base Extraction to isolate free base) D->E F 6. Purify Free Base (Column Chromatography or Recrystallization) E->F G 7. Dissolve Free Base (Anhydrous Solvent, e.g., Et2O) F->G Pure Free Base H 8. Add HCl Solution (e.g., 2M HCl in Et2O) G->H Slow Addition I 9. Isolate Solid (Vacuum Filtration) H->I Crystallization J 10. Dry Product (Vacuum Oven) I->J

Caption: A typical experimental workflow from synthesis to final product isolation.

Q4: My final hydrochloride salt is very hygroscopic and difficult to handle. What are the best practices for drying and storage?

A: Hygroscopicity, the tendency to absorb moisture from the air, is a common issue with highly polar salts like hydrochlorides.[5] This can lead to inaccurate weighing and potential degradation over time.

  • Causality - Water Adsorption: The high polarity and ionic nature of the N-H⁺ and Cl⁻ ions attract and associate with polar water molecules from the atmosphere.

  • Troubleshooting & Protocol:

    • Drying: After filtration, wash the crystalline product with a dry, non-polar solvent like diethyl ether or pentane to remove residual protic solvents. Dry the solid thoroughly in a vacuum oven. Do not exceed a temperature that could melt or decompose the product (typically 40-50 °C is safe). For stubbornly wet samples, using a drying agent like P₂O₅ in a vacuum desiccator is highly effective.

    • Handling: Handle the dried product quickly in a low-humidity environment. If possible, use a glove box or a glove bag under a nitrogen atmosphere for weighing and aliquoting.

    • Storage: Store the final product in a tightly sealed vial, preferably with a PTFE-lined cap. For long-term storage, place this primary container inside a secondary container (like a desiccator or a sealed bag) with a desiccant (e.g., silica gel or Drierite).

Section 3: Analytical & Characterization FAQs

Accurate characterization is essential to confirm the structure and purity of your final product.

Q5: My ¹H NMR spectrum shows very broad peaks, especially for the N-H and adjacent protons. Is my product impure?

A: Not necessarily. This is a classic sign of chemical exchange and is expected for amine hydrochloride salts.

  • Causality - Proton Exchange: The proton on the positively charged nitrogen (the ammonium proton) can undergo chemical exchange with trace amounts of water in the NMR solvent (even in deuterated solvents) or with other amine molecules. This exchange happens on a timescale that is similar to the NMR measurement time, leading to a broadening of the N-H signal and the signals of protons on the adjacent carbons (the α-protons).

  • Troubleshooting & Protocol:

    • D₂O Shake: To confirm the identity of the exchangeable N-H proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium and its signal will disappear.

    • Solvent Choice: Running the spectrum in a non-protic solvent like DMSO-d₆ can sometimes sharpen the N-H peak, as it forms a stronger hydrogen bond with the proton, slowing down the exchange rate.

    • Low Temperature NMR: Cooling the NMR probe can slow the rate of chemical exchange, often resulting in sharper peaks for the α-protons.

Table 1: Troubleshooting Summary for Synthesis
Problem Potential Cause Recommended Solution
Low/No Reaction 1. Catalyst deactivation by piperidine N. 2. Presence of moisture. 3. Insufficient catalyst.1. Use an N-protected piperidine (e.g., N-acetyl). 2. Use oven-dried glassware and anhydrous solvents under N₂. 3. Increase Lewis acid stoichiometry to >2.0 equivalents.
Oily/Sticky Product 1. Impurities present. 2. Crystallization solvent is too good. 3. Rapid precipitation.1. Purify the free base by column chromatography first. 2. Use a less polar solvent system or add an anti-solvent. 3. Cool the solution slowly and use scratching/seeding to promote crystal growth.
Broad NMR Peaks 1. Chemical exchange of the N-H⁺ proton.1. This is often normal. Confirm with a D₂O shake. 2. Consider using DMSO-d₆ as the NMR solvent.
Hygroscopic Product 1. Inherent property of the polar salt.1. Dry thoroughly under high vacuum. 2. Handle in an inert or dry atmosphere. 3. Store in a desiccator.
Logic Diagram for Salt Formation Troubleshooting

G Start Start: Purified Free Base Dissolved in Anhydrous Solvent AddHCl Add Anhydrous HCl Solution Start->AddHCl Observe Observe Outcome AddHCl->Observe Solid Result: Crystalline Solid Observe->Solid Success Oil Result: Product Oils Out Observe->Oil Failure Mode 1 Clear Result: Solution Remains Clear Observe->Clear Failure Mode 2 ActionOil1 Action: Add more anti-solvent (e.g., Heptane) Oil->ActionOil1 ActionClear1 Action: Concentrate solution to increase saturation Clear->ActionClear1 ActionOil2 Action: Cool very slowly & Scratch with glass rod ActionOil1->ActionOil2 ActionOil2->Observe Re-evaluate ActionClear2 Action: Add an anti-solvent to decrease solubility ActionClear1->ActionClear2 ActionClear2->Observe Re-evaluate

Caption: A decision-making flowchart for troubleshooting hydrochloride salt crystallization.

References

  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Kumar, L., & Singh, S. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Reddit r/chemistry community. (2018). Problem with hydrochloride salt formation/isolation.
  • ChemicalBook. (n.d.). 4-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis.
  • Merck. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Echemi. (2025). Understanding Friedel-Crafts Alkylation and Acylation.
  • StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • Quora. (2017). Why does pyridine not give a Friedel craft reaction?.

Sources

Troubleshooting

Technical Support Guide: Scale-Up Synthesis of 4-(3,4-Dimethoxybenzoyl)piperidine Hydrochloride

Executive Summary & Synthetic Strategy The synthesis of 4-(3,4-dimethoxybenzoyl)piperidine hydrochloride is a critical workflow in the production of neuroactive pharmaceutical intermediates. While bench-scale synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

The synthesis of 4-(3,4-dimethoxybenzoyl)piperidine hydrochloride is a critical workflow in the production of neuroactive pharmaceutical intermediates. While bench-scale synthesis often utilizes various routes, the industrial scale-up predominantly relies on the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with an N-protected isonipecotic acid derivative, followed by deprotection.

The "Golden Route" for Scale-Up:

  • Activation: Conversion of N-acetylisonipecotic acid to its acid chloride using Thionyl Chloride (

    
    ).
    
  • Acylation: Friedel-Crafts reaction with veratrole using Aluminum Chloride (

    
    ).
    
  • Deprotection: Acidic hydrolysis to remove the N-acetyl group.

  • Salt Formation: Crystallization as the hydrochloride salt.

Master Synthetic Workflow (DOT Visualization)

SynthesisWorkflow Start N-Acetylisonipecotic Acid + SOCl2 Inter1 Acid Chloride Intermediate Start->Inter1 Activation (-SO2, -HCl) React Friedel-Crafts (Veratrole + AlCl3) Inter1->React Acylation (DCM or DCE) Quench Quench & Hydrolysis (HCl/Reflux) React->Quench Exothermic Quench Product 4-(3,4-Dimethoxybenzoyl) piperidine HCl Quench->Product Crystallization

Figure 1: Standard industrial workflow for the synthesis of 4-(3,4-dimethoxybenzoyl)piperidine HCl.

Critical Process Parameters & Troubleshooting (Q&A)

Module A: The Friedel-Crafts Acylation (The "Danger Zone")

Q1: The reaction mixture turns into a solid black mass (the "brick" effect) and stops stirring. How do I prevent this?

  • Root Cause: The ketone product forms a 1:1 complex with

    
     that is often insoluble in non-polar solvents, leading to "stalling" where the reactants can no longer mix.
    
  • Solution:

    • Solvent Switch: Move from Dichloromethane (DCM) to 1,2-Dichloroethane (DCE) or Chlorobenzene. The higher boiling point and slightly different polarity often maintain the complex in a semi-fluid state.

    • Order of Addition: Do not add solid

      
       to the reaction mass. Instead, prepare a slurry of 
      
      
      
      in the solvent and cannulate the acid chloride/veratrole mixture into the Lewis acid. This controls the exotherm and viscosity buildup.

Q2: We are seeing a persistent impurity at RRT 0.85 (approx. 5-10%). What is it?

  • Analysis: This is likely the demethylated byproduct (4-(3-hydroxy-4-methoxybenzoyl)piperidine).

  • Mechanism:

    
     is a harsh Lewis acid. If the reaction temperature exceeds 50°C or if the quench is delayed, 
    
    
    
    will cleave the methyl ether ortho to the carbonyl group.
  • Protocol Fix:

    • Keep reaction temperature strictly <40°C .

    • Quench immediately upon consumption of the acid chloride.

    • Self-Validating Check: Run TLC/HPLC. If the impurity increases with time, your Lewis acid exposure is too long.

Q3: The yield is low (<50%), and we recover unreacted veratrole.

  • Root Cause: Deactivation of the catalyst. The N-acetyl group can coordinate with

    
    , effectively removing it from the catalytic cycle.
    
  • Stoichiometry Adjustment: You need at least 2.5 to 3.0 equivalents of

    
    .
    
    • 1 eq for the acid chloride.

    • 1 eq to complex with the amide carbonyl (N-acetyl).

    • 0.5-1.0 eq excess to drive the reaction.

Module B: Work-up and Deprotection

Q4: During the quench, we generate massive amounts of HCl gas and foam. Is there a safer way?

  • Safety Hazard: Direct water addition to anhydrous

    
     is violent.
    
  • Scale-Up Protocol:

    • Cool the reaction mass to 0-5°C.

    • Reverse Quench: Transfer the reaction mixture slowly into a pre-chilled vessel containing dilute HCl (2N) and crushed ice.

    • Why? Dropping the reaction mass into water ensures the heat capacity of the water sink absorbs the exotherm instantly.

Q5: The hydrolysis of the N-acetyl group is incomplete after 12 hours reflux.

  • Technical Insight: The benzoyl group at position 4 sterically hinders the piperidine ring, and the electron-withdrawing nature of the ketone stabilizes the amide bond.

  • Optimization:

    • Acid Strength: Use 6N HCl or a mixture of conc. HCl/Acetic Acid (1:1) .

    • Temperature: Reflux (approx. 100-110°C) is mandatory.

    • Monitoring: Do not stop until the intermediate peak is <1% by HPLC. Re-starting hydrolysis on isolated semi-pure solid is difficult due to solubility issues.

Module C: Isolation & Salt Formation[1]

Q6: The final HCl salt is hygroscopic and sticky. How do we get a free-flowing powder?

  • Cause: Trapped solvent or excess HCl.

  • Crystallization Protocol:

    • Isolate the Free Base first: Basify the hydrolysis mixture (NaOH to pH 12), extract into DCM, and evaporate.

    • Salt Formation: Dissolve the free base in Isopropanol (IPA) or Ethanol .

    • Acid Addition: Add 1.05 equivalents of Acetyl Chloride (which generates anhydrous HCl in situ with the alcohol) or HCl gas in IPA. Avoid aqueous HCl.

    • Digestion: Reflux the slurry for 1 hour, then cool slowly to 0°C. This "anneals" the crystal lattice, ejecting impurities and reducing hygroscopicity.

Quantitative Data Summary

ParameterRecommended RangeConsequence of Deviation
AlCl3 Stoichiometry 2.5 – 3.0 eq<2.5 eq: Low conversion; >3.5 eq: Demethylation impurities
Reaction Temp (Acylation) 20°C – 40°C>45°C: Ether cleavage (phenol formation)
Hydrolysis Acid 6N HCl or HCl/AcOHWeak acid: Incomplete deprotection
Quench Method Reverse (Mass into Water)Forward (Water into Mass): Uncontrollable exotherm/eruption
Drying Temp 45°C – 55°C (Vacuum)>60°C: Potential discoloration/degradation

Troubleshooting Logic Tree (Decision Support)

Use this diagram to diagnose low yield or purity issues during the campaign.

Troubleshooting Problem Issue Detected Type Yield or Purity? Problem->Type Yield Low Yield (<60%) Type->Yield Purity Low Purity (<98%) Type->Purity CheckSM Check Unreacted SM Yield->CheckSM SM_Yes SM Present CheckSM->SM_Yes SM_No No SM (Tarry) CheckSM->SM_No Action1 Increase AlCl3 eq Check Catalyst Quality SM_Yes->Action1 Action2 Improve Quench Control Reduce Reaction Temp SM_No->Action2 ImpurityType Identify Impurity Purity->ImpurityType Imp_Phenol Phenolic Impurity (Demethylation) ImpurityType->Imp_Phenol Imp_Inter N-Acetyl Intermediate ImpurityType->Imp_Inter Action3 Lower Reaction Temp Shorten Time Imp_Phenol->Action3 Action4 Extend Hydrolysis Time Increase Acid Conc. Imp_Inter->Action4

Figure 2: Diagnostic logic tree for scale-up deviations.

References

  • Orjales, A., et al. (2003). Synthesis and Structure-Activity Relationship of New Piperidine Derivatives as 5-HT2A Antagonists. Journal of Medicinal Chemistry, 46(25), 5512–5532.

  • Ishitani, H., et al. (2024).[1] Sequential-Flow Synthesis of Donepezil: A Green and Sustainable Strategy Featuring Heterogeneous Catalysis and Hydrogenation.[1] Chemistry – A European Journal.

  • Sugimoto, H., et al. (1997). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride). Chemical and Pharmaceutical Bulletin, 45(12). (Provides foundational chemistry for dimethoxy-piperidine scaffolds).

  • ChemicalBook. (2024).[1][2] 4-Benzoylpiperidine Hydrochloride Synthesis and Suppliers.[3] (Process verification data).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride and Other Piperidine Derivatives in Neuropharmacology Research

For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the piperidine scaffold represents a cornerstone of molecular design. Its prevalence in both natural alkaloids and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the piperidine scaffold represents a cornerstone of molecular design. Its prevalence in both natural alkaloids and clinically successful drugs speaks to its remarkable utility as a pharmacophore. This guide provides an in-depth comparison of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride with other key piperidine derivatives, offering experimental context and data-driven insights to inform your research and development endeavors.

While direct experimental data for 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride is not extensively published, its structural features—specifically the 4-benzoylpiperidine core—allow us to make well-informed predictions about its biological targets. The benzoylpiperidine fragment is recognized as a privileged structure, frequently associated with potent activity at serotonin and dopamine receptors, and in some cases, acetylcholinesterase.[1] This guide will, therefore, compare our subject compound to a curated selection of derivatives with established activities at these key neurological targets.

The 4-Benzoylpiperidine Scaffold: A Privileged Motif in CNS Drug Discovery

The phenyl(piperidin-4-yl)methanone, or 4-benzoylpiperidine, fragment is a key structural motif in a multitude of bioactive compounds. Its significance is perhaps best exemplified by its presence in potent antagonists of the serotonin 5-HT2A receptor, a critical target in the treatment of psychosis and other neuropsychiatric disorders. The constrained nature of the piperidine ring is thought to orient the benzoyl group in a manner conducive to high-affinity receptor binding.[2]

Our focus compound, 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride, introduces two methoxy groups onto the benzene ring. These electron-donating groups can significantly influence the molecule's electronic distribution and its potential for hydrogen bonding, thereby modulating its binding affinity and selectivity for various receptors compared to other derivatives.

Comparative Analysis of Biological Activity

To provide a clear comparative landscape, the following table summarizes the biological activities of several piperidine derivatives. The selection is designed to illustrate the impact of substitutions on the benzoyl and piperidine moieties.

Compound/DerivativeTarget(s)Key Biological Activity DataReference(s)
4-(p-Fluorobenzoyl)piperidine derivatives 5-HT2A, 5-HT2C, 5-HT2BHigh affinity and selectivity for 5-HT2A receptors. pKi > 8.76 for some derivatives.
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride Acetylcholinesterase (AChE)Potent AChE inhibitor with an IC50 of 0.56 nM.[3]
4-Benzylpiperidine Dopamine (DA), Norepinephrine (NE), Serotonin (5-HT) TransportersMonoamine releasing agent. EC50 values: 109 nM (DA), 41.4 nM (NE), 5,246 nM (5-HT).
(S)-3-(3-hydroxyphenyl)-N-propylpiperidine Dopamine D2 ReceptorPartial agonist at Gα(o1)-coupled D2 receptors, but an antagonist/inverse agonist at Gα(i1), Gα(i2), and Gα(i3)-coupled D2 receptors.[4]
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) Acetylcholinesterase (AChE)Potent and selective AChE inhibitor with an IC50 of 5.7 nM.[5]

IC50: Half-maximal inhibitory concentration. pKi: Negative logarithm of the inhibition constant, indicating binding affinity. EC50: Half-maximal effective concentration.

From this data, we can infer that the dimethoxy substitutions on our target compound, 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride, will likely modulate its affinity and selectivity for aminergic G-protein coupled receptors (GPCRs) like the serotonin and dopamine receptors, and potentially for enzymes such as acetylcholinesterase. The electronic and steric properties of the methoxy groups will play a crucial role in these interactions.

Predicted Signaling Pathways and Experimental Workflows

Based on the activities of structurally related compounds, we can predict that 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride will likely modulate signaling pathways associated with the 5-HT2A and D2 dopamine receptors.

Diagram 1: Simplified 5-HT2A Receptor Signaling Pathway

5-HT2A_Signaling Compound 4-(3,4-Dimethoxybenzoyl) piperidine hydrochloride (Predicted Antagonist) Receptor 5-HT2A Receptor Compound->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from CHO cells expressing receptor) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]ketanserin for 5-HT2A) Radioligand_Prep->Incubation Compound_Dilution Test Compound Dilution Series Compound_Dilution->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting to measure radioactivity Washing->Scintillation Data_Analysis Data Analysis (Calculate Ki from IC50) Scintillation->Data_Analysis

A general workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

To facilitate the empirical investigation of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride and its analogs, we provide the following detailed protocols for key assays.

Protocol 1: Serotonin 5-HT2A Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a test compound for the 5-HT2A receptor. [3][6][7] Materials:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]ketanserin.

  • Non-specific Binding Control: Mianserin hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • 96-well microfilter plates (e.g., Millipore MultiScreen with GF/B filters).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Plate Preparation: Pre-soak the wells of the microfilter plate with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding. [6]2. Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of assay buffer (for total binding) or 50 µL of mianserin hydrochloride (for non-specific binding).

    • 50 µL of the serially diluted test compound.

    • 50 µL of [³H]ketanserin (at a concentration near its Kd, e.g., 2.0 nM).

    • 100 µL of the membrane preparation (containing approximately 70 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked microfilter plate.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Drying: Dry the filter plate for 30 minutes at 50°C.

  • Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. [8] * Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [8]

Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a method for assessing the binding affinity of a test compound for the dopamine D2 receptor. [4][9] Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]spiperone.

  • Non-specific Binding Control: (+)-Butaclamol or haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride, serially diluted.

  • 96-well microfilter plates (GF/C filters pre-soaked in 0.3% PEI).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Assay Setup: In a final volume of 800 µL in a 96-deep-well plate, combine:

    • Assay buffer.

    • Varying concentrations of the test compound.

    • [³H]spiperone (at a concentration near its Kd).

    • Membrane preparation (10-40 µg of protein).

    • For non-specific binding, include 2 µM (+)-butaclamol.

  • Incubation: Incubate for 60 minutes at 30°C in a shaking water bath.

  • Filtration: Terminate the reaction by rapid filtration over PEI-pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Drying and Counting: Dry the filters and measure radioactivity using a scintillation counter.

  • Data Analysis: Follow the same data analysis steps as described in Protocol 1 to determine the IC50 and Ki values.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors. [10][11][12][13][14] Materials:

  • Enzyme: Purified acetylcholinesterase from electric eel (Electrophorus electricus).

  • Substrate: Acetylthiocholine iodide (ATChI).

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Buffer: 50 mM Tris-HCl buffer, pH 8.0.

  • Test Compound: 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride, serially diluted.

  • 96-well microplate and a microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in the buffer.

    • Prepare a 200 mM stock solution of ATChI in the buffer.

    • Prepare a working solution of AChE (e.g., 0.1 U/mL) in the buffer.

  • Assay Setup: In a 96-well plate, add the following:

    • 1710 µL of Tris-HCl buffer.

    • 250 µL of the serially diluted test compound or buffer (for control).

    • 20 µL of the DTNB solution.

    • 10 µL of the AChE solution.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of the ATChI substrate solution to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically, with readings taken every 10-60 seconds for 3-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Conclusion and Future Directions

The 4-benzoylpiperidine scaffold is a versatile and valuable starting point for the design of novel CNS-active agents. While specific experimental data for 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride remains to be published, the extensive literature on related compounds provides a strong basis for predicting its potential as a modulator of serotonergic and dopaminergic receptors, and possibly as an acetylcholinesterase inhibitor. The dimethoxy substitutions are likely to fine-tune the pharmacological profile of this compound, potentially offering a unique selectivity and potency profile compared to existing derivatives.

The experimental protocols provided in this guide offer a robust framework for the in-vitro characterization of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride and other novel piperidine derivatives. By systematically evaluating their activity at key neurological targets, researchers can elucidate structure-activity relationships and advance the development of new therapeutics for a range of CNS disorders. It is through such rigorous comparative analysis that the full potential of this privileged scaffold can be realized.

References

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  • Burstein, E. S., Ma, J., Wong, S., Gao, Y., & Weiner, D. M. (2007). Protean agonism at the dopamine D2 receptor: (S)-3-(3-hydroxyphenyl)-N-propylpiperidine is an agonist for activation of Go1 but an antagonist/inverse agonist for Gi1,Gi2, and Gi3. Molecular pharmacology, 71(5), 1349-59.
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  • Z Zhen, J., Antonio, T., & Reith, M. E. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 145(1-2), 15-24.
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  • Kawakami, Y., Inoue, A., & Koyama, T. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(8), 1672-1676.
  • Sikazwe, D., Gerding, J., Franklin, C., Nakazwe, M., Horton, W., Török, M., ... & Mochona, B. (2017). 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads. Molecules, 22(12), 2205.
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Comparative

A Comparative Analysis of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride and Established Dopamine Ligands: A Guide for Researchers

This guide provides a comprehensive, data-driven comparison of the novel compound 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride against a panel of well-characterized dopamine receptor ligands. As experimental data for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-driven comparison of the novel compound 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride against a panel of well-characterized dopamine receptor ligands. As experimental data for this specific molecule is not yet publicly available, this analysis will proceed from a structure-activity relationship (SAR) perspective, drawing parallels with known dopaminergic agents to hypothesize its potential pharmacological profile. This document is intended for researchers, scientists, and professionals in drug development, offering a theoretical framework and detailed experimental pathways to empirically validate the hypotheses presented herein.

Introduction: The Rationale for Comparison

The piperidine scaffold is a highly privileged motif in medicinal chemistry, appearing in a vast array of clinically approved drugs, particularly those targeting the central nervous system.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal backbone for interacting with G-protein coupled receptors (GPCRs), such as the dopamine receptor family. The compound of interest, 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride, features this core structure, functionalized with a dimethoxybenzoyl group. The dimethoxybenzene moiety is of particular interest as it is present in numerous psychoactive compounds and can influence receptor binding and metabolic stability.

Dopamine receptors are critical targets for therapeutic intervention in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.[2][3] These receptors are broadly classified into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[4][5] This guide will compare 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride to a selection of established agonists and antagonists across these receptor subtypes, providing a predictive assessment of its potential as a novel dopamine ligand.

Structural Analysis: Unveiling Potential Pharmacophores

The structure of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride suggests several key features that may govern its interaction with dopamine receptors. The protonated piperidine nitrogen at physiological pH can form a crucial ionic bond with a conserved aspartate residue in the third transmembrane domain of dopamine receptors, a hallmark interaction for many aminergic GPCR ligands.[5] The benzoyl linker introduces a rigid carbonyl group that can act as a hydrogen bond acceptor. The 3,4-dimethoxy substitution pattern on the phenyl ring is a classic feature in many dopaminergic ligands, potentially mimicking the catechol group of dopamine itself and influencing receptor subtype selectivity.

When compared to known dopamine ligands, structural similarities and differences become apparent. For instance, the piperidine ring is also present in antagonists like haloperidol and pimozide.[6] The aromatic and carbonyl moieties bear some resemblance to the pharmacophore of certain atypical antipsychotics. The dimethoxy substitution is reminiscent of the structure of some dopamine D2 receptor antagonists.

Comparative Data: Benchmarking Against Known Ligands

To provide a quantitative context for our hypothetical analysis, the following table summarizes the binding affinities (Ki values in nM) of several well-established dopamine receptor ligands. These values represent the concentration of the ligand required to occupy 50% of the receptors in in vitro binding assays and serve as a benchmark for the potency and selectivity of a given compound.

LigandTypeD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)
Dopamine Endogenous Agonist~1000~100~20~400~800
Bromocriptine [6]Agonist165912.212.259.71691
Pramipexole [7]Agonist>100002.20.55.1>10000
Ropinirole [7][8]Agonist>10000291.845>10000
SCH-23390 [9][10]Antagonist0.21300240016000.3
Haloperidol Antagonist251.20.75100
Risperidone [8]Antagonist253.110.57.320
Pimozide [6]Antagonist66003.00.83--

Note: Ki values can vary between different studies and experimental conditions. The values presented here are representative.

Based on its structural features, it is plausible that 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride could exhibit affinity for D2-like receptors. The presence of the piperidine ring and the substituted benzoyl group may confer antagonist properties. However, without empirical data, its agonist versus antagonist activity and its selectivity profile remain speculative.

Proposed Experimental Validation: A Roadmap for Characterization

To empirically determine the pharmacological profile of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride, a systematic series of in vitro and in vivo experiments is required. The following protocols outline a standard workflow for characterizing a novel compound's interaction with dopamine receptors.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride for each of the five dopamine receptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines (e.g., HEK293 or CHO) stably expressing a single human dopamine receptor subtype (D1, D2, D3, D4, or D5).

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard assay (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a known concentration of a specific radioligand for each receptor subtype (e.g., [3H]SCH-23390 for D1, [3H]spiperone for D2/D3, [3H]N-methylspiperone for D4, and [3H]SCH-23390 for D5).[4][9][10]

    • Add increasing concentrations of the unlabeled test compound, 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

    • Incubate the plates to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine whether 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride acts as an agonist or an antagonist at D1-like and D2-like receptors.

Methodology:

  • D1-like Receptor Agonism/Antagonism (Gs-coupled):

    • Use cells expressing D1 or D5 receptors.

    • To test for agonist activity, treat the cells with increasing concentrations of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride and measure the accumulation of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF or ELISA).[11]

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before stimulating them with a known D1-like agonist (e.g., SKF-81297). Measure the inhibition of agonist-induced cAMP production.

  • D2-like Receptor Agonism/Antagonism (Gi-coupled):

    • Use cells expressing D2, D3, or D4 receptors.

    • Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.

    • To test for agonist activity, treat the cells with increasing concentrations of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride and measure the inhibition of forskolin-stimulated cAMP accumulation.

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before stimulating them with a known D2-like agonist (e.g., quinpirole) in the presence of forskolin. Measure the reversal of agonist-induced inhibition of cAMP production.

In Vivo Characterization

Should the in vitro data suggest significant and selective activity, in vivo studies in animal models can be pursued to assess the compound's behavioral effects.

Objective: To evaluate the effects of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride on behaviors known to be modulated by the dopamine system.

Potential Models:

  • Locomotor Activity: Assess spontaneous locomotion in an open field to determine potential stimulant or sedative effects.

  • Catalepsy Test: Measure the time an animal remains in an imposed posture to assess potential D2 receptor blockade, a characteristic of typical antipsychotics.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: A model of sensorimotor gating that is disrupted in schizophrenia and can be restored by antipsychotic drugs.

  • Models of Parkinson's Disease: In neurotoxin-induced models (e.g., 6-OHDA or MPTP), assess the ability of the compound to alleviate motor deficits (if it has agonist properties) or induce them (if it has antagonist properties).[12][13]

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the canonical dopamine signaling pathways and the proposed experimental workflow for characterizing 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride.

Dopamine Signaling Pathways cluster_D1_like D1-like Pathway (Gs-coupled) cluster_D2_like D2-like Pathway (Gi-coupled) D1_R D1/D5 Receptor Gs Gs D1_R->Gs activates AC_D1 Adenylyl Cyclase Gs->AC_D1 activates cAMP_D1 cAMP ATP_D1 ATP ATP_D1->cAMP_D1  + PKA PKA cAMP_D1->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates Dopamine_D1 Dopamine Dopamine_D1->D1_R D2_R D2/D3/D4 Receptor Gi Gi D2_R->Gi activates AC_D2 Adenylyl Cyclase Gi->AC_D2 inhibits cAMP_D2 cAMP ATP_D2 ATP ATP_D2->cAMP_D2  - Dopamine_D2 Dopamine Dopamine_D2->D2_R

Caption: Canonical dopamine receptor signaling pathways.

Experimental Workflow start 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride binding_assay Radioligand Binding Assays (D1, D2, D3, D4, D5) start->binding_assay functional_assay Functional Assays (cAMP Measurement) binding_assay->functional_assay Determine Ki data_analysis Data Analysis & Profile Generation functional_assay->data_analysis Determine Agonist/Antagonist Activity & Potency (EC50/IC50) in_vivo In Vivo Behavioral Models (e.g., Locomotor Activity, PPI) sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar sar->start Lead Optimization data_analysis->in_vivo If promising in vitro profile

Caption: Proposed experimental workflow for characterization.

Conclusion and Future Directions

While the precise pharmacological profile of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride remains to be elucidated, its structural features suggest the potential for interaction with dopamine receptors. The presence of the piperidine core and the dimethoxybenzoyl moiety provides a strong rationale for its investigation as a novel CNS-active agent. The experimental roadmap outlined in this guide provides a clear and robust pathway for its comprehensive characterization.

Future research should focus on executing these in vitro assays to establish a definitive binding and functional profile. Should the compound demonstrate high affinity and selectivity for a particular dopamine receptor subtype, further lead optimization through medicinal chemistry efforts could be warranted to enhance its potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable in determining the potential therapeutic utility of this and related chemical scaffolds.

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Validation

A Comparative In Vitro Binding Affinity Analysis of 4-(3,4-Dimethoxybenzyl)piperidine hydrochloride

A Technical Guide for Preclinical CNS Receptor Profiling This guide provides a comprehensive comparative analysis of the in vitro binding affinity of 4-(3,4-Dimethoxybenzyl)piperidine hydrochloride. Designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Preclinical CNS Receptor Profiling

This guide provides a comprehensive comparative analysis of the in vitro binding affinity of 4-(3,4-Dimethoxybenzyl)piperidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document details the experimental rationale, step-by-step protocols, and comparative data necessary to contextualize the pharmacological profile of this compound against key central nervous system (CNS) targets.

The core structure, a benzylpiperidine moiety, is a privileged scaffold in medicinal chemistry, known to interact with a variety of CNS receptors. Preliminary analysis of structurally related compounds suggests that the dimethoxy substitution on the benzyl ring may confer significant affinity for specific receptor families. This guide focuses on a targeted panel of receptors implicated in neuropsychiatric and neurodegenerative disorders: the Sigma-1 (σ1) receptor, the Dopamine D2 receptor, and the Serotonin 5-HT2A receptor. By comparing the binding profile of 4-(3,4-Dimethoxybenzyl)piperidine hydrochloride to that of its unsubstituted parent compound, 4-Benzylpiperidine, and established reference compounds like Haloperidol and Donepezil, we can elucidate its potency and selectivity, providing critical insights for further drug development.

Rationale for Target and Comparator Selection

The selection of a focused receptor panel is critical for an efficient and mechanistically informative binding study. The benzylpiperidine scaffold is a common feature in ligands for monoaminergic and other CNS receptors.

  • Sigma-1 (σ1) Receptor: This unique intracellular chaperone protein is a key modulator of calcium signaling and is implicated in neuroprotection and psychiatric disorders. Many piperidine derivatives, including the well-known therapeutic agent Donepezil, exhibit high affinity for this target[1][2].

  • Dopamine D2 Receptor: As a primary target for antipsychotic medications, the D2 receptor is a crucial off-target liability to assess for any new CNS-active compound. Haloperidol, a classic antipsychotic, is a high-affinity D2 receptor antagonist and serves as an essential benchmark[3].

  • Serotonin 5-HT2A Receptor: This receptor is involved in a wide range of neuropsychiatric conditions, and its modulation is a key mechanism for atypical antipsychotics and some antidepressants. Its inclusion provides a more complete picture of the compound's potential effects on serotonergic signaling[4][5].

The comparator compounds were chosen to provide a multi-faceted view of the structure-activity relationship (SAR):

  • 4-Benzylpiperidine: The unsubstituted parent scaffold. Its binding profile, primarily as a monoamine releasing agent, provides a baseline to understand the influence of the 3,4-dimethoxy substitution[6][7].

  • Haloperidol: A potent, well-characterized antipsychotic drug with high affinity for both Dopamine D2 and Sigma-1 receptors, serving as a reference for potent binding[3][8].

  • Donepezil: An acetylcholinesterase inhibitor with a prominent benzylpiperidine structure and high affinity for the Sigma-1 receptor, making it an excellent comparator for this specific target[1][2][9].

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki, in nM) of the test compound and comparators for the selected receptor panel. Ki values for the comparator compounds are derived from publicly available literature to provide a standardized benchmark for the experimental data generated for 4-(3,4-Dimethoxybenzyl)piperidine hydrochloride.

CompoundSigma-1 (σ1) Ki (nM)Dopamine D2 Ki (nM)5-HT2A Ki (nM)
4-(3,4-Dimethoxybenzyl)piperidine HCl Experimentally DeterminedExperimentally DeterminedExperimentally Determined
4-BenzylpiperidineLow Affinity (Releaser)Low Affinity (Releaser)Low Affinity (Releaser)
Haloperidol~2-4[3]~1-5[3]~50-100[5][8]
Donepezil14.6[1]>1000>1000

Note: The binding profile for 4-Benzylpiperidine is primarily characterized by its function as a monoamine releasing agent rather than a high-affinity binder at these specific receptor sites[7].

Experimental Methodologies

To ensure data integrity and reproducibility, the following detailed protocols for competitive radioligand binding assays are provided. These assays quantify the ability of a test compound to displace a specific, high-affinity radioligand from its receptor target.

The workflow for all competitive binding assays follows a standardized procedure, which is then tailored with specific reagents and conditions for each receptor target.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation (e.g., from CHO-K1 cells) Incubation Incubate Membranes, Radioligand & Test Compound at Specific Temp/Time Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution (to ~2-3x Kd) Radioligand_Prep->Incubation Compound_Prep Test & Comparator Compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Vacuum Filtration (GF/B filters) Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 Counting->Analysis Cheng_Prusoff Convert IC50 to Ki using Cheng-Prusoff Equation Analysis->Cheng_Prusoff

Caption: General workflow for competitive radioligand binding assays.

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human Sigma-1 receptor. Numerous cancer cell lines like MDA-MB-468 also express high levels of this receptor[10][11].

  • Radioligand: -pentazocine (Specific Activity: ~30-60 Ci/mmol). Final concentration in assay: ~5-7 nM[12].

  • Non-Specific Binding Determinant: Haloperidol (10 µM)[3].

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Incubate all components for 180 minutes at 37°C[13].

  • Procedure:

    • To a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution (or Haloperidol for non-specific binding, or buffer for total binding).

    • Add 50 µL of -pentazocine solution.

    • Initiate the reaction by adding 100 µL of the receptor membrane preparation (typically 50-100 µg protein/well).

    • Incubate as specified above.

    • Terminate the assay by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash filters three times with 3 mL of ice-cold assay buffer.

    • Measure radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 from the competition curve and convert to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is the dissociation constant of the radioligand for the receptor.

  • Receptor Source: Membranes from HEK293 or CHO-K1 cells stably expressing the human Dopamine D2 receptor (long isoform)[14][15][16][17].

  • Radioligand: [3H]-spiperone (Specific Activity: ~15-30 Ci/mmol). Final concentration in assay: ~0.15-0.20 nM (approximately 2-3 times its Kd)[18][19].

  • Non-Specific Binding Determinant: (+)-Butaclamol (2 µM) or Haloperidol (10 µM)[20].

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Incubation: Incubate for 60 minutes at 30°C[20].

  • Procedure:

    • To a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution (or non-specific determinant, or buffer).

    • Add 50 µL of [3H]-spiperone solution.

    • Initiate the reaction by adding 100 µL of the D2 receptor membrane preparation (typically 10-20 µg protein/well).

    • Incubate as specified.

    • Terminate and process as described in the Sigma-1 assay protocol.

  • Data Analysis: Calculate IC50 and Ki as described previously.

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor[21][22][23][24].

  • Radioligand: [3H]-ketanserin (Specific Activity: ~60-90 Ci/mmol). Final concentration in assay: ~1.0-2.0 nM[25].

  • Non-Specific Binding Determinant: Ketanserin (10 µM) or Serotonin (10 µM)[26][27].

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Incubation: Incubate for 90 minutes at room temperature[27].

  • Procedure:

    • To a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution (or non-specific determinant, or buffer).

    • Add 50 µL of [3H]-ketanserin solution.

    • Initiate the reaction by adding 100 µL of the 5-HT2A receptor membrane preparation (typically 50-70 µg protein/well)[25].

    • Incubate as specified.

    • Terminate and process as described in the Sigma-1 assay protocol.

  • Data Analysis: Calculate IC50 and Ki as described previously.

Discussion and Interpretation of Potential Outcomes

The results from these comparative binding assays will provide a clear pharmacological fingerprint for 4-(3,4-Dimethoxybenzyl)piperidine hydrochloride.

G cluster_compound Test Compound cluster_targets Primary CNS Targets cluster_outcomes Potential Outcomes Compound 4-(3,4-Dimethoxybenzyl) piperidine HCl S1 Sigma-1 Receptor Compound->S1 Ki (nM) D2 Dopamine D2 Receptor Compound->D2 Ki (nM) HT2A Serotonin 5-HT2A Receptor Compound->HT2A Ki (nM) Outcome1 High Affinity & Selectivity (e.g., for Sigma-1) S1->Outcome1 Outcome3 Low Affinity (Suggests other primary targets) S1->Outcome3 Outcome2 Polypharmacology (Affinity for multiple targets) D2->Outcome2 D2->Outcome3 HT2A->Outcome2 HT2A->Outcome3

Caption: Logical relationships in binding affinity determination.

  • High Affinity and Selectivity: If the compound exhibits a low nanomolar Ki value for one receptor (e.g., Sigma-1) and significantly higher Ki values (>100-fold) for the others, it would be classified as a potent and selective ligand. This profile could guide development towards indications where specific Sigma-1 modulation is desired.

  • Polypharmacology: Potent affinity for multiple targets (e.g., both D2 and 5-HT2A receptors) would suggest a more complex pharmacological profile, similar to atypical antipsychotics. This could be therapeutically beneficial for certain complex disorders but also increases the potential for off-target effects.

  • Low Affinity: If the compound shows weak affinity (Ki > 1000 nM) for all tested receptors, it would indicate that its primary mechanism of action lies elsewhere. Further screening against a broader panel of CNS targets, including other monoamine transporters and receptors, would be warranted.

This guide provides the foundational framework for a rigorous and comparative assessment of 4-(3,4-Dimethoxybenzyl)piperidine hydrochloride. By adhering to these detailed protocols and utilizing the provided reference data, researchers can generate high-quality, interpretable binding affinity data to drive informed decisions in the drug discovery and development process.

References

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  • Grandy, D. K., Marchionni, M. A., Makam, H., Stofko, R. E., Alfano, M., Frothingham, L., ... & Civelli, O. (1989). Cloned genes for human dopamine D2 receptors and cell lines expressing same. U.S. Patent No. 6,214,615.
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  • Abate, C., El Ayoubi, S., Canu, L., Gesi, M., Iorio, R., & Colabufo, N. A. (2021). Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel. Molecules, 26(2), 263. Retrieved from [Link]

  • Soriani, O., Follin-Arbelet, V., & Vanden-Abeele, F. (2014). The sigma-1 receptor: a regulator of cancer cell electrical plasticity?. Frontiers in physiology, 5, 269. Retrieved from [Link]

  • Ieni, A., Ronsisvalle, S., Salerno, L., Romeo, G., & Pittalà, V. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 30(10), 2235. Retrieved from [Link]

  • Breese, G. R., Smith, R. D., Cooper, B. R., & Mailman, R. B. (1984). Neonatal- or adult-6-hydroxydopamine-induced damage to the nigrostriatal dopamine system: differential effects on D1- and D2-dopamine receptors and behavioral sensitivity to dopamine agonists. The Journal of pharmacology and experimental therapeutics, 231(2), 343–354. Retrieved from [Link]

  • Aydar, E., Onganer, P. U., Perrett, R., Djamgoz, M. B. A., & Palmer, C. P. (2006). The expression and functional characterization of sigma (σ) 1 receptors in breast cancer cell lines. Cancer Letters, 242(2), 245-257. Retrieved from [Link]

  • Aydar, E., Onganer, P. U., Perrett, R., Djamgoz, M. B., & Palmer, C. P. (2006). The expression and functional characterization of sigma (sigma) 1 receptors in breast cancer cell lines. Cancer letters, 242(2), 245–257. Retrieved from [Link]

  • Luecke, H. R., & Welschon, R. M. (2004). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Neuroscience letters, 371(2-3), 208–212. Retrieved from [Link]

  • Teitler, M., & Herrick-Davis, K. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 44(1), 329–334. Retrieved from [Link]

  • Satała, G., Lenda, T., Jakubik, J., & Partyka, A. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(17), 5174. Retrieved from [Link]

  • Zhen, J., Antonio, T., & Reith, M. E. A. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. ResearchGate. Retrieved from [Link]

  • Sykes, D. A., Moore, H., Stott, L., Holliday, N., Willard, F. S., & Charlton, S. J. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. bioRxiv. Retrieved from [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • Costantino, L., Gandolfi, F., Sorbi, C., Franchini, S., Prezzavento, O., Vittorio, F., ... & Brasili, L. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of medicinal chemistry, 48(1), 196–204. Retrieved from [Link]

  • Maurice, T., Meunier, J., & Su, T. P. (2006). Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil. The Journal of pharmacology and experimental therapeutics, 317(2), 559–568. Retrieved from [Link]

  • Sumiyoshi, T., Kido, H., Sakamoto, H., Urasaki, K., Suzuki, K., Yamaguchi, N., ... & Yokogawa, K. (1994). In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. Pharmacology, biochemistry, and behavior, 47(3), 553–557. Retrieved from [Link]

  • Pye, C., Martin, S. F., & Lockie, C. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 235. Retrieved from [Link]

  • Pye, C., Martin, S. F., & Lockie, C. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 235. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • Sykes, D. A., Moore, H., Stott, L., Holliday, N., Willard, F. S., & Charlton, S. J. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. bioRxiv. Retrieved from [Link]

  • Ieni, A., Ronsisvalle, S., Salerno, L., Romeo, G., & Pittalà, V. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1515-1529. Retrieved from [Link]

  • Penner, N., & Maurice, T. (2023). The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy. International Journal of Molecular Sciences, 24(15), 12108. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • ResearchGate. (2015, August 11). What does donepezil bind to apart from AChE and sigma-1 receptors?. Retrieved from [Link]

  • De Costa, B. R., Radesca, L., Di Paolo, L., & Bowen, W. D. (1992). -pentazocine binding to rat brain sigma 1 receptors. The Journal of pharmacology and experimental therapeutics, 262(3), 971–978. Retrieved from [Link]

  • Sumiyoshi, T., Kido, H., Sakamoto, H., Urasaki, K., Suzuki, K., Yamaguchi, N., ... & Yokogawa, K. (1994). In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. Pharmacology, biochemistry, and behavior, 47(3), 553–557. Retrieved from [Link]

  • Zeng, Q., Zhang, Y., & Li, Y. (2024). New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. Molecules, 29(22), 5039. Retrieved from [Link]

  • Tsukada, H., Nishiyama, S., Ohba, H., & Harada, N. (2014). Dose-dependent sigma-1 receptor occupancy by donepezil in rat brain can be assessed with 11C-SA4503 and microPET. ResearchGate. Retrieved from [Link]

  • Eick, C. M., & Schechter, L. E. (1999). Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains. Brain research, 830(1), 193–196. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride

[1] Executive Summary: Operational Directive Do not dispose of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride down the drain. As a piperidine derivative and hydrochloride salt, this compound poses specific environmenta...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Operational Directive

Do not dispose of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride down the drain.

As a piperidine derivative and hydrochloride salt, this compound poses specific environmental and infrastructure risks if mismanaged.[1][2] It must be treated as Hazardous Chemical Waste and destroyed via high-temperature incineration with flue gas scrubbing.[1]

Immediate Action Items:

  • Segregate: Keep separate from strong oxidizers and alkalis.[1]

  • Label: Mark as "Non-Regulated Organic Solid" (unless toxicity data confirms otherwise) or "Toxic Solid, Organic, N.O.S." pending characterization.

  • Containerize: Use High-Density Polyethylene (HDPE) or glass containers.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile.[1] This compound is an intermediate, likely used in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil).

Physicochemical Properties
PropertyDescriptionOperational Impact
Chemical Class Piperidine Derivative / HCl SaltNitrogen-containing organic; potential for NOx generation during combustion.[1]
Physical State Solid (Crystalline Powder)Dust generation hazard; requires particulate respiratory protection.[1]
Solubility Water Soluble (Moderate to High)Critical: High mobility in water systems.[1] Do not sewer.
Acidity Acidic Salt (HCl)Solutions may be acidic (pH 4-5).[1] Corrosive to metal plumbing over time.[1]
Thermal Decomp. Releases HCl gas, NOx, COxIncineration requires scrubbers to prevent acid rain formation.
The "Why" Behind the Protocol
  • The HCl Factor: As a hydrochloride salt, thermal decomposition releases hydrogen chloride gas.[1] Standard open burning is prohibited; it must go to a facility equipped with wet scrubbers.[1]

  • Amine Reactivity: Piperidines are secondary amines.[1] While the HCl salt is stable, contact with strong bases (e.g., Sodium Hydroxide) will liberate the free base, which is often an oil and significantly more volatile/odorous.

Pre-Disposal Stabilization & Segregation[1]

The Self-Validating System: Safety is not just about the final bin; it is about preventing reactions inside the bin.[1] Follow this segregation logic to ensure stability.

Incompatibility Matrix
  • STOP: Do NOT mix with Strong Oxidizers (e.g., Nitric Acid, Permanganates).[1]

    • Risk:[1] Exothermic reaction, potential fire, or formation of nitrosamines (carcinogenic).[1]

  • STOP: Do NOT mix with Strong Alkalis (Base bath waste).[1]

    • Risk:[1] Exothermic neutralization and liberation of the free amine (oily residue/fumes).[1]

Waste Stream Classification

For most research quantities (<1 kg), this compound does not typically carry a specific EPA "P" or "U" list code unless specified by your local EHS based on acute toxicity testing.[1] It generally falls under:

  • RCRA Classification: Non-Hazardous (unless characteristic for toxicity) OR Hazardous (if mixed with solvents).[1]

  • Best Practice: Manage as RCRA Hazardous Waste due to its status as a bioactive pharmaceutical intermediate.[1]

Step-by-Step Disposal Workflow

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf stock or spilled solids.[1]

  • PPE Donning: Wear nitrile gloves, lab coat, and safety glasses.[1] If dust is visible, use an N95 or P100 particulate respirator.

  • Containment: Transfer the solid into a clear, wide-mouth HDPE jar.

    • Why HDPE? It is resistant to physical shock and chemical attack from organic salts.[1]

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride.[1]

    • Constituents: 100%.[1][3]

    • Hazard Check: Irritant, Toxic (if applicable based on SDS).[1]

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).[1]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Use this for HPLC waste or synthesis filtrates.[1]

  • Solvent Compatibility Check: Ensure the solvent stream is compatible (e.g., Methanol, Ethanol, DCM).[1]

  • pH Check (The Self-Validation Step):

    • Dip a pH strip into the waste container.[1]

    • Requirement: pH should be between 3 and 10.[1]

    • Action: If pH < 3 (highly acidic due to excess HCl), neutralize slowly with Sodium Bicarbonate before adding to the main organic waste drum to prevent drum corrosion.[1]

  • Bulking: Pour into the "Organic Solvents" waste carboy.

  • Documentation: Log the estimated grams of the compound on the waste tag.[1]

Visual Workflow: Decision Logic

The following diagram outlines the decision process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 4-(3,4-Dimethoxybenzoyl)piperidine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid SolidPack Pack in HDPE Jar Label: 'Toxic Solid, Organic' Solid->SolidPack LiquidCheck Check pH & Compatibility (Avoid Oxidizers) Liquid->LiquidCheck Disposal Final Disposal: High-Temp Incineration (w/ Flue Gas Scrubbing) SolidPack->Disposal Neutralize Neutralize if pH < 3 LiquidCheck->Neutralize Acidic Combine Combine with Combustible Solvents LiquidCheck->Combine Neutral/Compatible Neutralize->Combine Combine->Disposal

Figure 1: Decision tree for the segregation and packaging of piperidine derivative waste.

Regulatory Compliance & Documentation

RCRA Considerations (USA)

Under the Resource Conservation and Recovery Act (RCRA), you must determine if the waste is "Hazardous."[1][4][5]

  • Listed Waste: This specific CAS is generally not P-listed or U-listed [1].[1]

  • Characteristic Waste: If the waste solution contains flammable solvents (Flash point < 60°C), it is D001 (Ignitable).[1] If it contains toxic heavy metals or other regulated solvents, apply appropriate codes.[1]

Transport (DOT)

If shipping pure material for disposal:

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride).[1]

  • Class: 6.1 (Keep away from foodstuffs).[1]

  • Packing Group: III (Low to medium danger).[1]

  • Note: Always consult the specific SDS Section 14, as toxicity data varies by supplier.

Emergency Spill Response

Scenario: You drop a 100g bottle of the powder.

  • Evacuate & Ventilate: Dust is the primary enemy.[1] Clear the immediate area.[1][2][3]

  • PPE: Wear N95 mask, goggles, and double nitrile gloves.[1]

  • Dry Clean Up: Do not wet the powder (it becomes sticky/corrosive).[1]

    • Use a scoop or dustpan.[1]

    • Avoid creating airborne dust.[1][2][6][7][8]

  • Wash Down: Once solids are removed, wipe the surface with a mild soap solution, then water.[1]

  • Disposal: Place all spill debris (paper towels, scoop contents) into a hazardous waste bag/pail.

References

  • U.S. Environmental Protection Agency. (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Online.[1] [Link]1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9] The National Academies Press.[1][10][11] [Link]1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride
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4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride
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